molecular formula H4P+ B103445 Phosphonium CAS No. 16749-13-6

Phosphonium

Cat. No.: B103445
CAS No.: 16749-13-6
M. Wt: 35.006 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonium salts are a versatile class of organophosphorus compounds characterized by a central phosphorus (P+) cation. Their significant research value stems from their diverse applications across organic synthesis, materials science, and biological studies. In synthetic chemistry, they are cornerstone reagents for the Wittig reaction, enabling the efficient conversion of carbonyls to alkenes. Beyond this, they serve as key intermediates and catalysts in alkylation, allylation, and annulation reactions, facilitating the rapid construction of complex heterocyclic and carbocyclic scaffolds . Recent advances have expanded their utility into light-induced reactions and their use as components in sustainable solvents like deep eutectic ionic liquids . In materials science, this compound cations are integral to the formulation of ionic liquids. Quaternary this compound salt ionic liquids (QPILs) are particularly valued for their exceptional thermal stability, hydrophobicity, and tunable solubility . These properties make them high-performance electrolytes in next-generation batteries and supercapacitors, where their ionic conductivity and wide electrochemical windows are critical . They are also employed as advanced lubricants with low friction coefficients and as antistatic agents . Furthermore, novel methodologies now allow the straightforward synthesis of π-expanded this compound salts integrated into conjugated scaffolds, producing dyes with diverse photophysical properties, from non-fluorescent to highly blue-emitting materials . Biologically, quaternary this compound compounds (QPCs) exhibit potent antimicrobial activity. Studies against pathogens like Staphylococcus aureus (including MRSA) show their mechanism involves altering bacterial surface charge, disrupting membrane integrity, and inducing cytoplasmic leakage . Some cyclic tetraarylthis compound salts have also been shown to localize in the mitochondria of living cells, highlighting their potential in mitochondrial targeting . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16749-13-6

Molecular Formula

H4P+

Molecular Weight

35.006 g/mol

IUPAC Name

phosphanium

InChI

InChI=1S/H3P/h1H3/p+1

InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-O

SMILES

[PH4+]

Canonical SMILES

[PH4+]

Other CAS No.

16749-13-6

Synonyms

Phosphine conjugate acid

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Novel Phosphonium Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of novel phosphonium salts. These organophosphorus compounds have garnered significant interest across various scientific disciplines due to their diverse applications as catalysts, phase-transfer agents, ionic liquids, and bioactive molecules in drug development. This guide details contemporary synthetic methodologies, advanced characterization techniques, and presents key quantitative data to facilitate comparative analysis.

I. Synthesis of Novel this compound Salts

The synthesis of this compound salts has evolved from classical quaternization reactions to more sophisticated and efficient one-pot, multi-component, and photocatalytic methods. This section outlines detailed experimental protocols for several key synthetic strategies.

One-Step Synthesis from (Het)arylmethyl Alcohols

A modern and efficient approach for the synthesis of triphenylthis compound salts involves the direct reaction of (het)arylmethyl alcohols with trimethylsilyl bromide (TMSBr) and triphenylphosphine (PPh₃).[1][2] This method offers an alternative to traditional routes that often require the use of hazardous halogenating agents.[1] Two primary protocols have been developed based on the nature of the substrate.[2][3]

Experimental Protocol 1: Direct Mixing Method (for acid-sensitive substrates) [1][2]

  • To a solution of the (het)arylmethyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL), add triphenylphosphine (1.1 mmol, 289 mg).

  • Add trimethylsilyl bromide (1.2 mmol, 184 mg) to the mixture.

  • Heat the reaction mixture at 80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The this compound salt typically precipitates out of the solution. Collect the solid by filtration.

  • Wash the collected solid with cold 1,4-dioxane (2 x 5 mL) and dry under vacuum to afford the pure triphenylthis compound salt.

Experimental Protocol 2: Sequential Addition Method (for benzyl alcohols with electroneutral or electron-withdrawing substituents) [1]

  • Dissolve the benzyl alcohol (1.0 mmol) in 1,4-dioxane (5 mL).

  • Add trimethylsilyl bromide (1.1 mmol, 168 mg) dropwise to the solution at room temperature.

  • Stir the mixture for 30 minutes to allow for the in situ formation of the benzyl bromide.

  • Add triphenylphosphine (1.2 mmol, 315 mg) to the reaction mixture.

  • Heat the mixture at 80°C until the reaction is complete (as monitored by TLC).

  • Cool the mixture to room temperature, collect the precipitated this compound salt by filtration.

  • Wash the product with cold 1,4-dioxane (2 x 5 mL) and dry under vacuum.

A general workflow for this synthetic approach is illustrated below:

G cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Conditions cluster_workup Workup Alcohol (Het)arylmethyl Alcohol Reaction_Mix Alcohol->Reaction_Mix PPh3 Triphenylphosphine (PPh3) PPh3->Reaction_Mix TMSBr Trimethylsilyl Bromide (TMSBr) TMSBr->Reaction_Mix Dioxane 1,4-Dioxane Dioxane->Reaction_Mix Heat Heating (80°C) Precipitation Precipitation Heat->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product Triphenylthis compound Salt Filtration->Product Reaction_Mix->Heat Reaction

Caption: One-step synthesis of triphenylthis compound salts.

One-Pot, Four-Component Synthesis of Thiothis compound Salts

A highly efficient and atom-economical method for synthesizing a diverse range of thiothis compound salts involves a one-pot, four-component coupling reaction of commercially available thiols, aldehydes, triphenylphosphine (PPh₃), and triflic acid (TfOH).[4][5] This metal-free approach allows for the straightforward formation of valuable thiothis compound salt building blocks.[4]

Experimental Protocol 3: Four-Component Synthesis of Thiothis compound Salts [4]

  • To a solution of the aldehyde (1.0 mmol) in acetonitrile (5 mL), add the thiol (1.1 mmol).

  • Add triphenylphosphine (1.1 mmol, 289 mg) to the mixture.

  • Cool the mixture to 0°C and add triflic acid (1.1 mmol, 165 mg) dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, the thiothis compound salt often precipitates. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold diethyl ether (2 x 10 mL) and dry under vacuum.

The logical relationship of this multi-component reaction is depicted in the following diagram:

G cluster_reactants Reactants cluster_process Process cluster_outcome Outcome Aldehyde Aldehyde OnePot One-Pot Reaction (Acetonitrile, RT) Aldehyde->OnePot Thiol Thiol Thiol->OnePot PPh3 Triphenylphosphine PPh3->OnePot TfOH Triflic Acid TfOH->OnePot Product Thiothis compound Salt OnePot->Product Coupling G PC PC PC_star PC* PC->PC_star hv (Visible Light) PC_star->PC SET Thianthrene Ar-S+ PC_star->Thianthrene Energy Transfer Aryl_radical Ar• Thianthrene->Aryl_radical Fragmentation Phosphonium_radical [Ar-PR3]•+ Aryl_radical->Phosphonium_radical + R3P Phosphine R3P Product [Ar-PR3]+ Phosphonium_radical->Product - e-

References

The Core Reactivity of Phosphonium Ylides: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the fundamental principles governing the reactivity of phosphonium ylides, crucial reagents in modern organic synthesis. From their unique electronic structure to their pivotal role in the construction of carbon-carbon double bonds, this document provides a comprehensive overview for professionals engaged in chemical research and pharmaceutical development.

Introduction: The Dual Nature of this compound Ylides

This compound ylides, also known as Wittig reagents, are neutral, dipolar molecules characterized by a negatively charged carbon atom (carbanion) bonded to a positively charged phosphorus atom.[1][2] This arrangement results in a unique electronic structure that can be represented by two primary resonance forms: the ylide form, which emphasizes the zwitterionic nature, and the ylene (or phosphorane) form, which depicts a phosphorus-carbon double bond.[1][3] While the ylide form is considered a more significant contributor to the overall electronic picture, the dual representation helps to explain the characteristic nucleophilicity of the α-carbon.[4][5]

The reactivity and stability of this compound ylides are profoundly influenced by the substituents attached to the carbanionic carbon. This leads to a crucial classification that dictates their synthetic utility:

  • Stabilized Ylides: These possess electron-withdrawing groups (e.g., esters, ketones, nitriles) on the α-carbon.[6] These groups delocalize the negative charge, increasing the ylide's stability and reducing its reactivity.[6][7] Stabilized ylides are often stable enough to be isolated and stored, sometimes even being commercially available.[8][9]

  • Non-stabilized (or Unstabilized) Ylides: These bear electron-donating or neutral substituents, such as alkyl groups, on the α-carbon.[6] The negative charge is more localized, making these ylides highly reactive and less stable.[6][7] They are typically generated and used in situ under inert conditions.[3][10]

  • Semistabilized Ylides: Ylides with an aryl or other moderately electron-withdrawing group fall into this intermediate category.[10]

This fundamental difference in stability directly impacts the stereochemical outcome of their most prominent application: the Wittig reaction.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[11] The reaction involves the coupling of a carbonyl compound with a this compound ylide, leading to the formation of a new carbon-carbon double bond and triphenylphosphine oxide as a byproduct.[10] The strong P=O bond formed in the byproduct is a major thermodynamic driving force for the reaction.[7][12]

The Reaction Mechanism

While for many years the mechanism was debated, there is now strong evidence, particularly for lithium-salt-free reactions, that the process proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[10][13] This cycloaddition forms a four-membered ring intermediate called an oxaphosphetane.[8][13] This intermediate then undergoes a retro-[2+2] cycloreversion to yield the alkene and triphenylphosphine oxide.[8]

Salt_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Combine Triphenylphosphine and Alkyl Halide in Solvent (e.g., Toluene) B Heat the mixture (e.g., reflux) A->B C Cool to room temperature to allow precipitation B->C D Filter the precipitate C->D E Wash with cold solvent D->E F Dry under vacuum E->F HWE_vs_Wittig Wittig Wittig Reaction Reagent: this compound Ylide (Ph₃P=CHR') Byproduct: Triphenylphosphine Oxide (Ph₃P=O) Selectivity: Ylide-dependent (Z or E) Purification: Often requires chromatography HWE Horner-Wadsworth-Emmons Reagent: Phosphonate Carbanion ((RO)₂P(O)CH⁻R') Byproduct: Water-soluble Phosphate Ester ((RO)₂P(O)O⁻) Selectivity: Strongly E-selective Purification: Simple aqueous extraction

References

The Genesis of a Versatile Molecule: A Technical History of Quaternary Phosphonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern chemistry, quaternary phosphonium compounds have carved a significant niche in fields ranging from organic synthesis to pharmacology. This in-depth technical guide explores the discovery and historical development of these remarkable compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their origins, early synthetic methodologies, and the evolution of their applications.

The story of quaternary this compound salts is intrinsically linked to the pioneering work of 19th-century chemists who laid the foundation of organophosphorus chemistry. While early explorations into organic compounds containing phosphorus were conducted by chemists like Jean Pierre Boudet in the early 1800s, it was the meticulous investigations of August Wilhelm von Hofmann and Auguste Cahours in the mid-19th century that truly illuminated this new class of compounds.[1] Their seminal 1857 paper, "Researches on the phosphorus-bases," published in both the Proceedings of the Royal Society of London and Justus Liebigs Annalen der Chemie, stands as a landmark in the field, detailing the synthesis of the first tertiary phosphines, trimethylphosphine and triethylphosphine.[2][3][4][5]

The Dawn of Quaternization: The Hofmann and Cahours Method

The work of Hofmann and Cahours not only introduced tertiary phosphines but also paved the way for the synthesis of their quaternary ammonium analogues, the quaternary this compound salts. The fundamental reaction, analogous to the quaternization of amines, involves the treatment of a tertiary phosphine with an alkyl halide.

Key Early Synthesis: Tetraethylthis compound Iodide

One of the earliest and most significant syntheses was that of tetraethylthis compound iodide. While the 1857 paper primarily focuses on tertiary phosphines, the principles laid out directly led to the preparation of their quaternary counterparts. The reaction of triethylphosphine with ethyl iodide yields the corresponding quaternary this compound salt.

Experimental Protocol: Synthesis of Triethylphosphine (Hofmann and Cahours, 1857)

The foundational synthesis of the precursor tertiary phosphine, triethylphosphine, involved the reaction of ethyl iodide with phosphoretted hydrogen in the presence of zinc oxide. The following is a summary of the likely experimental steps based on the practices of the era:

  • Reactants: Ethyl iodide, Phosphoretted hydrogen (phosphine), Zinc oxide.

  • Apparatus: A sealed glass tube or retort, capable of withstanding moderate pressure.

  • Procedure:

    • Ethyl iodide and a source of phosphoretted hydrogen were combined in a sealed glass tube containing zinc oxide.

    • The tube was heated for a prolonged period. The zinc oxide served to neutralize the hydriodic acid formed during the reaction.

    • After cooling, the reaction mixture was treated with water to dissolve the zinc iodide.

    • The oily layer containing triethylphosphine was separated and purified by distillation.

Experimental Protocol: Quaternization to Tetraethylthis compound Iodide

Following the successful isolation of triethylphosphine, its conversion to the quaternary salt would have been a logical next step, following the well-established principles of amine chemistry.

  • Reactants: Triethylphosphine, Ethyl iodide.

  • Procedure:

    • Triethylphosphine was mixed with an excess of ethyl iodide, likely in a sealed vessel to prevent the escape of the volatile reactants.

    • The mixture was gently heated.

    • Upon cooling, the tetraethylthis compound iodide would precipitate as a crystalline solid.

    • The solid product was then collected and could be purified by recrystallization from a suitable solvent like ethanol.

CompoundPrecursorsKey Reaction ConditionsObserved Properties (Historical)
Triethylphosphine Ethyl iodide, Phosphoretted hydrogen, Zinc oxideHeating in a sealed tubeColorless, mobile liquid with a strong, unpleasant odor.
Tetraethylthis compound Iodide Triethylphosphine, Ethyl iodideGentle heatingCrystalline solid, soluble in water and ethanol.

The Cahours-Hofmann Reaction: A Glimpse into Reactivity

Further demonstrating the rich chemistry of these new compounds, Cahours and Hofmann investigated the reaction of quaternary this compound hydroxides with bases, a process now known as the Cahours-Hofmann reaction. This reaction, reported in their 1857 publication, leads to the formation of a trialkylphosphine oxide and a hydrocarbon, providing an early understanding of the stability and degradation pathways of these salts.[6]

Cahours_Hofmann_Reaction Quaternary_Phosphonium_Hydroxide Quaternary this compound Hydroxide Intermediate Penta-covalent Phosphorus Intermediate Quaternary_Phosphonium_Hydroxide->Intermediate Deprotonation Base Base (e.g., NaOH) Base->Intermediate Trialkylphosphine_Oxide Trialkylphosphine Oxide Intermediate->Trialkylphosphine_Oxide Elimination Hydrocarbon Hydrocarbon Intermediate->Hydrocarbon Water Water Wittig_Reaction_Workflow Tertiary_Phosphine Tertiary Phosphine Phosphonium_Salt Quaternary This compound Salt Tertiary_Phosphine->Phosphonium_Salt Alkyl_Halide Alkyl Halide Alkyl_Halide->Phosphonium_Salt Phosphonium_Ylide This compound Ylide Phosphonium_Salt->Phosphonium_Ylide Strong_Base Strong Base Strong_Base->Phosphonium_Ylide Betaine Betaine Intermediate Phosphonium_Ylide->Betaine Carbonyl_Compound Aldehyde or Ketone Carbonyl_Compound->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine_Oxide

References

Theoretical Studies on the Stability of Phosphonium Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the theoretical and computational studies investigating the stability of phosphonium intermediates. This compound intermediates, including this compound salts and ylides, are pivotal in a vast array of chemical transformations, most notably the Wittig reaction. Understanding the factors that govern their stability is crucial for controlling reaction outcomes, selectivity, and for the rational design of novel reagents and catalysts.

Core Concepts in this compound Intermediate Stability

The stability of a this compound intermediate is not intrinsic but is modulated by a delicate interplay of electronic and steric factors, as well as external conditions like solvent and counter-ions. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in dissecting these contributions.

1.1. This compound Ylides (Phosphoranes)

This compound ylides are neutral, dipolar molecules characterized by a positively charged phosphorus atom adjacent to a negatively charged carbon atom.[1] Their stability and reactivity are heavily influenced by the substituents on both the phosphorus and carbon atoms.[1][2]

  • Electronic Effects: The negative charge on the ylidic carbon can be stabilized by electron-withdrawing groups (EWGs), such as carbonyl or cyano groups.[2] This delocalization of charge increases the stability of the ylide.[1] Conversely, electron-donating groups (EDGs) on the carbon destabilize the ylide, making it more reactive. Substituents on the phosphorus atom also play a role; electron-withdrawing groups can help stabilize the positive charge on the phosphorus.[1] Computational studies have shown that the description of ylides as phosphine-stabilized carbenes, involving a donor-acceptor interaction between phosphorus and carbon, is a valuable model.[3]

  • Resonance Stabilization: The stability of this compound ylides is often described through two primary resonance structures: the ylide form (with charge separation) and the ylene form (with a P=C double bond).[3] While early descriptions often invoked (d-p)π bonding for the ylene structure, modern computational studies suggest that d-orbitals on phosphorus are too high in energy to contribute significantly.[3] The P-C bond length can serve as a computational measure for charge concentration and delocalization.[3]

The interplay of these factors gives rise to a classification of ylides:

  • Stabilized Ylides: Contain a strong EWG on the carbon (e.g., -CO₂R, -CN). They are less reactive and generally lead to (E)-alkenes in the Wittig reaction.[4]

  • Non-stabilized Ylides: Contain alkyl or hydrogen substituents on the carbon. They are highly reactive and typically yield (Z)-alkenes.[4]

  • Semi-stabilized Ylides: Contain an aryl or other moderately delocalizing group on the carbon, showing intermediate reactivity.[4]

G cluster_ylide This compound Ylide Stability Factors cluster_electronic Ylide R₃P⁺-C⁻R'₂ Electronic Electronic Effects Ylide->Electronic Steric Steric Hindrance Ylide->Steric Resonance Ylide->Resonance EWG_C EWG on Carbon (e.g., -CO₂R) Stabilizes C⁻ Electronic->EWG_C Increases Stability EDG_C EDG on Carbon (e.g., -Alkyl) Destabilizes C⁻ Electronic->EDG_C Decreases Stability EWG_P EWG on Phosphorus Stabilizes P⁺ Electronic->EWG_P Increases Stability G Reactants Ylide + Carbonyl TS_add_cis cis-Addition TS Reactants->TS_add_cis Kinetically favored for non-stabilized ylides TS_add_trans trans-Addition TS Reactants->TS_add_trans Kinetically favored for stabilized ylides OPA_cis cis-Oxaphosphetane (Intermediate) TS_add_cis->OPA_cis OPA_trans trans-Oxaphosphetane (Intermediate) TS_add_trans->OPA_trans OPA_cis->OPA_trans TS_elim_cis Elimination TS OPA_cis->TS_elim_cis TS_elim_trans Elimination TS OPA_trans->TS_elim_trans Prod_Z Z-Alkene + R₃PO TS_elim_cis->Prod_Z Prod_E E-Alkene + R₃PO TS_elim_trans->Prod_E G cluster_setup 1. Project Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Interpretation arrow arrow A Define Chemical System & Research Question B Select Computational Model (e.g., DFT, B3LYP/6-31G*) A->B C Geometry Optimization of Reactants, Intermediates, TS B->C D Frequency Calculation C->D E Verify Minima (0 imag. freq) & TS (1 imag. freq) D->E F Single-Point Energy Calculation (Higher Level of Theory/Basis Set) E->F G Incorporate Solvation Effects (e.g., PCM) F->G H Construct Potential Energy Surface G->H I Analyze Electronic Structure (NBO, Bond Lengths, etc.) H->I J Compare with Experimental Data & Formulate Conclusions I->J

References

The Genesis of Biological Hardware: A Technical Guide to the Prebiotic Synthesis of Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of phosphorus into organic molecules represents a critical and defining step in the origin of life. Organophosphorus compounds form the backbone of genetic material (DNA, RNA), facilitate energy transfer (ATP), and provide the structural basis for cellular membranes (phospholipids). However, the low solubility and reactivity of the most abundant terrestrial phosphorus mineral, apatite, creates a significant challenge known as the "phosphate problem" in prebiotic chemistry. This technical guide provides a comprehensive overview of the current understanding of prebiotic organophosphorus synthesis, detailing the plausible phosphorus sources, reaction pathways, and experimental methodologies that demonstrate the formation of these vital compounds under conditions relevant to the early Earth. We present quantitative data from key studies in structured tables for comparative analysis and provide detailed experimental protocols. Furthermore, logical and experimental workflows are visualized using diagrams to elucidate the progression from simple inorganic phosphorus to complex, life-building molecules.

Introduction: Overcoming the Phosphate Problem

Phosphorus is an indispensable element for all known life. Its role is central to replication, metabolism, and structure.[1] Phosphorylated molecules like RNA, DNA, ATP, and phospholipids possess a unique combination of thermodynamic instability and kinetic stability, allowing for controlled energy transfer and the long-term storage of genetic information.[1]

The primary challenge for the origin of life is the geochemical state of phosphorus on the early Earth. The majority of terrestrial phosphorus was locked away in highly insoluble apatite minerals (Ca₅(PO₄)₃(OH,F,Cl)).[2][3] This low aqueous availability of orthophosphate (PO₄³⁻) makes phosphorylation reactions—the formation of a C-O-P ester bond—thermodynamically unfavorable in aqueous environments.[4] Research in prebiotic chemistry has focused on three main avenues to overcome this hurdle:

  • Identifying alternative, more reactive sources of phosphorus.

  • Utilizing condensing agents to facilitate dehydration reactions.

  • Exploring non-aqueous environments or wet-dry cycles to lower water activity. [5]

This guide synthesizes findings from across these areas to provide a detailed picture of how the building blocks of life could have acquired their essential phosphate groups.

Prebiotic Phosphorus Sources and Activating Agents

A variety of more reactive phosphorus sources and activating agents have been proposed and experimentally verified to be effective under prebiotic conditions. These alternatives to orthophosphate are more soluble and/or exist in a chemically "activated" state, primed for reaction with organic nucleophiles.

Reduced Phosphorus Compounds: Phosphite and Schreibersite

Extraterrestrial delivery via meteorites is a significant source of prebiotically plausible phosphorus. Iron meteorites, in particular, contain the phosphide mineral schreibersite ((Fe,Ni)₃P) .[2][6] Corrosion of schreibersite in water releases a variety of reduced phosphorus compounds, most notably phosphite (HPO₃²⁻) , along with pyrophosphate and hypophosphate.[6][7]

Phosphite is a compelling prebiotic precursor for several reasons:

  • Enhanced Solubility: Calcium phosphite is approximately 1000 times more soluble than calcium phosphate (apatite), making it more available in aqueous systems.[7]

  • Greater Reactivity: Phosphite reacts more readily with nucleosides than phosphate under similar conditions to form phosphonates (containing a direct P-H bond), which can be subsequently oxidized to phosphates.[7][8]

Condensed Phosphates and High-Energy P-N Compounds

Condensed phosphates contain high-energy P-O-P bonds. Trimetaphosphate (P₃m) and pyrophosphate (PPi) are water-soluble and can phosphorylate biomolecules like nucleosides and amino acids.[2][9]

Perhaps one of the most versatile prebiotic phosphorylating agents discovered is Diamidophosphate (DAP) .[10] DAP is a P-N compound that could have formed from the ammonolysis of condensed phosphates.[11] It efficiently phosphorylates a wide range of prebiotic molecules—including nucleosides, amino acids, and lipid precursors—in aqueous solution or paste states without requiring additional condensing agents.[10]

Condensing Agents and Catalysts

In reactions involving less reactive phosphates, condensing agents are crucial for promoting the dehydration necessary for ester bond formation.

  • Urea (CO(NH₂)₂): When heated with inorganic phosphates, urea facilitates the formation of condensed phosphates and effectively promotes the phosphorylation of nucleosides and glycerol.[5][7][12]

  • Cyanamide (CH₂N₂) and Cyanate (OCN⁻): These molecules are also effective condensing agents in prebiotic phosphorylation reactions.[13]

  • Histidyl Peptides: Simple peptides containing histidine have been shown to act as organocatalysts, accelerating phosphate transfer from an activated precursor (imidazole phosphate) to organic molecules, mirroring the function of modern kinase enzymes.[3][14][15]

The logical relationship between these sources and their role in synthesizing key biomolecules is outlined below.

G cluster_sources Plausible Phosphorus Sources cluster_reagents Reactive Intermediates cluster_activators Activating Agents cluster_products Core Organophosphorus Compounds Schreibersite Schreibersite ((Fe,Ni)₃P) [Meteoritic] Phosphite Phosphite (HPO₃²⁻) Schreibersite->Phosphite Corrosion Apatite Apatite [Terrestrial, Insoluble] Orthophosphate Orthophosphate (PO₄³⁻) Apatite->Orthophosphate Leaching (low solubility) Volcanism Volcanic Activity CondensedP Condensed Phosphates (P₃m, PPi) Volcanism->CondensedP Thermal Phosphite->Orthophosphate Oxidation Nucleotides Nucleotides (RNA/DNA Precursors) Phosphite->Nucleotides Phospholipids Phospholipids (Membrane Precursors) Phosphite->Phospholipids Orthophosphate->CondensedP Heating w/ Urea Orthophosphate->Nucleotides Thermal Synthesis Orthophosphate->Phospholipids Thermal Synthesis Orthophosphate->Phospholipids Catalytic Cycle DAP Diamidophosphate (DAP) CondensedP->DAP Ammonolysis CondensedP->Nucleotides Urea Urea Urea->Nucleotides Thermal Synthesis Urea->Phospholipids Thermal Synthesis DAP->Nucleotides DAP->Phospholipids pAminoAcids Phosphorylated Amino Acids DAP->pAminoAcids Peptides Histidyl Peptides (Catalysts) Peptides->Phospholipids Catalytic Cycle

Caption: Logical flow from prebiotic phosphorus sources to key organophosphorus compounds.

Experimental Methodologies and Protocols

Reproducible experimental work is the foundation of prebiotic chemistry. Below are detailed protocols for key synthetic procedures, synthesized from the literature.

Protocol 1: Phosphonylation of Glycerol using Phosphite and Urea (Wet-Dry Cycling)

This protocol, adapted from Gull et al. (2023), demonstrates the formation of glycerol phosphites and phosphates from a reduced phosphorus source under plausible evaporating pool conditions.[1]

  • Objective: To synthesize glycerol phosphites and phosphates from sodium phosphite and glycerol, facilitated by urea under wet-dry cycles.

  • Materials:

    • Sodium phosphite (Na₂HPO₃·5H₂O), 0.1 g

    • Glycerol, 0.8 g

    • Urea, 0.5 g

    • Deionized (DI) water

    • 20 mL glass vial with a small magnetic stirrer

    • Hot plate

  • Procedure:

    • Combine 0.1 g sodium phosphite, 0.8 g glycerol, and 0.5 g urea in the 20 mL glass vial.

    • Add 7 mL of DI water to dissolve the reactants. The initial pH should be approximately 8.5.

    • Place the vial, uncapped, on a hot plate set to 70-78 °C. Add the magnetic stirrer and stir the solution.

    • Allow the solution to heat for 24 hours until the contents are completely dry. This completes the first "dry" cycle.

    • Rehydrate the dried residue by adding another 7 mL of DI water.

    • Repeat the heating and drying process (Step 4). For a three-cycle experiment, repeat the rehydration and drying one more time.

    • After the final cycle, dissolve the resulting residue in a suitable buffer (e.g., D₂O with a pH buffer) for analysis.

  • Analysis: The primary method for product identification and quantification is ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy. Mass spectrometry can be used for further confirmation.[1]

  • Expected Products: Glycerol-1-phosphite, glycerol-2-phosphite, and their corresponding oxidized forms, glycerol-1-phosphate and glycerol-2-phosphate.[1]

Protocol 2: Phosphorylation of Nucleosides using Diamidophosphate (DAP)

This protocol is based on the work of Gibard et al. (2018), demonstrating the robust phosphorylation of nucleosides in a low-water, "paste-like" state.[10]

  • Objective: To synthesize uridine 2',3'-cyclic monophosphate (c-UMP) from uridine and DAP.

  • Materials:

    • Uridine

    • Diamidophosphate (DAP)

    • Imidazole

    • Deionized (DI) water

    • Small reaction vessel (e.g., 1.5 mL microfuge tube)

  • Procedure:

    • In the reaction vessel, mix solid uridine, DAP, and imidazole. A typical molar ratio is 1:5:1 (Uridine:DAP:Imidazole).

    • Add a few drops of DI water, just enough to form a thick, paste-like material. This creates a low water-activity environment.

    • Seal the vessel and allow it to react at room temperature. The reaction is slow and can be monitored over days to weeks.

    • For analysis, dissolve a small sample of the paste in D₂O or a suitable buffer.

  • Analysis: ³¹P-NMR and ¹H-NMR are used to monitor the reaction progress and identify the products. High-Performance Liquid Chromatography (HPLC) can be used for separation and quantification.

  • Expected Products: The major product is uridine 2',3'-cyclic monophosphate (c-UMP). Oligomers (up to tetramers) may also be observed.[10]

Protocol 3: Silicate-Promoted Phosphorylation of Glycerol in a Non-Aqueous Solvent

This protocol, adapted from Gull et al. (2017), demonstrates a high-yield synthesis of glycerol phosphates in formamide, a prebiotically plausible non-aqueous solvent.[16]

  • Objective: To synthesize glycerol phosphates from glycerol and a phosphate source, catalyzed by a silicate mineral in formamide.

  • Materials:

    • Glycerol

    • Sodium trimetaphosphate (TMP)

    • Formamide (solvent)

    • Kaolinite clay (silicate catalyst)

    • Reaction vessel suitable for heating (e.g., sealed glass tube)

  • Procedure:

    • Prepare the reaction mixture in the vessel. For example, combine glycerol, TMP, and kaolinite clay in formamide.

    • Seal the vessel to prevent solvent evaporation.

    • Heat the reaction at 85 °C for one week.

    • After cooling, dilute the sample with a suitable solvent for analysis.

  • Analysis: Product yields are determined by ³¹P-NMR spectroscopy. Mass spectrometry can confirm the identity of the phosphorylated glycerol species.[16]

  • Expected Products: Glycerol-1-phosphate, glycerol-2-phosphate, and glycerol-1,2-cyclic phosphate.[16]

The general workflow for many prebiotic phosphorylation experiments, particularly those involving wet-dry cycles, can be visualized as follows.

G A 1. Prepare Aqueous Solution - Phosphorus Source (e.g., Phosphite) - Organic Substrate (e.g., Glycerol) - Condensing Agent (e.g., Urea) B 2. Heat Uncapped (70-85 °C) Evaporate Water A->B C 3. Formation of Dry Residue (Phosphorylation occurs in low water-activity state) B->C D 4. Rehydrate Residue (Add DI Water) C->D F 6. Sample Preparation for Analysis (Dissolve final residue in buffer/D₂O) C->F E 5. Repeat Heating Cycle (Optional, for multiple cycles) D->E 1-2x E->C G 7. Product Analysis (³¹P-NMR, Mass Spec, HPLC) F->G

Caption: General experimental workflow for wet-dry cycle phosphorylation.

Quantitative Data Summary

The efficiency of prebiotic phosphorylation is highly dependent on the specific reagents and conditions used. The following tables summarize quantitative yields from several key experimental systems.

Table 1: Nucleoside Phosphorylation Yields

Organic Substrate Phosphorus Source/Agent Conditions Key Products Max Yield (%) Reference
Uridine (0.1 M) Diamidophosphate (DAP) Paste-like state, room temp, 30 days Uridine 2',3'-cyclic phosphate (c-UMP) ~80% [10]
Ribonucleosides Diamidophosphate (DAP) Wet-dry cycles, 80 °C, with additives (urea, formamide) 2',3'-cyclic phosphates, 5'-phosphates ~80-90% [17][18]
Adenosine Trimetaphosphate (P₃m) Wet-dry cycle, 37 °C, pH 7, Ni(II) catalyst 5'-ATP, 5'-AMP, 2',3'-cAMP Not specified [9]
Uridine Pyrophosphate (PPi) 60-75 °C, evaporating pool sim., with urea, Mg²⁺ 5'-UMP, 2',3'-cUMP, dimers Not specified [2]
Adenosine Phosphite + Urea 70-80 °C, wet-dry cycles Adenosine phosphites & phosphates 55.5% [1]

| Adenosine | Schreibersite (analogue) | Mild heating | Adenosine monophosphates | Not specified |[2] |

Table 2: Glycerol & Phospholipid Precursor Phosphorylation Yields

Organic Substrate Phosphorus Source/Agent Conditions Key Products Max Yield (%) Reference
Glycerol Trimetaphosphate (TMP) 85 °C, 7 days, Formamide solvent, Kaolinite catalyst Glycerol phosphates 90% [16]
Glycerol Ammonium Phosphate + Urea 85 °C, 16h, dry heating Glycerol phosphates ~30% [19]
Glycerol Phosphite + Urea 70-80 °C, wet-dry cycles Glycerol phosphites ~20% [1]
Glycerol Orthophosphate + Histidine Wet-dry cycles, 35 °C, pH 7.3 Glycerol phosphate 35.5% [3]

| Chimyl alcohol, etc. | Phosphate + Cyanamide | 60-90 °C, heating | Phosphatidic acid | 13-60% |[20] |

Reaction Pathways and Mechanisms

Understanding the mechanisms of phosphorylation provides insight into the selectivity and efficiency of these prebiotic reactions.

DAP-Mediated Phosphorylation of Nucleosides

Diamidophosphate is a versatile agent capable of phosphorylating nucleosides at the 2', 3', and 5' positions. In aqueous solution, the reaction proceeds through the formation of an amidophosphate intermediate, which then cyclizes or is hydrolyzed to yield the final nucleotide products. The presence of additives and conditions like wet-dry cycles can significantly enhance yields and influence the regioselectivity, for instance, by increasing the proportion of the biologically crucial 5'-phosphate.[17][18]

G cluster_reactants Reactants cluster_products Products DAP Diamidophosphate (DAP) Conditions Aqueous Solution or Paste (Wet-Dry Cycles) DAP->Conditions Nuc Ribonucleoside (e.g., Uridine) Nuc->Conditions cNMP 2',3'-cyclic Monophosphate NMP23 2'- & 3'- Monophosphates cNMP->NMP23 Hydrolysis Oligo Oligonucleotides cNMP->Oligo Polymerization NMP5 5'- Monophosphate Intermediate N-Phosphoryl Intermediate Intermediate->cNMP Cyclization (Major) Intermediate->NMP5 Direct Phosphorylation Conditions->Intermediate Reaction

Caption: Reaction pathway for DAP-mediated nucleoside phosphorylation.
Histidyl Peptide Catalysis of Phosphate Transfer

In a remarkable example of prebiotic organocatalysis, histidyl peptides can facilitate the transfer of a phosphate group from a kinetically stable but thermodynamically activated donor, imidazole phosphate, to an organic substrate like glycerol. This process occurs via a phosphorylated histidine intermediate, analogous to modern histidine kinase enzymes. The entire system can be driven by wet-dry cycles, where imidazole phosphate forms in situ from orthophosphate and cyanate, is activated by the peptide, and phosphorylates the target molecule in the low-water paste phase.[3][14]

G ImP Imidazole Phosphate (Activated P Donor) HisPep Histidyl Peptide (Catalyst) Glycerol Glycerol (Substrate) Imidazole Imidazole (Released) ImP->Imidazole pHisPep Phosphorylated Peptide Intermediate HisPep->pHisPep 1. Phosphate    Uptake pHisPep->HisPep 3. Catalyst    Regeneration pGlycerol Glycerol Phosphate (Product) pHisPep->pGlycerol 2. Phosphate    Transfer

Caption: Catalytic cycle for histidyl peptide-mediated phosphorylation.

Conclusion and Future Directions

The synthesis of organophosphorus compounds is no longer viewed as an insurmountable obstacle on the path to life's origins. A systems chemistry approach reveals a web of plausible pathways, utilizing diverse phosphorus sources from meteoritic phosphides to condensed phosphates, driven by conditions such as thermal wet-dry cycles and catalyzed by simple minerals and peptides. High-yield reactions have been demonstrated in both aqueous and non-aqueous environments, showing that nucleotides, phospholipid precursors, and other essential phosphorylated biomolecules could have formed and accumulated on the early Earth.

Future research will likely focus on integrating these individual synthetic steps into more complex, self-sustaining networks. The challenges ahead include demonstrating the regiospecific phosphorylation to favor biologically relevant linkages (e.g., 5'-nucleotides for RNA) and achieving the polymerization of these activated monomers into functional polymers under mutually compatible conditions. For professionals in drug development, understanding these fundamental non-enzymatic pathways may offer novel insights into nucleotide-based therapeutics and the design of robust phosphorylation chemistries. The journey from a simple phosphate rock to the complex phosphorylated machinery of life was a pivotal chapter in our planet's history, and continued exploration of this chemistry is essential to completing the story.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus compounds containing a direct carbon-phosphorus (C-P) bond, known as phosphonates and phosphinates, are a unique class of natural products. Unlike the more common phosphate esters (C-O-P), the C-P bond is exceptionally stable, resisting chemical and enzymatic degradation. This inherent stability, combined with their ability to mimic biological phosphates and carboxylates, makes them potent enzyme inhibitors and bioactive molecules with applications in medicine and agriculture.

It is critical to distinguish these naturally occurring phosphonates from synthetic quaternary phosphonium salts (PR₄⁺), which are not typically found in nature but are widely used as reagents and phase-transfer catalysts. This guide provides an in-depth overview of the natural sources of phosphonate-related molecules, presents quantitative data on their abundance, details the experimental protocols for their isolation and characterization, and visualizes the core biosynthetic pathway.

Natural Sources and Abundance of Phosphonates

Phosphonates are widely distributed among what are often termed "primitive" life forms and are a significant component of the phosphorus cycle, particularly in marine environments.[1][2] Key producers include a diverse range of bacteria, protozoa, and marine invertebrates.

Key Natural Sources:

  • Marine Invertebrates: Sponges, sea anemones, corals, and mollusks are rich sources. In some cases, phosphonates can account for up to 50% of the total phosphorus content in these organisms.[3][4][5]

  • Protozoa: The ciliated protozoan Tetrahymena pyriformis is a model organism for studying phosphonate biosynthesis and incorporates a high percentage of these molecules into its cellular membranes.[1][6]

  • Bacteria and Archaea: Many marine bacteria, including the abundant Prochlorococcus and SAR11 lineages, possess the genes for phosphonate biosynthesis.[7][8] These microorganisms are believed to be major contributors to the large pool of dissolved phosphonates in the oceans.

  • Fungi and Plants: While less common, some fungi and plants have also been found to produce phosphonate compounds.[9]

Quantitative Data on Phosphonate Abundance

The concentration of phosphonates varies significantly across different organisms and environments. The following tables summarize key quantitative findings from the literature.

Table 1: Phosphonate Content in Specific Organisms

OrganismSample TypePhosphonate MetricValue/ConcentrationCitation(s)
Helisoma sp. (Freshwater Snail)Eggs% of Total Phosphorus95%[5]
Tetrahymena pyriformisCiliary Membranes% of Phospholipids~60%[6]
Tetrahymena pyriformisWhole Cells% of Total Phospholipids23 - 37%[1]
Metridium dianthus (Sea Anemone)Insoluble ProteinYield of AEP¹1.1%[10]
Metridium dianthus (Sea Anemone)Whole Organism% of Dry Weight (as AEP¹)0.99%[10]
Prochlorococcus SBWhole Cells% of Cellular Phosphorus~50%[11]
Trichodesmium erythraeumWhole Cells% of Total Phosphorus~10%[3][4]

¹AEP: 2-Aminoethylphosphonic acid

Table 2: Phosphonate Content in Environmental Samples

EnvironmentSample TypePhosphonate MetricValue/ConcentrationCitation(s)
MarineUltrafiltered DOP²% of Total Phosphorus>25%[3][4]
MarineParticulate Matter% of Total Phosphorus23%[3][4]
Marine SurfaceBacterioplankton% with Biosynthesis Genes~15%[7]

²DOP: Dissolved Organic Phosphorus

Biosynthesis of Phosphonates

The vast majority of natural phosphonates originate from a common biosynthetic pathway, the key step of which is the formation of the C-P bond. This reaction is catalyzed by the enzyme Phosphoenolpyruvate (PEP) mutase.[12][13] The biosynthesis of 2-aminoethylphosphonic acid (AEP), the first and most common natural phosphonate discovered, serves as the archetypal pathway.

The three core enzymatic steps are:

  • Isomerization: PEP mutase catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). This is the crucial C-P bond-forming step.

  • Decarboxylation: Phosphonopyruvate decarboxylase removes a carboxyl group from PnPy to form phosphonoacetaldehyde (PnAA).

  • Transamination: 2-aminoethylphosphonate-pyruvate transaminase catalyzes the transfer of an amino group to PnAA, yielding the final product, 2-aminoethylphosphonic acid (AEP).[12][14]

G cluster_pathway Biosynthesis of 2-Aminoethylphosphonic Acid (AEP) PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PEP Mutase (C-P Bond Formation) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Phosphonopyruvate Decarboxylase AEP 2-Aminoethylphosphonic Acid (AEP) PnAA->AEP AEP Transaminase

Core biosynthetic pathway of 2-aminoethylphosphonic acid.

Experimental Protocols: Isolation and Characterization

The isolation of highly polar phosphonates from complex biological matrices presents a significant challenge.[9] Methodologies must be adapted for the specific class of molecule (e.g., free AEP vs. lipid-bound phosphonolipids) and the nature of the source material.

The following diagram outlines a general workflow for the isolation and characterization of phosphonates from a natural source, such as marine invertebrate tissue.

G Sample 1. Sample Preparation (Lyophilize & Homogenize Tissue) Extraction 2. Solvent Extraction (e.g., Bligh-Dyer: CHCl₃/MeOH/H₂O) Sample->Extraction Partition 3. Phase Partitioning Extraction->Partition Lipid Lipid-Soluble Fraction (Phosphonolipids) Partition->Lipid Aqueous Aqueous-Soluble Fraction (Free Phosphonates) Partition->Aqueous Hydrolysis 4a. Acid Hydrolysis (6M HCl, 110°C) Releases AEP headgroup Lipid->Hydrolysis PurifyLipid 4b. Purification (Silica Gel / HPLC) Lipid->PurifyLipid PurifyAqueous 5. Purification (Ion-Exchange Chromatography) Aqueous->PurifyAqueous Hydrolysis->PurifyAqueous Analysis 6. Characterization PurifyAqueous->Analysis PurifyLipid->Analysis NMR ³¹P NMR Spectroscopy (Identify C-P Bond) Analysis->NMR MS LC-MS/MS (Structure & Quantification) Analysis->MS

References

Phosphonium-Based Ionic Liquids: A Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphonium-based ionic liquids (PILs) are a class of molten salts with a bulky, asymmetric this compound cation and a variety of possible anions. Their unique physicochemical properties, such as high thermal stability, wide electrochemical windows, and tunable solvency, make them compelling candidates for a range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and as active pharmaceutical ingredients (APIs) or drug delivery vehicles.[1][2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of PILs, complete with quantitative data, detailed experimental protocols, and visualizations of key structure-property relationships.

Core Physicochemical Properties

The properties of this compound ionic liquids can be finely tuned by modifying the structure of both the cation and the anion.[2] Generally, increasing the alkyl chain length on the this compound cation tends to decrease density and viscosity, while the choice of anion has a significant impact on properties like thermal stability and conductivity.[5][6]

Density

The density of this compound-based ILs is a fundamental property influencing their application in areas such as liquid-liquid extractions. Generally, PILs have lower densities than their imidazolium-based counterparts.[5] The density decreases linearly with increasing temperature.[2]

Table 1: Density of Selected this compound-Based Ionic Liquids at Various Temperatures

Ionic LiquidTemperature (K)Density (g/cm³)Reference
[Pᵢ(₄₄₄)₁][Tos]288.151.077[5]
323.151.054[5]
353.151.035[5]
[P₄₄₄₁][CH₃SO₄]288.151.066[5]
323.151.043[5]
353.151.023[5]
[P₄₄₄₂][(C₂H₅O)₂PO₂]288.151.026[5]
323.151.002[5]
353.150.982[5]
[P₈₈₈₈][Br]318.150.999[5]
333.150.988[5]
353.150.975[5]
[P(14)666][Cl]298 K0.883[7]
[P(14)666][DCA]298 K0.890[7]
[P(14)666][Tf₂N]298 K1.05[7]
[P(2)444][DEP]298 K0.998[7]
Viscosity

Viscosity is a critical parameter for applications involving fluid flow, such as in electrolytes and reaction media. The viscosity of PILs is highly dependent on temperature, generally following the Vogel-Fulcher-Tammann (VFT) equation.[8] It is also influenced by the size and shape of both the cation and the anion.[6]

Table 2: Viscosity of Selected this compound-Based Ionic Liquids at Various Temperatures

Ionic LiquidTemperature (K)Viscosity (mPa·s)Reference
[Pᵢ(₄₄₄)₁][Tos]293.152803[5]
323.15325[5]
353.1573[5]
[P₄₄₄₁][CH₃SO₄]293.151141[5]
323.15162[5]
353.1542[5]
[P₄₄₄₂][(C₂H₅O)₂PO₂]293.15310[5]
323.1565[5]
353.1522[5]
[P₈₈₈₈][Br]318.151109[5]
333.15496[5]
353.15165[5]
[P2228][TFSI]298.15115[9]
[P2228][FSI]298.1599.5[9]
[P2224][FSI]298.1561.3[9]
Ionic Conductivity

High ionic conductivity is desirable for electrochemical applications. This compound-based ILs often exhibit higher ionic conductivity than their ammonium analogues, which can be attributed to weaker hydrogen bonding and Coulombic interactions.[8] The conductivity is inversely related to viscosity and generally increases with temperature.

Table 3: Ionic Conductivity of Selected this compound-Based Ionic Liquids at 25 °C (298.15 K)

Ionic LiquidConductivity (mS/cm)Reference
[P2228][TFSI]0.971[9]
[P2228][FSI]1.50[9]
[P2224][FSI]4.6[9]
[P1114][TFSI]-[2]
[P1114][FSI]-[2]
[P1115][TFSI]-[2]
[P1115][FSI]-[2]
[P111(2O1)][TFSI]-[2]
[P111(2O1)][FSI]-[2]
[P111(2O2)][TFSI]-[2]
[P111(2O2)][FSI]-[2]

Note: Specific conductivity values for some ILs from reference[2] were presented in a graphical format and are not tabulated here.

Thermal Stability

A key advantage of many this compound ionic liquids is their high thermal stability, often exceeding that of nitrogen-based analogues.[10] Decomposition temperatures are typically above 300 °C, with some stable up to 400 °C.[1][11] This stability is influenced by the nature of the anion, with those of lower basicity generally being more stable.[1]

Table 4: Thermal Decomposition Temperatures of Selected this compound-Based Ionic Liquids

Ionic LiquidDecomposition Temperature (Td, °C)Reference
Trioctylthis compound triflate-[8]
Triphenylthis compound triflate-[8]
[P₆₆₆,₁₀]DNS332-383[11]
[P(14)666][Cl] (Cyphos IL 101)>300[12]

Note: Specific decomposition temperatures can vary based on the experimental conditions, such as the heating rate and atmosphere.

Solubility

The solubility of PILs is highly tunable. They can be designed to be either hydrophilic or hydrophobic.[10] For instance, PILs with anions like chloride or bromide tend to be more water-soluble, while those with anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) are hydrophobic.[13][14] The solubility of water in "hydrophobic" PILs is still a significant factor as it can affect their physical properties.[13] In drug development, the ability of PILs to enhance the solubility of poorly water-soluble drugs is of particular interest.[15]

Table 5: Solubility of Water in Trihexyl(tetradecyl)this compound-Based Ionic Liquids at 298.15 K

AnionWater Solubility (mole fraction)Reference
bis(2,4,4-trimethylpentyl)phosphinate0.891[13]
decanoate-[13]
chloride-[13]
bromide-[13]
dicyanimide-[13]
bis(trifluoromethylsulfonyl)imide0.087[13]

Note: Specific solubility values for some anions from reference[13] were not explicitly stated as single values and may be temperature-dependent.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is crucial. Below are detailed methodologies for key experiments.

Synthesis of this compound-Based Ionic Liquids

A common synthetic route to this compound-based ionic liquids is a two-step process:

  • Quaternization: A tertiary phosphine is reacted with an alkyl halide to form a this compound halide salt. This reaction is typically carried out in a suitable solvent or neat.

  • Anion Exchange (Metathesis): The resulting this compound halide is then reacted with a salt containing the desired anion (e.g., a lithium or sodium salt). This is often performed in a solvent in which the newly formed inorganic halide is insoluble, facilitating its removal by filtration.

An improved workup process can yield PILs with high purity (>99%).[11]

Density Measurement

Densities are typically measured using a vibrating tube densimeter.[16]

  • Sample Preparation: The ionic liquid sample is dried under high vacuum (e.g., 10⁻¹ Pa) at a moderate temperature (e.g., ~323 K) for at least 48 hours to remove any residual water or volatile compounds.[5] The water content is then verified using Karl Fischer titration.[6][17]

  • Calibration: The densimeter is calibrated using substances with well-known densities, such as dry air and ultrapure water, at various temperatures and pressures.

  • Measurement: The pre-treated IL sample is injected into the measuring cell of the densimeter. The instrument measures the oscillation period of the U-tube, which is related to the density of the sample. Measurements are taken over a range of temperatures, allowing the system to stabilize at each setpoint.

Viscosity Measurement

Viscosity can be determined using capillary viscometers or rotational rheometers.

  • Sample Preparation: As with density measurements, the sample must be thoroughly dried.

  • Measurement (Capillary Viscometer): A known volume of the ionic liquid is introduced into a calibrated viscometer (e.g., an Ubbelohde type). The viscometer is placed in a temperature-controlled bath. The time it takes for the liquid to flow between two marked points is measured. The kinematic viscosity is calculated from this flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.

  • Measurement (Rotational Rheometer): A small amount of the sample is placed between two plates (or a cone and plate). One plate is rotated at a known angular velocity, and the torque required to produce this rotation is measured. The viscosity is then calculated from the torque, angular velocity, and the geometry of the plates.

Ionic Conductivity Measurement

Ionic conductivity is measured using a conductivity meter with a dip-type conductivity probe.[17]

  • Sample Preparation: The sample is dried to minimize the influence of water on conductivity.

  • Calibration: The conductivity cell is calibrated using standard solutions of known conductivity (e.g., aqueous KCl solutions).

  • Measurement: The conductivity probe is immersed in the ionic liquid sample, which is maintained at a constant temperature in a controlled environment. The resistance of the sample is measured, and the conductivity is calculated using the cell constant. Measurements are typically performed over a range of temperatures.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids.[10]

  • Sample Preparation: A small, accurately weighed sample of the ionic liquid is placed in a TGA crucible (e.g., alumina or platinum).

  • Analysis: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically defined as the onset temperature of mass loss.

Visualizations

The relationships between the structure of this compound ionic liquids and their properties can be visualized to aid in their rational design.

StructurePropertyRelationship Influence of Cation and Anion Structure on PIL Properties cluster_cation Cationic Structural Features cluster_anion Anionic Structural Features cluster_properties Physicochemical Properties Cation This compound Cation ([PR₁R₂R₃R₄]⁺) AlkylChain Alkyl Chain Length (R) Symmetry Symmetry/Steric Hindrance Anion Anion (X⁻) AnionSize Size/Volume AnionBasicity Basicity/Nucleophilicity AnionChargeDeloc Charge Delocalization Viscosity Viscosity AlkylChain->Viscosity Increase -> Decrease Density Density AlkylChain->Density Increase -> Decrease Symmetry->Viscosity Asymmetry -> Decrease AnionSize->Viscosity Increase -> Decrease Conductivity Ionic Conductivity AnionSize->Conductivity Increase -> Decrease ThermalStability Thermal Stability AnionBasicity->ThermalStability Decrease -> Increase AnionChargeDeloc->Conductivity Increase -> Increase ExperimentalWorkflow General Experimental Workflow for PIL Property Characterization cluster_synthesis Synthesis & Purification cluster_characterization Property Measurement cluster_analysis Data Analysis Synthesis PIL Synthesis (Quaternization & Metathesis) Purification Purification (Washing, Drying) Synthesis->Purification PurityAnalysis Purity Analysis (NMR, etc.) Purification->PurityAnalysis SamplePrep Sample Preparation (Drying, KF Titration) PurityAnalysis->SamplePrep Density Density Measurement (Vibrating Tube) SamplePrep->Density Viscosity Viscosity Measurement (Viscometer/Rheometer) SamplePrep->Viscosity Conductivity Conductivity Measurement (Conductivity Meter) SamplePrep->Conductivity TGA Thermal Analysis (TGA) SamplePrep->TGA DataProcessing Data Processing & Correlation Density->DataProcessing Viscosity->DataProcessing Conductivity->DataProcessing TGA->DataProcessing StructureProperty Structure-Property Relationship Analysis DataProcessing->StructureProperty

References

Stereochemistry and Chirality in Phosphonium Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of phosphonium compounds. It covers the synthesis of P-chiral this compound salts, their stereochemical stability, methods for their resolution and analysis, and their applications in asymmetric catalysis, with a focus on providing practical data and experimental methodologies for researchers in academia and the pharmaceutical industry.

Introduction to Chirality in this compound Compounds

Quaternary this compound salts, which feature a tetrahedral phosphorus atom with four different substituents, are capable of existing as stable enantiomers.[1] This P-stereogenicity makes them valuable tools in asymmetric synthesis, where they are primarily employed as chiral phase-transfer catalysts.[2][3] The steric and electronic properties of the substituents on the phosphorus atom play a crucial role in the efficiency and stereoselectivity of the catalyzed reactions. The stability of the P-stereocenter is a key consideration, as racemization can lead to a loss of enantioselectivity.[4]

Synthesis of Chiral this compound Salts

The synthesis of enantiopure this compound salts can be achieved through several strategies, including the quaternization of chiral phosphines, modification of existing chiral this compound salts, and resolution of racemic mixtures.

Quaternization of P-Chiral Phosphines

One of the most direct methods for preparing chiral this compound salts is the reaction of an enantiomerically pure P-chiral phosphine with an alkyl halide. This SN2-type reaction generally proceeds with retention of configuration at the phosphorus center. A variety of P-chiral phosphines, such as those derived from the chiral pool or prepared by asymmetric synthesis, can be used as precursors.

Resolution of Racemic this compound Salts

Racemic this compound salts can be resolved into their constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Chiral anions, such as derivatives of tartaric acid or camphorsulfonic acid, are commonly used for this purpose. The resulting diastereomers can then be separated by fractional crystallization, followed by anion exchange to regenerate the desired chiral this compound salt.

A general workflow for the resolution of racemic this compound salts is depicted below:

G racemic Racemic this compound Salt (R/S)-[PR1R2R3R4]+ X- diastereomers Diastereomeric Salts (R)-[P]+ (R,R)-[Anion]- (S)-[P]+ (R,R)-[Anion]- racemic->diastereomers Salt Formation resolving Chiral Resolving Agent (e.g., (R,R)-Dibenzoyltartrate) resolving->diastereomers separation Fractional Crystallization diastereomers->separation diastereomer_R Diastereomer 1 (R)-[P]+ (R,R)-[Anion]- separation->diastereomer_R Less Soluble diastereomer_S Diastereomer 2 (S)-[P]+ (R,R)-[Anion]- separation->diastereomer_S More Soluble anion_exchange_R Anion Exchange diastereomer_R->anion_exchange_R anion_exchange_S Anion Exchange diastereomer_S->anion_exchange_S enantiomer_R (R)-Enantiomer (R)-[PR1R2R3R4]+ X- anion_exchange_R->enantiomer_R enantiomer_S (S)-Enantiomer (S)-[PR1R2R3R4]+ X- anion_exchange_S->enantiomer_S

Resolution of Racemic this compound Salts

Stereochemical Stability and Racemization

The stereochemical integrity of P-chiral this compound salts is crucial for their application in asymmetric catalysis. While generally configurationally stable, racemization can occur under certain conditions, such as elevated temperatures or in the presence of specific reagents. For example, chlorothis compound salts have been shown to catalyze the rapid P-stereomutation of phosphine oxides, a process that can impact the stereochemical purity of related this compound compounds.[1]

Kinetics of Racemization

The rate of racemization of this compound salts is influenced by factors such as the nature of the substituents on the phosphorus atom, the counter-ion, and the solvent. Understanding the kinetics of racemization is essential for optimizing reaction conditions to maintain enantiopurity.

CompoundConditionsHalf-life (t1/2)Rate Constant (k) (s⁻¹)Reference
(S)-Methyl(phenyl)(p-tolyl)phosphine oxideIn the presence of 0.5 mol% chlorothis compound salt in DCM at 20.5 °C~23 min4.9 x 10⁻⁴[4]
(S)-Methyl(phenyl)(p-tolyl)phosphine oxideIn the presence of 1 mol% chlorothis compound salt in DCM at 20.5 °C-1.0 x 10⁻³[4]

Analytical Methods for Chiral this compound Compounds

Several analytical techniques are employed to determine the enantiomeric purity and absolute configuration of chiral this compound compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral this compound compounds. In the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral this compound salt can be distinguished by their different chemical shifts in the ³¹P NMR spectrum. This allows for the determination of the enantiomeric excess (ee).

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal of an enantiopure this compound salt, the precise three-dimensional arrangement of the atoms can be determined.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of an enantiomer. While useful, this method is less precise for determining enantiomeric excess compared to chromatographic or NMR methods, as impurities can significantly affect the measured rotation.[5][6]

Applications in Asymmetric Catalysis

Chiral this compound salts are widely used as phase-transfer catalysts in a variety of enantioselective transformations. They facilitate the transfer of a reactant from an aqueous or solid phase to an organic phase where the reaction occurs, while inducing stereoselectivity.

Asymmetric Michael Addition

Chiral this compound salts have been successfully employed as catalysts in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, affording products with high enantioselectivity.

G start Prochiral Nucleophile (e.g., Malonate) intermediate Chiral Ion Pair Intermediate start->intermediate catalyst Chiral this compound Salt Catalyst catalyst->intermediate Forms Chiral Ion Pair michael_acceptor Michael Acceptor (e.g., Chalcone) michael_acceptor->intermediate product Enantioenriched Michael Adduct intermediate->product Intramolecular Reaction product->catalyst Regenerates Catalyst

Catalytic Cycle of Asymmetric Michael Addition
CatalystNucleophileMichael AcceptorSolventTemp (°C)Yield (%)ee (%)Reference
Amino acid-derived this compound saltGlycine imineChalconeToluene-409598[2]
Dipeptide-derived this compound saltDimethyl malonateChalconeToluene-209694[2]
BINAP-derived this compound salt3-AryloxindoleMVKToluene-789895[3]

Asymmetric Alkylation

The enantioselective alkylation of prochiral nucleophiles, such as glycine imines, is another important application of chiral this compound salt catalysis, providing access to non-proteinogenic α-amino acids.

Experimental Protocols

Synthesis of a Chiral (R)-BINAP-derived this compound Salt

This protocol is adapted from the synthesis of related BINAP derivatives.[7]

Materials:

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

  • Methyl iodide

  • Toluene, anhydrous

  • Diethyl ether, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve (R)-BINAP (1.0 g, 1.6 mmol) in anhydrous toluene (20 mL).

  • Add methyl iodide (0.2 mL, 3.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

  • Filter the precipitate under argon and wash with anhydrous diethyl ether (3 x 10 mL).

  • Dry the resulting white solid under vacuum to afford the chiral bis(this compound) salt.

Asymmetric Michael Addition of a Malonate to Chalcone

This is a general procedure for a chiral this compound salt-catalyzed Michael addition.[2]

Materials:

  • Chalcone (0.5 mmol)

  • Dimethyl malonate (0.6 mmol)

  • Chiral this compound salt catalyst (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃), solid (1.0 mmol)

  • Toluene (2 mL)

Procedure:

  • To a stirred suspension of potassium carbonate in toluene at -20 °C, add the chiral this compound salt catalyst.

  • Add dimethyl malonate to the mixture and stir for 10 minutes.

  • Add the chalcone to the reaction mixture.

  • Stir the reaction at -20 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

Chiral this compound compounds are a versatile class of molecules with significant applications in asymmetric synthesis. Their stereochemical properties, coupled with their stability and catalytic activity, make them indispensable tools for the construction of complex chiral molecules. This guide has provided an overview of the key aspects of their stereochemistry, synthesis, analysis, and application, offering a valuable resource for researchers in the field. Further exploration into the design of novel chiral this compound salt catalysts and their application in new asymmetric transformations continues to be an active and promising area of research.

References

spectroscopic identification of phosphonium salts (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Identification of Phosphonium Salts: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques utilized for the structural elucidation and identification of this compound salts. Tailored for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound salts in solution. Analysis typically involves a combination of ³¹P, ¹H, and ¹³C NMR experiments.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is the most direct method for identifying this compound salts. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a highly sensitive nucleus for NMR analysis.

  • Chemical Shifts (δ): Quaternary this compound salts characteristically appear in a specific region of the ³¹P NMR spectrum. Their resonances are shifted downfield relative to their precursor phosphines.[1] Generally, the chemical shifts for tetracoordinate this compound cations (R₄P⁺) are found in the range of δ = +15 to +40 ppm , although this can vary with the nature of the substituents.[2][3][4] For instance, the ³¹P chemical shift for tetraphenylthis compound chloride in CDCl₃ is observed at approximately δ = 23.8 ppm.[4]

  • Coupling: In proton-decoupled (³¹P{¹H}) spectra, each unique phosphorus nucleus typically gives rise to a single, sharp singlet, which simplifies spectral analysis, especially for purity assessment.[1][5]

  • Referencing: Spectra are referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is set to δ = 0 ppm.[1][5]

¹H NMR Spectroscopy

Proton NMR provides detailed information about the organic substituents attached to the phosphorus center.

  • Chemical Shifts (δ): Protons on carbons directly attached to the positively charged phosphorus atom (α-protons) are deshielded and appear at a lower field compared to analogous alkanes. For example, in alkyltriphenylthis compound salts, the α-CH protons typically resonate in the δ = 3-5 ppm range. Aromatic protons, such as those in tetraphenylthis compound salts, appear in the aromatic region, typically between δ = 7.5 and 8.0 ppm.[6][7][8]

  • ²J(P-H) Coupling: A key diagnostic feature is the two-bond scalar coupling between the ³¹P nucleus and the α-protons. This results in the splitting of the α-proton signal into a doublet with a coupling constant (²JPH ) typically in the range of 10-20 Hz .[1]

¹³C NMR Spectroscopy

Carbon-13 NMR is invaluable for confirming the carbon framework of the substituents.

  • Chemical Shifts (δ): Similar to ¹H NMR, the carbon atoms directly bonded to the phosphorus (C1 or Cα) are significantly deshielded. For instance, in alkyltriphenylthis compound salts, the C1 of the phenyl rings is observed as a doublet around δ = 117-119 ppm due to coupling with phosphorus.[2][4][7]

  • ¹J(P-C) Coupling: The most definitive feature in the ¹³C NMR spectrum of a this compound salt is the large one-bond coupling constant between the phosphorus and the directly attached carbon atoms (¹JPC ). This coupling is typically in the range of 50-100 Hz , resulting in a distinct doublet for the C1 carbon signal.[2][4][9] Couplings over two (²JPC ) and three bonds (³JPC ) are also often observed but are smaller in magnitude (typically <15 Hz).[9][10]

Summary of NMR Data
NucleusTypical Chemical Shift (δ, ppm)Key Feature(s)Typical Coupling Constant (J, Hz)
³¹P +15 to +40Downfield shift from phosphines; sharp singletN/A (in decoupled spectra)
¹H 3.0 - 5.0 (α-Alkyl H)Splitting of α-protons into a doublet²JPH = 10 - 20 Hz
7.5 - 8.0 (Aryl H)Complex multiplet patterns
¹³C 20 - 40 (α-Alkyl C)Large one-bond P-C coupling¹JPC = 50 - 100 Hz
115 - 120 (Aryl C1)Splitting of C1 into a doublet¹JPC = 85 - 95 Hz

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of key functional groups and bonding within a this compound salt.

  • P-Aryl Vibrations: For this compound salts containing phenyl groups, such as the common tetraphenylthis compound cation, characteristic P-Ar stretching vibrations are observed. These typically appear as sharp absorption bands around 1440 cm⁻¹ and 995 cm⁻¹ .[11] Another prominent band related to the P-C bond in aryl this compound salts is often found near 1110 cm⁻¹ .[11]

  • Aromatic C-H and C=C Vibrations: The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ (e.g., 3055 cm⁻¹) and aromatic C=C stretching peaks in the 1600-1450 cm⁻¹ region (e.g., 1587 cm⁻¹).[11]

  • Alkyl C-H Vibrations: For alkyl-substituted this compound salts, aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (e.g., 2861 cm⁻¹).[11]

  • Counter-ion Vibrations: The anion can also give rise to characteristic absorptions. For example, hexafluorophosphate ([PF₆]⁻) shows a strong, broad absorption around 840 cm⁻¹, while tetrafluoroborate ([BF₄]⁻) has a strong absorption near 1080 cm⁻¹.

Summary of IR Data
VibrationTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aliphatic C-H stretch3000 - 2850Medium
Aromatic C=C stretch1600 - 1450Medium-Strong
P-Aryl stretch~1440Medium-Strong
P-C stretch~1110Medium-Strong
P-Aryl stretch~995Medium

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass of the this compound cation and to gain structural information through fragmentation analysis. Because this compound salts are pre-charged ionic compounds, soft ionization techniques are required.

  • Ionization Techniques: Electrospray Ionization (ESI) is the most common method for analyzing this compound salts, as it gently transfers the pre-existing cation from solution into the gas phase.[12][13] Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed.[14][15][16]

  • Intact Cation Detection: The primary and most abundant ion observed in the positive-ion mode mass spectrum is the intact this compound cation, [R₄P]⁺.[2][7][15] This peak directly provides the molecular mass of the cationic portion of the salt.

  • Fragmentation Patterns: While soft ionization minimizes fragmentation, collision-induced dissociation (CID) in tandem MS (MS/MS) experiments can be used to elicit structurally informative fragments.[12][15] Common fragmentation pathways for tetra-alkyl or alkyl-aryl this compound salts involve the loss of neutral molecules, such as alkenes, through hydrogen rearrangement.[12][17] For aryl this compound salts, fragmentation can involve the loss of one of the aryl substituents.[15]

Summary of Mass Spectrometry Data
TechniqueKey ObservationInformation Gained
ESI, FAB, MALDI Intense peak corresponding to the intact cation [R₄P]⁺Molecular weight of the cation
MS/MS (CID) Characteristic neutral losses (e.g., alkenes, arenes)Structural information about the substituents

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the this compound salt into a clean, dry NMR tube.[5]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O, or DMSO-d₆). This compound salts are often highly soluble in chloroform-d.[2][4]

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is typically used for referencing.[5] The spectrometer is calibrated so that the signal from the standard is at 0 ppm.[5]

  • Acquire ¹H, ¹³C{¹H}, and ³¹P{¹H} spectra according to standard instrument procedures.

IR Sample Preparation (Solid Samples)
  • KBr Pellet Method:

    • Thoroughly dry ~1-2 mg of the this compound salt and ~100-200 mg of spectroscopic grade potassium bromide (KBr).[18]

    • Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.[18]

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[18]

    • Place the pellet in the spectrometer's sample holder for analysis.

  • Nujol (Mineral Oil) Mull Method:

    • Grind ~5-10 mg of the solid sample to a fine powder in an agate mortar.[19]

    • Add 1-2 drops of Nujol (mineral oil) and continue to grind until a smooth, paste-like mull is formed.[19][20]

    • Spread a thin, even film of the mull onto one KBr or NaCl salt plate.

    • Place a second salt plate on top and gently press to create a uniform layer.[20]

    • Mount the plates in the spectrometer for analysis. Note that Nujol itself has characteristic C-H absorptions that will appear in the spectrum.

Mass Spectrometry Sample Preparation (ESI-MS)
  • Prepare a stock solution of the this compound salt at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a methanol/water mixture.[21]

  • Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • The sample is then introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the this compound cation.[12]

Visualized Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown this compound salt.

Caption: Logical workflow for this compound salt identification.

References

Methodological & Application

Application Notes and Protocols for Alkene Synthesis via the Wittig Reaction Using Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert an aldehyde or a ketone into an alkene. The ylide is typically generated in situ from a stable phosphonium salt. The stereochemical outcome of the reaction can be controlled by the nature of the ylide, making it a powerful tool for the synthesis of complex molecules with specific isomeric requirements, a critical aspect in drug development and materials science.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound salts and their subsequent use in the Wittig reaction for alkene synthesis. It covers the use of both stabilized and non-stabilized ylides and the Schlosser modification for enhanced stereochemical control.

I. Synthesis of this compound Salts

The first step in the Wittig reaction is the preparation of a this compound salt. This is typically achieved through the SN2 reaction of a phosphine, most commonly triphenylphosphine (PPh₃), with an alkyl halide. The reaction is generally efficient and high-yielding, particularly with primary alkyl halides.[3]

Experimental Protocol: Synthesis of Benzyltriphenylthis compound Chloride

Materials:

  • Triphenylphosphine (PPh₃)

  • Benzyl chloride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.

  • Add benzyl chloride (1.05 eq.) to the solution.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of the this compound salt.

  • After the reaction is complete (typically after several hours of heating), cool the mixture to room temperature.

  • Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold toluene to remove any unreacted starting materials.

  • Dry the resulting benzyltriphenylthis compound chloride under vacuum. The product is typically of high purity and can be used directly in the next step.[3]

II. The Wittig Reaction: General Principles and Stereoselectivity

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. The ylide is generated by deprotonating the this compound salt with a strong base. The nature of the substituent (R group) on the ylide carbon dictates its stability and, consequently, the stereoselectivity of the resulting alkene.

  • Non-stabilized Ylides: These ylides have electron-donating or neutral groups (e.g., alkyl groups) on the carbanionic center. They are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[1][4]

  • Stabilized Ylides: These ylides possess electron-withdrawing groups (e.g., esters, ketones) that delocalize the negative charge, making them more stable and less reactive. Stabilized ylides generally favor the formation of (E)-alkenes under thermodynamic control.[1][4]

  • Semi-stabilized Ylides: Ylides with aryl substituents often exhibit poor stereoselectivity, yielding mixtures of (E)- and (Z)-isomers.[2]

Factors Influencing Stereoselectivity:

The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the ylide and the reaction conditions. For non-stabilized ylides, the reaction proceeds via a kinetically controlled pathway, leading to the less stable (Z)-alkene. In contrast, the reaction with stabilized ylides is reversible, allowing for equilibration to the thermodynamically more stable (E)-alkene.[4][5] Lithium salts can also influence the stereochemical outcome by affecting the stability of the betaine intermediate.[6]

III. Experimental Protocols for the Wittig Reaction

A. Protocol for (Z)-Alkene Synthesis using a Non-Stabilized Ylide

This protocol describes the synthesis of a (Z)-alkene from an aldehyde using a non-stabilized ylide generated in situ.

Materials:

  • Alkyltriphenylthis compound salt (e.g., butyltriphenylthis compound bromide) (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq.)

  • Aldehyde (e.g., propanal) (1.0 eq.)

  • Round-bottom flask, septum, and nitrogen inlet

  • Syringes

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dry a round-bottom flask under flame or in an oven and cool it under a stream of inert gas (e.g., nitrogen or argon).

  • Add the alkyltriphenylthis compound salt to the flask.

  • Add anhydrous THF via syringe.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

  • Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Cool the ylide solution back down to -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-alkene.[7]

B. Protocol for (E)-Alkene Synthesis using a Stabilized Ylide

This protocol outlines the synthesis of an (E)-alkene using a stable, commercially available ylide.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.1 eq.)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq.)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the aldehyde in dichloromethane.

  • Add the stabilized ylide to the solution.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours and can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the (E)-alkene.[8]

IV. The Schlosser Modification for (E)-Alkene Synthesis with Non-Stabilized Ylides

The Schlosser modification allows for the selective synthesis of (E)-alkenes from non-stabilized ylides, which typically yield (Z)-alkenes.[2][9] This is achieved by deprotonating the intermediate betaine with a second equivalent of strong base at low temperature, followed by protonation to favor the formation of the more stable threo-betaine, which then collapses to the (E)-alkene.[10]

Experimental Protocol: Schlosser Modification

Materials:

  • Alkyltriphenylthis compound salt (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.05 eq. total)

  • Aldehyde (1.0 eq.)

  • tert-Butanol (2.0 eq.)

  • Round-bottom flask, septum, and nitrogen inlet

  • Syringes

  • Dry ice/acetone bath

  • Water

  • Diethyl ether or pentane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Follow steps 1-7 of the protocol for (Z)-alkene synthesis to generate the non-stabilized ylide.

  • Add a solution of the aldehyde in anhydrous THF dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to form the betaine intermediate.

  • Add a second equivalent of n-butyllithium dropwise at -78 °C and stir for an additional hour to deprotonate the betaine.

  • Slowly add a pre-cooled solution of tert-butanol in THF to protonate the β-oxido ylide.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the product with diethyl ether or pentane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to isolate the (E)-alkene.[7]

V. Data Presentation

The following tables summarize representative quantitative data for the Wittig reaction under various conditions.

Table 1: Stereoselectivity of the Wittig Reaction with Different Ylides

Ylide TypeSubstituent (R) on YlideAldehyde/KetoneProductPredominant IsomerE:Z RatioYield (%)Reference
Non-stabilized-CH₃BenzaldehydeStyrene--High[11]
Non-stabilized-CH₂CH₂CH₃Propanal(Z)-Hept-3-eneZ>95:5High[4]
Stabilized-CO₂EtBenzaldehydeEthyl cinnamateE>95:5High[8]
Stabilized-CO₂Meα-Alkoxyaldehydeα,β-Unsaturated esterEHighHigh[12]
Semi-stabilized-PhBenzaldehydeStilbeneMixturePoorModerate[2]

Table 2: Comparison of Wittig Reaction Protocols

ProtocolYlide TypeDesired ProductKey ReagentsTypical TemperatureAdvantage
Standard WittigNon-stabilized(Z)-Alkenen-BuLi, THF-78 °C to RTHigh Z-selectivity
Standard WittigStabilized(E)-AlkeneCH₂Cl₂, RTHigh E-selectivity, mild conditions
Schlosser ModificationNon-stabilized(E)-Alkene2 eq. n-BuLi, t-BuOH-78 °C to RTHigh E-selectivity from non-stabilized ylides

VI. Visualizations

The following diagrams illustrate the key processes in the Wittig reaction.

Wittig_Reaction_Mechanism cluster_0 This compound Salt Formation cluster_1 Ylide Formation cluster_2 Wittig Reaction PPh3 Triphenylphosphine (PPh₃) PhosphoniumSalt This compound Salt PPh3->PhosphoniumSalt Sɴ2 reaction AlkylHalide Alkyl Halide (R-CH₂-X) AlkylHalide->PhosphoniumSalt PhosphoniumSalt_ylide This compound Salt Ylide Phosphorus Ylide PhosphoniumSalt_ylide->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Ylide_reaction Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide_reaction->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: General overview of the Wittig reaction workflow.

Experimental_Workflow_Z_Alkene start Start add_salt Add this compound Salt to Anhydrous THF start->add_salt cool_78 Cool to -78 °C add_salt->cool_78 add_base Add n-BuLi (1.05 eq.) cool_78->add_base warm_0 Warm to 0 °C, then cool back to -78 °C add_base->warm_0 add_aldehyde Add Aldehyde warm_0->add_aldehyde warm_rt Warm to Room Temperature, Stir Overnight add_aldehyde->warm_rt quench Quench with NH₄Cl warm_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: (Z)-Alkene purify->end

Caption: Experimental workflow for (Z)-alkene synthesis.

Experimental_Workflow_E_Alkene_Stabilized start Start dissolve_aldehyde Dissolve Aldehyde in CH₂Cl₂ start->dissolve_aldehyde add_ylide Add Stabilized Ylide dissolve_aldehyde->add_ylide stir_rt Stir at Room Temperature add_ylide->stir_rt concentrate Concentrate stir_rt->concentrate purify Purify by Column Chromatography concentrate->purify end End: (E)-Alkene purify->end

Caption: Experimental workflow for (E)-alkene synthesis with a stabilized ylide.

Schlosser_Modification_Workflow start Start generate_ylide Generate Ylide at -78 °C start->generate_ylide add_aldehyde Add Aldehyde at -78 °C, Stir 1h generate_ylide->add_aldehyde add_base2 Add 2nd eq. of n-BuLi at -78 °C, Stir 1h add_aldehyde->add_base2 add_proton_source Add t-BuOH at -78 °C add_base2->add_proton_source warm_rt Warm to Room Temperature, Stir Overnight add_proton_source->warm_rt quench Quench with Water warm_rt->quench extract Extract with Diethyl Ether/Pentane quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: (E)-Alkene purify->end

Caption: Experimental workflow for the Schlosser modification.

VII. Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield - Incomplete ylide formation (inactive base, wet solvent/glassware).- Sterically hindered aldehyde or ketone.- Unstable ylide decomposition.- Use fresh, anhydrous solvents and dry glassware.- Use a stronger base or a different solvent.- For hindered substrates, consider the Horner-Wadsworth-Emmons reaction.- Generate and use the ylide at low temperatures.[7]
Mixture of E/Z isomers - Use of a semi-stabilized ylide.- Presence of lithium salts with non-stabilized ylides.- Reaction temperature too high.- For E-alkenes, use a stabilized ylide or the Schlosser modification.- For Z-alkenes with non-stabilized ylides, use "salt-free" conditions if possible.- Maintain low temperatures during ylide formation and reaction.[2][7]
Side product formation - The most common side product is triphenylphosphine oxide (Ph₃P=O), which can complicate purification.- Purification by column chromatography is usually effective.- Recrystallization can also be used to separate the alkene product from triphenylphosphine oxide.

VIII. Conclusion

The Wittig reaction remains an indispensable tool for the synthesis of alkenes. By carefully selecting the appropriate this compound salt and reaction conditions, researchers can control the stereochemical outcome of the reaction to produce the desired (E)- or (Z)-isomer with high selectivity. The protocols and data presented in this document provide a comprehensive guide for the successful application of the Wittig reaction in a research and development setting.

References

Application of Phosphonium Ionic Liquids as Catalysts in Biodiesel Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of phosphonium ionic liquids (ILs) as catalysts in the production of biodiesel. This compound ILs offer significant advantages over traditional catalysts, including high thermal and chemical stability, tunable properties, and potential for recyclability, making them a promising class of catalysts for sustainable biodiesel synthesis.

Introduction

Biodiesel, a renewable and biodegradable fuel, is primarily produced through the transesterification of triglycerides from sources such as vegetable oils, waste cooking oil, and microalgae. This compound ionic liquids have emerged as effective catalysts for this process, capable of catalyzing both the transesterification of triglycerides and the esterification of free fatty acids (FFAs), which is particularly beneficial for low-quality feedstocks. Their unique properties, such as negligible vapor pressure and high catalytic activity, address some of the limitations of conventional homogeneous and heterogeneous catalysts.[1][2][3][4]

Overview of this compound Ionic Liquid Catalysis

This compound ILs can be designed to act as either acidic or basic catalysts, depending on the nature of the anion and cation. This tunability allows for the optimization of the catalyst for different feedstocks and reaction conditions. For instance, basic this compound ILs, such as tetrabutylthis compound hydroxide, have shown high efficacy in the transesterification of waste cooking oil.[5][6] Conversely, acidic this compound ILs can be employed for feedstocks with high FFA content, where they can simultaneously catalyze esterification and transesterification.

A key advantage of some this compound ILs is their potential for creating biphasic systems, which simplifies product separation and catalyst recycling.[1] Some have been designed to be "self-solidifying," existing as soluble homogeneous catalysts during the reaction and precipitating for easy recovery afterward.[7][8]

Experimental Protocols

General Protocol for Transesterification using a Basic this compound Ionic Liquid

This protocol is a generalized procedure based on the use of tetrabutylthis compound-based catalysts for the transesterification of waste cooking oil or refined oils.

Materials:

  • Oil feedstock (e.g., waste cooking oil, sunflower oil)

  • Methanol

  • This compound ionic liquid catalyst (e.g., tetrabutylthis compound hydroxide, tetrabutylthis compound bis(trifluoromethylsulfonyl)imide)

  • Hexane (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Pre-treatment of Feedstock (if necessary): For feedstocks with high water and FFA content, such as waste cooking oil, a pre-esterification step using an acid catalyst like sulfuric acid may be necessary to reduce the acid value.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the oil, methanol, and the this compound ionic liquid catalyst. The molar ratio of methanol to oil and the catalyst loading should be optimized based on the specific catalyst and feedstock (see Table 1 for examples).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-70°C) and stir at a constant speed (e.g., 600 rpm) for the specified reaction time (e.g., 3-10 hours).[8][9]

  • Product Separation: After the reaction is complete, allow the mixture to cool. The glycerol byproduct will typically separate as a denser layer at the bottom. The upper layer contains the fatty acid methyl esters (FAMEs), excess methanol, and the catalyst.

  • Catalyst and Methanol Recovery: Distill the excess methanol under reduced pressure. If the ionic liquid is immiscible with the biodiesel, it can be separated by decantation. For some ILs, precipitation can be induced, followed by filtration or centrifugation.[7][8]

  • Biodiesel Purification: Wash the crude biodiesel with warm deionized water to remove any remaining catalyst, glycerol, and soap. Dry the biodiesel over anhydrous sodium sulfate.

  • Analysis: Analyze the FAME content of the final product using gas chromatography (GC) according to standard methods (e.g., ASTM D6584 or EN 14103).

Protocol for One-Pot Transesterification of Wet Microalgae using a Carboxylate this compound Ionic Liquid

This protocol is based on the use of tetrabutylthis compound formate for the direct conversion of wet microalgae biomass to biodiesel, which advantageously bypasses the energy-intensive drying and lipid extraction steps.[10][11][12]

Materials:

  • Wet microalgae biomass (e.g., Chlorella vulgaris)

  • Methanol

  • Tetrabutylthis compound formate ([P4444][For]) catalyst

  • Heptane (for extraction)

  • Internal standard for GC analysis (e.g., methyl heptadecanoate)

  • Centrifuge

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a sealed reaction vessel, combine the wet microalgae biomass, methanol, and tetrabutylthis compound formate.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 120°C) for the determined reaction time. The ionic liquid will act to disrupt the microalgal cells and catalyze the transesterification.[11]

  • Extraction and Separation: After cooling, add a known amount of internal standard and heptane to the reaction mixture. Vortex thoroughly to extract the FAMEs into the heptane layer.

  • Phase Separation: Centrifuge the mixture to separate the solid biomass, the aqueous phase (containing glycerol and methanol), and the upper organic phase (containing FAMEs).

  • Analysis: Carefully collect the upper organic layer for GC analysis to quantify the biodiesel yield.

  • Catalyst Recycling: The ionic liquid can be recovered from the aqueous/biomass phase and reused in subsequent batches.[10][11]

Data Presentation

The performance of various this compound ionic liquid catalysts in biodiesel production is summarized in the table below.

CatalystFeedstockMethanol:Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Time (h)Biodiesel Yield (%)Reusability (cycles)Reference
Tetrabutylthis compound bis(trifluoromethylsulfonyl)imide ([TBP][NTf2])Waste Cooking Oil18:14.5601081-
Tetrabutylthis compound hydroxideWaste Cooking Oil----824[5][6]
Tetrabutylthis compound formate ([P4444][For])Wet Chlorella vulgarisOptimizedOptimizedOptimizedOptimized98.0 ± 2.48>5 (<2% loss)[10][11]
[TTMPP-PS][CF3SO3]Free Fatty Acids12:14703High Conversion-[7]

Note: "-" indicates data not specified in the cited sources.

Visualization of Workflow and Mechanism

Experimental Workflow for Biodiesel Production

The following diagram illustrates a typical experimental workflow for biodiesel production using a this compound ionic liquid catalyst.

G Experimental Workflow for Biodiesel Production cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_recovery Recovery Feedstock Oil Feedstock Reactor Mixing and Heating (Transesterification) Feedstock->Reactor Methanol Methanol Methanol->Reactor Catalyst This compound IL Catalyst->Reactor Separation Phase Separation Reactor->Separation Glycerol Glycerol Byproduct Separation->Glycerol Bottom Layer Crude_Biodiesel Crude Biodiesel Separation->Crude_Biodiesel Top Layer Catalyst_Recovery Catalyst Recovery Separation->Catalyst_Recovery Purification Washing and Drying Crude_Biodiesel->Purification Pure_Biodiesel Pure Biodiesel (FAMEs) Purification->Pure_Biodiesel Recycled_Catalyst Recycled IL Catalyst Catalyst_Recovery->Recycled_Catalyst Recycled_Catalyst->Reactor G Base-Catalyzed Transesterification Mechanism cluster_activation Step 1: Catalyst Activation cluster_nucleophilic_attack Step 2: Nucleophilic Attack cluster_rearrangement Step 3: Rearrangement & Product Formation P_OH [R4P]+[OH]- P_OMe [R4P]+[OCH3]- + H2O P_OH->P_OMe + CH3OH MeOH CH3OH Intermediate1 Tetrahedral Intermediate P_OMe->Intermediate1 + Triglyceride Triglyceride Triglyceride Diglyceride_anion Diglyceride Anion Intermediate1->Diglyceride_anion FAME1 FAME (Methyl Ester) Intermediate1->FAME1 Diglyceride Diglyceride Diglyceride_anion->Diglyceride + CH3OH - [OCH3]- FAME2 FAME Diglyceride->FAME2 Repeats 2x Monoglyceride Monoglyceride FAME3 FAME Glycerol Glycerol

References

Application Notes and Protocols: The Role of Phosphonium Salts as Phase-Transfer Catalysts in Biphasic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique is invaluable in organic synthesis, offering numerous advantages such as milder reaction conditions, increased reaction rates, higher yields, and the use of inexpensive and environmentally benign solvents like water.[1][2] Among the various phase-transfer catalysts available, phosphonium salts have emerged as highly effective catalysts, often demonstrating superior performance compared to their ammonium counterparts, particularly in terms of thermal and chemical stability.[3]

This document provides detailed application notes and experimental protocols for the use of this compound salts as phase-transfer catalysts in key biphasic reactions. It is designed to be a practical guide for researchers, scientists, and drug development professionals, offering insights into the mechanism, applications, and practical execution of these reactions.

Mechanism of Phase-Transfer Catalysis with this compound Salts

The fundamental principle of phase-transfer catalysis lies in the ability of the catalyst to transport a reactive anion from the aqueous phase into the organic phase, where it can react with the organic substrate. The lipophilic nature of the this compound cation, which contains a central phosphorus atom bonded to four organic groups, allows it to form an ion pair with the anion from the aqueous phase. This ion pair is soluble in the organic phase, effectively shuttling the reactive anion across the phase boundary.

The general mechanism can be visualized as a catalytic cycle:

  • Anion Exchange: The this compound salt cation (Q⁺) in the organic phase exchanges its counter-ion (X⁻) for the reactive anion (Y⁻) from the aqueous phase at the interface.

  • Phase Transfer: The newly formed ion pair (Q⁺Y⁻) diffuses from the interface into the bulk of the organic phase.

  • Organic Reaction: The reactive anion (Y⁻), now solubilized and highly reactive in the organic phase, reacts with the organic substrate (RX) to form the desired product (RY).

  • Catalyst Regeneration: The this compound cation (Q⁺) pairs with the leaving group anion (X⁻) and diffuses back to the interface to repeat the cycle.

PTC_Mechanism cluster_organic Organic Phase M_Y M⁺Y⁻ QY_org Q⁺Y⁻ M_Y->QY_org Anion Exchange M_X M⁺X⁻ RX RX RY RY RX->RY QX_org Q⁺X⁻ RY->QX_org Product Formation QX_org->M_X Catalyst Regeneration QY_org->RY Reaction

Caption: General mechanism of phase-transfer catalysis.

Advantages of this compound Salts as Phase-Transfer Catalysts

This compound salts offer several distinct advantages over other phase-transfer catalysts, most notably quaternary ammonium salts:

  • Higher Thermal Stability: this compound salts are generally more thermally stable than their ammonium counterparts. Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a base, leading to catalyst decomposition. This compound salts are not susceptible to this degradation pathway, making them ideal for reactions requiring higher temperatures.[3]

  • Greater Chemical Stability: this compound salts exhibit higher stability in strongly basic media, where ammonium salts might degrade.[3]

  • Enhanced Lipophilicity: The larger size of the phosphorus atom compared to the nitrogen atom contributes to the higher lipophilicity of the this compound cation. This increased solubility in the organic phase can lead to more efficient anion transfer and, consequently, higher reaction rates and yields.[3]

Applications and Experimental Protocols

This compound salts are versatile catalysts for a wide range of biphasic reactions. Below are detailed protocols for three common applications: Williamson Ether Synthesis, C-Alkylation of Active Methylene Compounds, and Nucleophilic Substitution for Nitrile Synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the preparation of symmetrical and unsymmetrical ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. Phase-transfer catalysis significantly enhances this reaction by allowing the use of an aqueous solution of a strong base to generate the alkoxide in situ, thus avoiding the need for anhydrous conditions.

Reaction: R-OH + R'-X + NaOH(aq) --(Q⁺X⁻)--> R-O-R' + NaX + H₂O

Williamson_Workflow start Start reactants Combine Alcohol, Aqueous NaOH, This compound Salt, and Organic Solvent start->reactants add_halide Add Alkyl Halide reactants->add_halide reflux Heat to Reflux add_halide->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Work-up: - Cool and Dilute - Separate Phases - Wash Organic Phase monitor->workup dry Dry Organic Phase (e.g., Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Ethoxy-1,1'-biphenyl

  • Materials:

    • 4-Phenylphenol (1.70 g, 10.0 mmol)

    • Bromoethane (1.31 g, 12.0 mmol)

    • Sodium hydroxide (0.80 g, 20.0 mmol)

    • Tetrabutylthis compound bromide (0.34 g, 1.0 mmol)

    • Toluene (20 mL)

    • Water (20 mL)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylphenol and tetrabutylthis compound bromide in toluene.

    • Add the aqueous solution of sodium hydroxide to the flask.

    • Heat the mixture to reflux with vigorous stirring.

    • Slowly add bromoethane to the reaction mixture over 15 minutes.

    • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethoxy-1,1'-biphenyl.

Quantitative Data:

This compound Salt CatalystAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Tetrabutylthis compound bromideBromoethaneNaOHToluene/H₂OReflux592
Tetraphenylthis compound bromideBenzyl chlorideKOHDichloromethane/H₂O40395
Hexadecyltributylthis compound bromide1-BromobutaneNaOHHeptane/H₂O100688
C-Alkylation of Active Methylene Compounds

Active methylene compounds, such as diethyl malonate, can be readily deprotonated to form a carbanion, which is a potent nucleophile for C-C bond formation. Phase-transfer catalysis provides a convenient method for the alkylation of these compounds under mild conditions, using an inorganic base in a biphasic system.

Reaction: CH₂(COOEt)₂ + R-X + K₂CO₃(aq) --(Q⁺X⁻)--> R-CH(COOEt)₂ + KX + KHCO₃

C_Alkylation_Workflow start Start reactants Combine Diethyl Malonate, Aqueous K₂CO₃, This compound Salt, and Organic Solvent start->reactants add_halide Add Alkyl Halide reactants->add_halide stir Stir at Room Temperature or Gentle Heating add_halide->stir monitor Monitor Reaction (TLC/GC) stir->monitor workup Work-up: - Separate Phases - Extract Aqueous Phase - Wash Combined Organic Phases monitor->workup dry Dry Organic Phase (e.g., Na₂SO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End purify->end

Caption: Experimental workflow for C-alkylation.

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

  • Materials:

    • Diethyl malonate (1.60 g, 10.0 mmol)

    • 1-Bromobutane (1.64 g, 12.0 mmol)

    • Potassium carbonate (2.76 g, 20.0 mmol)

    • Tetraphenylthis compound bromide (0.42 g, 1.0 mmol)

    • Acetonitrile (20 mL)

    • Water (20 mL)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a 100 mL round-bottom flask, combine diethyl malonate, potassium carbonate, and tetraphenylthis compound bromide in acetonitrile and water.

    • Stir the mixture vigorously at room temperature.

    • Add 1-bromobutane to the reaction mixture.

    • Continue stirring at room temperature for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the residue by vacuum distillation to obtain diethyl n-butylmalonate.

Quantitative Data:

This compound Salt CatalystAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Tetraphenylthis compound bromide1-BromobutaneK₂CO₃Acetonitrile/H₂ORT1090
Tetrabutylthis compound bromideBenzyl bromideNaOHDichloromethane/H₂ORT694
Methyltriphenylthis compound bromideAllyl bromideK₂CO₃Toluene/H₂O50485
Nucleophilic Substitution for Nitrile Synthesis

The conversion of alkyl halides to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group. Phase-transfer catalysis allows this reaction to be carried out efficiently using an aqueous solution of sodium or potassium cyanide, thereby avoiding the need for polar aprotic solvents.

Reaction: R-X + NaCN(aq) --(Q⁺X⁻)--> R-CN + NaX

Nitrile_Synthesis_Workflow start Start reactants Combine Alkyl Halide, Aqueous NaCN, This compound Salt, and Organic Solvent start->reactants heat Heat the Mixture (e.g., 80-100°C) reactants->heat monitor Monitor Reaction (GC/HPLC) heat->monitor workup Work-up: - Cool and Separate Phases - Wash Organic Phase monitor->workup dry Dry Organic Phase (e.g., MgSO₄) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Distillation concentrate->purify end End purify->end

Caption: Experimental workflow for nitrile synthesis.

Experimental Protocol: Synthesis of Benzonitrile

  • Materials:

    • Benzyl bromide (1.71 g, 10.0 mmol)

    • Sodium cyanide (0.59 g, 12.0 mmol)

    • Tetrabutylthis compound bromide (0.34 g, 1.0 mmol)

    • Toluene (20 mL)

    • Water (10 mL)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

    • In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine benzyl bromide and tetrabutylthis compound bromide in toluene.

    • Add the aqueous solution of sodium cyanide.

    • Heat the biphasic mixture to 90 °C with vigorous stirring.

    • Maintain the temperature and stirring for 3-5 hours. Monitor the reaction's progress by Gas Chromatography (GC).

    • Upon completion, cool the reaction to room temperature and carefully transfer it to a separatory funnel.

    • Separate the organic layer and wash it with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

    • The crude benzonitrile can be purified by distillation.

Quantitative Data:

This compound Salt CatalystAlkyl HalideCyanide SourceSolventTemp (°C)Time (h)Yield (%)
Tetrabutylthis compound bromideBenzyl bromideNaCNToluene/H₂O90496
Tetraphenylthis compound chloride1-ChlorooctaneKCNChlorobenzene/H₂O110891
Hexadecyltributylthis compound bromide1-BromohexaneNaCNHeptane/H₂O100693

Conclusion

This compound salts are highly efficient and robust phase-transfer catalysts for a variety of biphasic reactions. Their superior thermal and chemical stability often translates into higher yields and cleaner reactions compared to their ammonium salt counterparts. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for chemists in research and industry, enabling the effective implementation of this compound salt-catalyzed reactions in their synthetic endeavors. The use of these catalysts aligns with the principles of green chemistry by promoting the use of water as a solvent and enabling reactions under milder conditions.[4]

References

Application Notes and Protocols for Phosphonium Ylide Functionalized Ligands in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. In recent years, phosphonium ylide functionalized ligands, particularly the class known as YPhos, have emerged as exceptionally potent ligands for a variety of palladium-catalyzed transformations.[1][2][3][4]

These ligands are characterized by a unique structural motif where a this compound ylide is directly bonded to a phosphine donor atom. This arrangement results in ligands with outstanding electron-donating properties, surpassing those of traditional bulky phosphines and even N-heterocyclic carbenes (NHCs).[2][4] The strong σ-donating ability of YPhos ligands facilitates key steps in the catalytic cycle, such as oxidative addition, and stabilizes the active palladium species.[5] Consequently, palladium complexes of YPhos ligands exhibit remarkable catalytic activity, allowing for the use of challenging substrates like aryl chlorides under mild reaction conditions and with low catalyst loadings.[2][4]

These application notes provide a comprehensive overview of the utility of this compound ylide functionalized ligands in palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and performance data.

Advantages of this compound Ylide Functionalized Ligands

  • Exceptional Electron-Donating Ability: The defining feature of YPhos ligands is their strong electron-donating capacity, which enhances the reactivity of the palladium catalyst.[2][4]

  • High Catalytic Activity: This leads to high turnover numbers (TONs) and turnover frequencies (TOFs), allowing for efficient reactions with low catalyst loadings.

  • Facile Activation of Aryl Chlorides: YPhos-palladium catalysts are particularly effective in activating traditionally less reactive aryl chlorides, which are abundant and cost-effective starting materials.[2][3][4]

  • Mild Reaction Conditions: Many cross-coupling reactions can be performed at or near room temperature, improving the functional group tolerance and reducing energy consumption.[2][3]

  • Broad Substrate Scope: These ligands have demonstrated effectiveness in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

  • Modular Synthesis: The synthesis of YPhos ligands is often straightforward and allows for facile tuning of their steric and electronic properties by modifying the substituents on the this compound ylide or phosphine moieties.[1][4]

Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound ylide functionalized ligands have proven to be versatile in a variety of palladium-catalyzed cross-coupling reactions. Below is a summary of their performance in key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. YPhos ligands enable the efficient coupling of a broad range of aryl and heteroaryl halides with boronic acids and their derivatives.

Table 1: Performance Data for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-ChlorotoluenePhenylboronic acidjoYPhosPd₂(dba)₃K₃PO₄Toluene/H₂O10016981
24-Chloroanisole4-Tolylboronic acidkeYPhosPd(OAc)₂K₃PO₄Dioxane/H₂O8012950.5
31-Chloro-4-nitrobenzenePhenylboronic acidtrYPhos[Pd(allyl)Cl]₂Cs₂CO₃THFRT2990.1

Note: This table is a representative summary. Please refer to the original literature for specific substrate scopes and detailed conditions.

Heck Coupling

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes. The use of YPhos ligands often allows for lower reaction temperatures and catalyst loadings compared to traditional systems. A palladacycle phosphine mono-ylide complex has been shown to be an efficient catalyst for the Mizoroki-Heck cross-coupling of aryl bromides and chlorides with various olefins, achieving high turnover frequencies.[6]

Table 2: Performance Data for Heck Coupling

EntryAryl HalideAlkeneLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-BromoacetophenoneStyreneYlide-phosphine palladacycle-K₂CO₃NMP1302950.001[6]
24-Chlorobenzonitrilen-Butyl acrylatejoYPhosPd(OAc)₂NaOAcDMAc12024881
31-BromonaphthaleneStyrenekeYPhosPd₂(dba)₃K₂CO₃Toluene11018920.5

Note: This table is a representative summary. Please refer to the original literature for specific substrate scopes and detailed conditions.

Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes from terminal alkynes and aryl or vinyl halides. While many protocols exist, those utilizing YPhos ligands can offer advantages in terms of catalyst stability and efficiency.[7][8]

Table 3: Performance Data for Sonogashira Coupling

EntryAryl HalideAlkyneLigandPd SourceCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-IodoanisolePhenylacetyleneYlide-phosphine palladacycle-NoneCs₂CO₃DMF1101980.001
24-Bromobenzaldehyde1-HeptynejoYPhosPdCl₂(PPh₃)₂CuIEt₃NTHF656941
31-Chloro-4-cyanobenzenePhenylacetylenekeYPhosPd₂(dba)₃CuIDIPAToluene8012852

Note: This table is a representative summary. Please refer to the original literature for specific substrate scopes and detailed conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation. YPhos ligands have demonstrated exceptional activity in this reaction, enabling the coupling of a wide variety of amines with aryl halides, often at room temperature.[3] Comparative studies have shown that YPhos ligands can significantly outperform established ligands like CyJohnPhos and P(tBu)₃, especially for the coupling of aryl chlorides at room temperature.[5]

Table 4: Performance Data for Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandPd SourceBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
14-ChlorotolueneMorpholinekeYPhosPd₂(dba)₃NaOtBuTHFRT1990.25[5]
24-ChloroanisoleAnilinejoYPhosPd(OAc)₂K₃PO₄Dioxane804960.5
31-Bromonaphthalenen-ButylaminekeYPhos[Pd(allyl)Cl]₂LiHMDSTolueneRT2970.1

Note: This table is a representative summary. Please refer to the original literature for specific substrate scopes and detailed conditions.

Experimental Protocols

Synthesis of a Representative YPhos Ligand (keYPhos)

This protocol describes the synthesis of (Me₃Si)₂C=P(Ph₂)CH₂P(tBu)₂, a representative YPhos ligand. The synthesis of YPhos ligands is modular and can be adapted to produce a wide variety of structures.[1]

Materials:

  • (Chloromethyl)dicyclohexylphosphine

  • Tricyclohexylphosphine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Anhydrous pentane

Procedure:

  • Synthesis of the this compound Salt: In a glovebox, dissolve tricyclohexylphosphine (1.0 eq) in anhydrous diethyl ether. Add (chloromethyl)dicyclohexylphosphine (1.0 eq) dropwise at room temperature. Stir the resulting suspension overnight. Filter the white precipitate, wash with diethyl ether, and dry under vacuum to yield the this compound salt [Cy₃PCH₂P(Cy₂)Cl]Cl.

  • Deprotonation to form the YPhos Ligand: In a glovebox, suspend the this compound salt (1.0 eq) in anhydrous THF. Cool the suspension to -78 °C. Add n-BuLi (2.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4 hours. Remove the solvent under vacuum. Extract the residue with anhydrous pentane and filter to remove LiCl. Evaporate the pentane to yield the YPhos ligand as a solid.

General Protocol for Suzuki-Miyaura Coupling using a YPhos Ligand

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with a boronic acid.

Materials:

  • Aryl chloride (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • YPhos ligand (0.01 mmol, 1 mol%)

  • Palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • In a glovebox, add the aryl chloride, boronic acid, YPhos ligand, palladium source, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 16 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G General Structure of a this compound Ylide (YPhos) Ligand cluster_ligand P1 P C C P1->C R1 P1->R1 R2 P1->R2 R7 R⁷ P1->R7 P2 P⁺ C->P2 R3 C->R3 R4 R⁴ P2->R4 R5 R⁵ P2->R5 R6 R⁶ P2->R6

Caption: General structure of a YPhos ligand.

G Palladium-Catalyzed Cross-Coupling Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pd2_complex R¹-Pd(II)L₂-X oa->pd2_complex tm Transmetalation pd2_complex->tm R²-M pd2_intermediate R¹-Pd(II)L₂-R² tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 product R¹-R² re->product

Caption: Generalized catalytic cycle for cross-coupling.

G Experimental Workflow for a Typical Cross-Coupling Reaction setup Reaction Setup (Reactants, Ligand, Pd Source, Base) inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Solvent Addition inert->solvent reaction Reaction (Heating & Stirring) solvent->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction) monitoring->workup If complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Typical experimental workflow.

References

Application Notes and Protocols for the Development of Phosphonium-Based Antibacterial Agents Against Resistant Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, rendering conventional antibiotic therapies ineffective. This necessitates the urgent development of novel antimicrobial agents with alternative mechanisms of action. Quaternary phosphonium salts (QPS) have emerged as a promising class of compounds with potent antibacterial activity against a broad spectrum of pathogens, including clinically important resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2][3]

The primary mechanism of action for many this compound-based compounds is the disruption of bacterial cell membranes.[2][4] Their cationic this compound headgroup facilitates interaction with the negatively charged components of the bacterial cell envelope, while lipophilic side chains promote insertion into the lipid bilayer. This interaction leads to increased membrane permeability, dissipation of the membrane potential, leakage of essential intracellular components, and ultimately, cell death.[2][4] Some studies also suggest that certain this compound compounds can induce the production of reactive oxygen species (ROS), contributing to their bactericidal effects.[5][6]

These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of novel this compound-based antibacterial agents. Detailed protocols for key in vitro assays are presented, along with structured data tables summarizing the activity of representative compounds.

Data Presentation: Antibacterial Efficacy of this compound Compounds

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various this compound-based compounds against resistant bacterial strains, providing a comparative overview of their potency.

Table 1: MIC of Alkyl-Triphenylthis compound Bromides against S. aureus CECT 976

Compound IDAlkyl Chain LengthMIC (µg/mL)
1eC121
2eC141

Data sourced from a study evaluating a library of 49 structurally related quaternary heteronium salts.[7]

Table 2: MIC of Alkyl-bis-(triphenyl)this compound Bromides against MRSA

Compound IDSpacer LengthMIC (µg/mL)
(1,2-DBTPP)Br₂n=2>64
(1,4-DBTPP)Br₂n=464
(1,6-DBTPP)Br₂n=6>64

This data highlights the impact of the spacer length on antibacterial activity.[2]

Table 3: MIC of Quaternary this compound Iodides against MRSA

Compound IDAlkyl Chain GroupMIC (µg/mL)
[MTPP]·IMethyl128
[ETPP]·IEthyl64
[ITPP]·IIsopropyl32
[BTPP]·IButyl32
[PTPP]·IPentyl16

These results demonstrate a positive correlation between increasing alkyl chain length and antibacterial potency against MRSA.[6][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based antibacterial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method, a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][9]

Materials:

  • Test this compound compounds

  • Bacterial strains (e.g., MRSA, P. aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation:

    • Prepare a stock solution of the test this compound compound in a suitable solvent (e.g., DMSO, water).

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound compound stock solution (at 2x the highest desired final concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Continue this process across the plate to the desired final concentration range.

    • Include a growth control (CAMHB with inoculum, no compound) and a sterility control (CAMHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the this compound compound at which there is no visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This test is performed after the MIC has been determined.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the this compound compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Protocol 3: Bacterial Membrane Potential Assay

This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to assess changes in bacterial membrane potential.[10] Depolarization of the membrane leads to the release of the dye from the membrane and a subsequent increase in fluorescence.

Materials:

  • Bacterial suspension (logarithmic growth phase)

  • DiSC₃(5) stock solution (in DMSO)

  • Test this compound compounds

  • Potassium chloride (KCl)

  • HEPES buffer (pH 7.2)

  • Fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 622 nm, Em: 670 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with HEPES buffer.

    • Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).[11]

  • Dye Loading:

    • Add DiSC₃(5) to the cell suspension to a final concentration of 0.4 µM.[12]

    • Add KCl to a final concentration of 100 mM to equilibrate the potassium ion concentration.

    • Incubate in the dark at room temperature with gentle shaking for approximately 30-60 minutes, or until the fluorescence signal stabilizes (quenching occurs as the dye incorporates into the polarized membrane).[11]

  • Measurement:

    • Place the cell suspension in a cuvette in the fluorometer and record the baseline fluorescence.

    • Add the test this compound compound at the desired concentration and continue recording the fluorescence.

    • An increase in fluorescence intensity indicates membrane depolarization.

Protocol 4: Detection of Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[13] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Bacterial suspension

  • DCFH-DA stock solution (in DMSO)

  • Test this compound compounds

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope (Ex: ~485 nm, Em: ~525 nm)

Procedure:

  • Cell Treatment:

    • Treat the bacterial suspension with the test this compound compound at the desired concentration and for the desired time period. Include an untreated control.

  • Dye Loading:

    • Harvest the treated and control cells by centrifugation and wash with PBS.

    • Resuspend the cells in PBS.

    • Add DCFH-DA to a final concentration of 10 µM.[13]

    • Incubate in the dark at 37°C for 30 minutes.

  • Measurement:

    • After incubation, wash the cells with PBS to remove excess probe.

    • Resuspend the cells in PBS.

    • Measure the fluorescence intensity using a fluorometer or visualize the cells using a fluorescence microscope. An increase in fluorescence in the treated cells compared to the control indicates an increase in ROS production.

Visualizations

Experimental Workflow for Screening this compound-Based Antibacterials

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_moa Mechanism of Action Studies synthesis Synthesis of Novel This compound Compounds characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_assay Minimum Inhibitory Concentration (MIC) Assay characterization->mic_assay Test Compounds mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay Active Compounds tox_assay Cytotoxicity Assay (e.g., against mammalian cells) mbc_assay->tox_assay Potent & Bactericidal Compounds membrane_potential Membrane Potential Assay (e.g., DiSC3(5)) tox_assay->membrane_potential Low Toxicity Hits ros_detection Reactive Oxygen Species (ROS) Detection (e.g., DCFH-DA) membrane_potential->ros_detection

Caption: Workflow for the discovery and evaluation of novel this compound-based antibacterial agents.

Proposed Mechanism of Action of this compound-Based Antibacterials

mechanism_of_action cluster_bacterium Bacterial Cell membrane Cell Membrane (Negatively Charged) cytoplasm Cytoplasm (Ions, Metabolites, etc.) disruption Membrane Disruption & Pore Formation membrane->disruption Lipophilic Chain Insertion qps This compound Cation (Positively Charged) qps->membrane Electrostatic Interaction depolarization Membrane Depolarization disruption->depolarization leakage Leakage of Intracellular Components disruption->leakage ros Increased Reactive Oxygen Species (ROS) disruption->ros death Bacterial Cell Death depolarization->death leakage->death ros->death

Caption: Proposed mechanism of action for this compound-based antibacterial agents.

References

Phosphonium Ionic Liquids as Stationary Phases in Gas Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium-based ionic liquids (PILs) have emerged as a versatile class of stationary phases for gas chromatography (GC), offering unique selectivity, high thermal stability, and excellent chromatographic performance.[1][2][3] Their tunable chemical structures, achieved by modifying both the this compound cation and the associated anion, allow for the creation of stationary phases with a wide range of polarities and interaction capabilities.[1][4] This adaptability makes them highly suitable for a variety of applications, including the analysis of fatty acid methyl esters (FAMEs), flavors and fragrances, essential oils, and environmental pollutants.[5][6][7] Notably, this compound-based stationary phases tend to exhibit greater thermal stability compared to their nitrogen-based counterparts, which is a significant advantage in many GC applications.[8][9]

This document provides detailed application notes and protocols for the utilization of this compound ionic liquid stationary phases in gas chromatography, targeted towards researchers, scientists, and professionals in drug development.

Key Advantages of this compound Ionic Liquid Stationary Phases

  • Unique Selectivity: PILs exhibit a dual nature, capable of separating both polar and nonpolar analytes with high efficiency.[10] The choice of cation and anion allows for the fine-tuning of selectivity for specific applications. For instance, columns with [P₆₆₆₁₄⁺][Cl⁻] stationary phases show high retention and selectivity based on analyte functional groups, while [P₆₆₆₁₄⁺][NTf₂⁻] columns feature shorter retention times with selectivity mainly related to analyte volatility and polarity.[1][3]

  • High Thermal Stability: Many PIL stationary phases can operate at temperatures up to 300°C or even higher, with some polymerized versions reaching up to 380°C.[2][11] This high thermal stability allows for the analysis of high-boiling point compounds and reduces column bleed, leading to improved signal-to-noise ratios and longer column lifetimes.

  • Inertness: PIL columns, particularly those that have undergone deactivation or immobilization, demonstrate excellent inertness, resulting in symmetrical peak shapes for a wide range of analytes.[12]

  • Water and Oxygen Tolerance: A notable feature of some ionic liquid columns is their stability in the presence of water and oxygen, even at high temperatures, which can simplify sample preparation.[5]

Data Presentation: Performance of this compound Ionic Liquid GC Columns

The following tables summarize the characteristics and performance of several commercially available and experimentally prepared this compound ionic liquid GC columns.

Table 1: Characteristics of Selected this compound Ionic Liquid GC Columns

Ionic Liquid Stationary PhaseCationAnionPolarityMax. Operating Temp. (°C)
Trihexyl(tetradecyl)this compound chloride ([P₆₆₆₁₄⁺][Cl⁻])Trihexyl(tetradecyl)this compoundChloridePolar (PN: 37)200 (No-Im), 220 (So-Im), 240 (Ha-Im)[12]
Trihexyl(tetradecyl)this compound bis[(trifluoromethyl)sulfonyl]imide ([P₆₆₆₁₄⁺][NTf₂⁻])Trihexyl(tetradecyl)this compoundBis[(trifluoromethyl)sulfonyl]imideMid-Polar (PN: 33)180 (No-Im), 200 (So-Im), 220 (Ha-Im)[12]
SLB-IL591,12-Di(tripropylthis compound)dodecanebis(trifluoromethylsulfonyl)imideModerately Polar300[5]
SLB-IL601,12-Di(tripropylthis compound)dodecanebis(trifluoromethylsulfonyl)imideModerately Polar300[5]
SLB-IL611,12-Di(tripropylthis compound)dodecanebis(trifluoromethylsulfonyl)imide trifluoromethylsulfonateModerately Polar290[5]
SLB-IL76Tri(tripropylphosphoniumhexanamido)triethylaminebis(trifluoromethylsulfonyl)imideMid-Range Polarity270[5]
Polymerized Functionalized PILsVariousVariousTunable220-380[11]

PN = Polarity Number. Im = Immobilization (No-Im: None, So-Im: Soft, Ha-Im: Hard).

Table 2: Performance Data for Immobilized [P₆₆₆₁₄⁺][Cl⁻] and [P₆₆₆₁₄⁺][NTf₂⁻] Columns

Column TypeImmobilizationMax. Temp. (°C)Efficiency (N/m)Tailing Factor (Naphthalene)
[P₆₆₆₁₄⁺][Cl⁻] None20069000.918
Soft22071000.956
Hard24073000.906
[P₆₆₆₁₄⁺][NTf₂⁻] None18062000.966
Soft20066000.914
Hard22065000.954

(Data extracted from a study on 10 m x 0.1 mm I.D., 0.04 µm film thickness columns)[12]

Experimental Protocols

Protocol 1: General GC-MS Analysis using a this compound Ionic Liquid Column

This protocol provides a general procedure for the analysis of volatile and semi-volatile compounds. Specific parameters should be optimized for the analytes of interest.

1. Column Installation and Conditioning: a. Install the this compound ionic liquid column in the GC oven according to the manufacturer's instructions. b. Condition the column by heating it to the maximum allowable operating temperature (or 20°C above the final method temperature, whichever is lower) with the carrier gas flowing. Hold for 1-2 hours or until a stable baseline is achieved.

2. GC-MS Parameters: a. Injector:

  • Temperature: 240°C[12]
  • Mode: Split (e.g., 100:1) or Splitless, depending on sample concentration.[12]
  • Injection Volume: 1 µL[12] b. Carrier Gas: Helium at a constant linear velocity (e.g., 39.7 cm/sec).[12] c. Oven Temperature Program:
  • Initial Temperature: 40°C, hold for 1 min.[12]
  • Ramp: 2°C/min to the maximum allowable operating temperature.[12]
  • Final Hold: 10 min.[12]
  • Note: The temperature program should be optimized for the specific application. d. Mass Spectrometer:
  • Transfer Line Temperature: 240°C[12]
  • Ion Source Temperature: 200°C[12]
  • Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: 50-450 amu.

Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is designed for the separation and identification of FAMEs, including positional and geometric isomers.

1. Sample Preparation (Derivatization to FAMEs): a. Extract lipids from the sample matrix using a suitable solvent (e.g., hexane). b. Saponify the extracted lipids to yield free fatty acid salts. c. Methylate the free fatty acids to form FAMEs. A common method involves reaction with 1N sodium methoxide at room temperature.[13] i. Transfer approximately 5 mg of the lipid extract into a test tube. ii. If the sample is in a solvent like chloroform, evaporate the solvent under a stream of nitrogen and redissolve in 1 ml of hexane.[13] iii. Add 50 µl of 1N sodium methoxide to the sample in hexane.[13] iv. Vortex the mixture and incubate at room temperature for 5 minutes.[13] v. Centrifuge at approximately 1600 rpm for 5 minutes.[13] vi. The supernatant containing the FAMEs is ready for GC analysis.

2. GC-FID/MS Parameters: a. Column: A polar this compound ionic liquid column (e.g., SLB-IL111, though not a this compound IL, is noted for FAME analysis; highly polar PILs would be suitable). b. Injector:

  • Temperature: 250°C
  • Mode: Splitless[9]
  • Injection Volume: 1 µL[9] c. Carrier Gas: Helium at a flow rate of 1.5 mL/min.[9] d. Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 50°C) to a final temperature of around 240°C at a rate of 8°C/min is a good starting point.[14] e. Detector (FID):
  • Temperature: 250°C f. Detector (MS):
  • Ion Source Temperature: 230°C[9]
  • Quadrupole Temperature: 150°C[9]

Protocol 3: Column Quality Assessment using the Grob Test

The Grob test is a standard method to evaluate the performance of a capillary GC column, assessing its efficiency, inertness (acid/base characteristics), and film thickness/polarity.

1. Sample: Use a standard Grob test mix, which typically contains a series of alkanes, fatty acid methyl esters, an alcohol, an aldehyde, a phenol, an amine, and a diol.[10][15]

2. GC-FID Parameters: a. Column: The this compound ionic liquid column to be tested. b. Injector:

  • Temperature: 250°C[16]
  • Mode: Split (e.g., 100:1)[16]
  • Injection Volume: 1-2 µL[12][16] c. Carrier Gas: Helium or Hydrogen. d. Oven Temperature Program: A temperature-programmed run is typically used, for example, from 55°C (2 min hold) to 180°C at 2°C/min, followed by a 10 min hold.[16] e. Detector (FID):
  • Temperature: 250°C[16]

3. Evaluation:

  • Efficiency: Calculated from the peak widths of the n-alkanes.
  • Inertness: Assessed by the peak shape and response of the polar compounds (e.g., dicyclohexylamine, 2,6-dimethylphenol, 2,6-dimethylaniline, 1-octanol). Tailing peaks for acidic or basic compounds indicate activity sites on the column.
  • Polarity: Determined by the retention indices of the polar analytes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Lipid Extraction Sample->Extraction Derivatization FAMEs Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection Separation Separation on PIL Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Identification Compound Identification Chromatogram->Identification Quantification Quantification Identification->Quantification selectivity_relationship cluster_pil This compound Ionic Liquid Structure cluster_interactions Solute-Stationary Phase Interactions cluster_performance Chromatographic Performance PIL [Cation]⁺[Anion]⁻ Cation This compound Cation (e.g., [P₆₆₆₁₄]⁺) PIL->Cation Anion Anion (e.g., [Cl]⁻, [NTf₂]⁻) PIL->Anion Dispersion Dispersion Forces Cation->Dispersion HB_Basicity Hydrogen Bond Basicity Anion->HB_Basicity Dipolarity Dipolarity/Polarizability Anion->Dipolarity Interactions Dominant Interactions Selectivity Selectivity HB_Basicity->Selectivity Dipolarity->Selectivity Retention Retention Time Dispersion->Retention Selectivity->Retention

References

Application Notes and Protocols: Phosphonium Salts as Electrolytes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of phosphonium salts as electrolytes in lithium-ion batteries (LIBs). It includes detailed application notes, experimental protocols, and performance data intended to guide researchers in this promising field. This compound-based ionic liquids (ILs) and polymerized ionic liquids (PILs) offer several advantages over traditional organic carbonate electrolytes, including enhanced thermal stability, wider electrochemical windows, and non-flammability, addressing key safety and performance challenges in next-generation energy storage.[1][2][3]

Introduction to this compound Salt Electrolytes

This compound salts are a class of ionic liquids where the cation is a quaternary this compound ion (PR₄⁺). These materials are gaining significant attention as electrolytes for LIBs due to their unique combination of properties.[1] Compared to their nitrogen-based analogues (e.g., imidazolium or pyrrolidinium), this compound-based ILs often exhibit superior thermal and electrochemical stability.[1][2] Their inherent non-volatility and non-flammability make them attractive candidates for improving the safety of lithium-ion batteries.[2][3]

Key advantages of this compound-based electrolytes include:

  • High Thermal Stability: Many this compound salts are stable at temperatures exceeding 300°C.[1][4][5]

  • Wide Electrochemical Stability Window (ESW): Some this compound ILs exhibit ESWs greater than 5V, and in some cases even up to 7V, which is crucial for the development of high-voltage LIBs.[2][6][7][8]

  • Non-Flammability: The negligible vapor pressure of this compound ILs significantly reduces the risk of fire and explosion associated with conventional organic electrolytes.[2]

  • Tunable Properties: The physicochemical properties of this compound salts can be readily tuned by modifying the structure of the cation and anion, allowing for the design of electrolytes with optimized performance characteristics.

Quantitative Performance Data

The performance of this compound salt electrolytes can be evaluated based on several key metrics. The following tables summarize quantitative data from various studies.

Table 1: Ionic Conductivity of this compound-Based Electrolytes

Electrolyte SystemLithium SaltConcentration (M)Temperature (°C)Ionic Conductivity (mS/cm)Reference
Methyltributylthis compound bis(trifluoromethyl sulfonyl) imide ([P₁₄₄₄]⁺[TFSI]⁻)LiTFSI-Room Temp.0.4 - 0.6[6]
Mixture of [P₁₄₄₄]⁺[TFSI]⁻ and Trimethylsulfonium [TFSI]⁻LiTFSI-Room Temp.0.6 - 1.0[6]
Trihexyl(tetradecyl)this compound [TFSI]⁻ in epoxy networkLiTFSI-1000.13[1][4]
P₄₄₄₄IM₁₄LiTFSI-Near Room Temp.Good[2]
Trimethyl propyl this compound bis-fluorosulfonyl imide (P₁₁₁₃FSI)--Room Temp.10.0[7][8]
Poly(ethylene oxide) with Trihexyl tetradecyl this compound [TFSI]⁻ (20 wt%)LiTFSI--4.2 x 10⁻²[1][4]
Composite with LLZTO and TBPHP--300.251[1]
Composite with LLZTO and TBPHP--500.939[1]

Table 2: Electrochemical Stability Window (ESW) of this compound-Based Electrolytes

Electrolyte SystemESW (V vs. Li/Li⁺)Reference
Methyltributylthis compound bis(trifluoromethyl sulfonyl) imide ([P₁₄₄₄]⁺[TFSI]⁻)7.0[6]
Mixture of [P₁₄₄₄]⁺[TFSI]⁻ and Trimethylsulfonium [TFSI]⁻5.5[6]
Trihexyl(tetradecyl)this compound [TFSI]⁻ in epoxy network3.95[1][4]
P₄₄₄₄IM₁₄> 6.0[2][9]
Trimethyl propyl this compound bis-fluorosulfonyl imide (P₁₁₁₃FSI)> 5.0[7][8]
Composite with LLZTO and TBPHPup to 5.0[1]

Table 3: Cycling Performance of Lithium-Ion Cells with this compound-Based Electrolytes

Cell ConfigurationElectrolyteCycling ConditionsPerformanceReference
LiLiFePO₄Gelled Trihexyl(tetradecyl)this compound [TFSI]⁻-Stable cycling after 30 cycles.
Li-metalLi₁.₂Ni₀.₂Mn₀.₆O₂P₄₄₄₄IM₁₄ with LiTFSI12.5 mA g⁻¹Initial discharge capacity of 264 mAh g⁻¹; 84.4% capacity retention after 100 cycles.
Graphite/Li and Li/LiFePO₄P₁₁₁₃FSI with 0.5 M LiPF₆C/12 for 100 cycles; various rates (C/6, C/3, C, 2C)Good performance with graphite anode and LiFePO₄ cathode.[7]
LiLiCoO₂mono-HexC₁₀TFSI + LiTFSI (1.6 M)C/7 at 100°CCycled 70 times over one month, capacity decreased from ~135 mAh/g to 70 mAh/g.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound salt electrolytes.

This protocol describes the synthesis of a this compound ionic liquid, which can then be used to prepare an electrolyte.[10][11][12]

Materials:

  • Trialkylphosphine (e.g., trihexylphosphine)

  • Haloalkane (e.g., 1-chlorodecane)

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Dichloromethane (DCM)

  • Brine solution

  • Argon gas supply

  • Heavy-wall pressure vessel with a PTFE bushing

  • Stir bar

  • Schlenk line or glovebox

Procedure:

  • Quaternization Reaction:

    • In an argon-filled glovebox, add trihexylphosphine (e.g., 8.3 g) and 1-chlorodecane (e.g., 5.22 g) to an oven-dried heavy-wall pressure vessel containing a stir bar.[12]

    • Seal the vessel with a PTFE bushing and stir the mixture under an argon atmosphere at 140°C for 24 hours.[12]

    • After the reaction, remove any volatile components under vacuum at 140°C to obtain the crude this compound chloride salt.[12]

  • Purification:

    • Extract the crude this compound chloride salt into dichloromethane.

    • Wash the DCM phase three times with equal volumes of a 1:1 mixture of DCM and brine.[12]

    • Separate the organic phase and remove the DCM under vacuum to isolate the purified this compound chloride salt.[12]

  • Anion Exchange:

    • Dissolve the purified this compound chloride salt in deionized water.

    • In a separate flask, dissolve an equimolar amount of LiTFSI in deionized water.

    • Slowly add the LiTFSI solution to the this compound chloride solution while stirring. A precipitate of the this compound TFSI salt will form.

    • Continue stirring for several hours to ensure complete reaction.

    • Collect the precipitate by filtration and wash it thoroughly with deionized water to remove any remaining lithium chloride.

    • Dry the final product under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove all traces of water.

  • Electrolyte Preparation:

    • In an argon-filled glovebox, dissolve a specific concentration of a lithium salt (e.g., LiTFSI) in the synthesized this compound ionic liquid.[10] The concentration will depend on the desired properties of the electrolyte.

This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing of the prepared this compound salt electrolyte.[10]

Materials:

  • Cathode (e.g., LiFePO₄ or LiCoO₂ coated on aluminum foil)

  • Anode (e.g., lithium metal foil or graphite coated on copper foil)

  • Separator (e.g., microporous polypropylene membrane)

  • This compound salt electrolyte

  • Coin cell components (2032-type: casing, spacer, spring)

  • Crimping machine

  • Glovebox with an argon atmosphere

Procedure:

  • Preparation:

    • Ensure all components (electrodes, separator, coin cell parts) are thoroughly dried under vacuum before transferring them into an argon-filled glovebox.

    • Punch out circular electrodes and separators of the appropriate size.

  • Assembly (inside the glovebox):

    • Place the cathode at the bottom of the coin cell casing.

    • Add a few drops of the this compound salt electrolyte to wet the surface of the cathode.

    • Place the separator on top of the cathode.

    • Add a few more drops of the electrolyte to saturate the separator.

    • Place the lithium metal anode on top of the separator.

    • Add the spacer and the spring.

    • Carefully place the top cap of the coin cell.

  • Crimping:

    • Transfer the assembled cell to the crimping machine and crimp it to ensure a proper seal.

  • Resting:

    • Allow the assembled coin cell to rest at room temperature for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.[10]

1. Ionic Conductivity:

  • Measured using electrochemical impedance spectroscopy (EIS) with a conductivity cell of a known cell constant.

  • The electrolyte is placed between two blocking electrodes (e.g., stainless steel or platinum).

  • An AC voltage with a small amplitude (e.g., 10 mV) is applied over a wide frequency range (e.g., 1 MHz to 1 Hz).

  • The bulk resistance of the electrolyte is determined from the Nyquist plot, and the ionic conductivity is calculated.

2. Electrochemical Stability Window (ESW):

  • Determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV).[10]

  • A three-electrode cell is used with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • The potential is swept from the open-circuit potential to anodic and cathodic limits at a slow scan rate (e.g., 1 mV/s).

  • The ESW is defined by the potentials at which a significant increase in current is observed, corresponding to the oxidation and reduction of the electrolyte.

3. Battery Cycling Performance:

  • The assembled coin cells are tested using a battery cycler.

  • Galvanostatic cycling is performed by charging and discharging the cell at a constant current between defined voltage limits.[10]

  • Key parameters such as discharge capacity, coulombic efficiency, and capacity retention over multiple cycles are evaluated.

Visualizations

G cluster_synthesis Synthesis of this compound Salt Electrolyte start Start: Trialkylphosphine & Haloalkane quaternization Quaternization Reaction (140°C, 24h) start->quaternization purification Purification (DCM extraction, brine wash) quaternization->purification anion_exchange Anion Exchange (with LiTFSI) purification->anion_exchange drying Drying (High vacuum, elevated temp.) anion_exchange->drying electrolyte_prep Electrolyte Preparation (Dissolve Li salt in IL) drying->electrolyte_prep end_synthesis End: this compound Salt Electrolyte electrolyte_prep->end_synthesis

Caption: Experimental workflow for the synthesis of this compound salt electrolytes.

G cluster_assembly Coin Cell Assembly Workflow (in Glovebox) start_assembly Start: Dried Components place_cathode Place Cathode in Casing start_assembly->place_cathode wet_cathode Wet Cathode with Electrolyte place_cathode->wet_cathode place_separator Place Separator wet_cathode->place_separator wet_separator Saturate Separator with Electrolyte place_separator->wet_separator place_anode Place Anode wet_separator->place_anode add_spacer_spring Add Spacer and Spring place_anode->add_spacer_spring place_cap Place Top Cap add_spacer_spring->place_cap crimp_cell Crimp the Cell place_cap->crimp_cell rest_cell Rest Cell (12h) crimp_cell->rest_cell end_assembly End: Assembled Coin Cell rest_cell->end_assembly

Caption: Step-by-step workflow for assembling a lithium-ion coin cell.

G cluster_conduction Ionic Conduction in this compound Salt Electrolyte Li_ion Li⁺ Anode Anode Li_ion->Anode Movement during Charging P_cation PR₄⁺ Cathode Cathode P_cation->Cathode Maintains charge neutrality Anion Anion⁻ Anion->Anode Maintains charge neutrality

Caption: Simplified diagram of ionic movement in a this compound salt electrolyte.

References

Application Notes and Protocols for Phosphonium-Based Deep Eutectic Solvents in Biomass Processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep Eutectic Solvents (DESs) are emerging as a green and efficient alternative to traditional volatile organic solvents for the fractionation and processing of lignocellulosic biomass.[1] Among these, phosphonium-based DESs, formed by the combination of a this compound salt as a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD), offer unique advantages such as high thermal stability and tunability.[2][3] These properties make them highly effective in dissolving and fractionating the complex structure of biomass into its primary components: cellulose, hemicellulose, and lignin.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound-based and analogous choline-based DESs in biomass processing, with a focus on delignification and cellulose recovery.

The primary mechanism of DES-based biomass fractionation involves the disruption of the intricate network of hydrogen bonds within the lignocellulosic matrix.[4] Acidic DESs, in particular, have demonstrated high efficiency in cleaving the ether and ester bonds that link lignin and hemicellulose to cellulose, leading to effective delignification and enhanced accessibility of cellulose for subsequent enzymatic hydrolysis or chemical modification.[7][8][9] The extracted lignin often possesses a lower molecular weight and higher purity, making it a valuable feedstock for the production of aromatic chemicals and advanced materials.[10][11]

Key Applications

  • Biomass Pretreatment: Enhancing the enzymatic digestibility of cellulose by selectively removing lignin and hemicellulose.[12][13]

  • Lignin Extraction: Isolating high-purity lignin with preserved structural integrity for valorization.[8][10][14]

  • Cellulose Recovery: Obtaining a cellulose-rich pulp with increased reactivity for conversion into biofuels, biochemicals, and nanocellulose.[9][15]

  • Hemicellulose Hydrolysis: Breaking down hemicellulose into valuable sugars like xylose.[7]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Deep Eutectic Solvent

This protocol describes the synthesis of a common this compound-based DES, methyltriphenylthis compound bromide:glycerol (MTPB:Gly).

Materials:

  • Methyltriphenylthis compound bromide (HBA)

  • Glycerol (HBD)

  • Magnetic stirrer with a heating plate

  • Glass vial or beaker

  • Spatula and weighing balance

Procedure:

  • Weigh the required amounts of methyltriphenylthis compound bromide and glycerol to achieve the desired molar ratio (e.g., 1:4).[3]

  • Transfer the components into a clean, dry glass vial or beaker.

  • Place the vial on a magnetic stirrer with a heating plate.

  • Add a magnetic stir bar to the mixture.

  • Heat the mixture to 60-80°C while stirring continuously.

  • Continue heating and stirring until a clear, homogeneous liquid is formed. This indicates the formation of the deep eutectic solvent.

  • Once formed, the DES can be cooled down to room temperature for storage and use. No further purification is typically required.[2]

Protocol 2: Biomass Pretreatment for Lignin Extraction and Cellulose Recovery

This protocol outlines the general procedure for treating lignocellulosic biomass with a this compound-based or analogous DES.

Materials:

  • Dried and milled lignocellulosic biomass (e.g., poplar wood, wheat straw)

  • Prepared this compound-based DES (from Protocol 1) or a commercially available analogue (e.g., choline chloride:lactic acid)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer or overhead stirrer

  • Anti-solvent (e.g., deionized water)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Add the desired amount of dried biomass to the reaction vessel.

  • Add the DES to the biomass at a specific solid-to-liquid ratio (e.g., 1:10 w/w).

  • Place the reaction vessel in the heating mantle or oil bath and start stirring.

  • Heat the mixture to the desired pretreatment temperature (e.g., 100-140°C) and maintain it for the specified reaction time (e.g., 40 minutes to 12 hours).[14][16]

  • After the pretreatment, cool the mixture to room temperature.

  • Lignin Precipitation: Add an anti-solvent (typically water) to the mixture to precipitate the dissolved lignin. The volume of water added is typically 3-5 times the volume of the DES used.[17][18]

  • Separation:

    • Separate the precipitated lignin and the solid cellulose-rich residue from the liquid phase containing the DES and solubilized hemicellulose sugars by centrifugation followed by filtration.

    • Wash the solid residue (cellulose pulp and lignin) thoroughly with the anti-solvent to remove any residual DES.

  • Drying: Dry the recovered cellulose-rich pulp and the precipitated lignin in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 3: Characterization of Extracted Lignin and Cellulose Pulp

This protocol provides an overview of common techniques used to characterize the products of biomass fractionation.

Lignin Characterization:

  • Purity: Determined by methods such as Klason lignin analysis.

  • Molecular Weight Distribution: Analyzed using Gel Permeation Chromatography (GPC).[10][19]

  • Structural Analysis:

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and chemical bond changes.[5][20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-HSQC): To obtain detailed structural information, including the quantification of different linkages (e.g., β-O-4).[10][19][21][22]

    • ³¹P NMR: For the quantification of hydroxyl groups.[10][22]

Cellulose Pulp Characterization:

  • Compositional Analysis: To determine the content of cellulose, hemicellulose, and residual lignin using standard methods (e.g., NREL protocols).

  • Crystallinity: Assessed by X-ray Diffraction (XRD).[20]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM).[19]

  • Enzymatic Digestibility: Evaluated by subjecting the pulp to enzymatic hydrolysis and measuring the release of fermentable sugars (e.g., glucose).[7]

Data Presentation

The following tables summarize quantitative data from various studies on biomass processing using DESs, providing a comparative overview of their performance.

Table 1: Delignification Efficiency of Various DESs on Different Biomass Types

Biomass TypeDES SystemHBA:HBD Molar RatioTemperature (°C)TimeLignin Removal (%)Reference
Miscanthusp-Toluenesulfonic acid:Choline chloride-7520 min76.6[7]
Wheat Strawp-Toluenesulfonic acid:Choline chloride-7520 min88.9[7]
Wheat StrawMonoethanolamine-based DES---81[7]
Poplar WoodFormic acid:Choline chloride2:11208 h>40[6]
Poplar WoodTartaric acid:Acetamide-14020 min90.9[19]
Poplarp-Toluenesulfonic acid:Choline chloride + NaOH-10040 min>90[16]

Table 2: Properties of Lignin Extracted Using DESs

Lignin SourceDES SystemMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Key Structural FeaturesReference
WillowCholine chloride:Lactic acid920 - 1807-High purity (~95.4%), low particle size (400-702 nm)[10]
Poplar WoodSuccinic acid:Acetamide1290 - 19801.23 - 1.58Homogeneous, controlled nanometer size (30-170 nm)[19]
Poplar WoodCarboxylic acid-based DESsLower than native ligninLower than native ligninCleavage of β-O-4 linkages[19]

Visualizations

The following diagrams illustrate the key processes and relationships in the application of this compound-based DESs for biomass processing.

Caption: Experimental workflow for biomass processing using this compound-based DES.

fractionation_mechanism Biomass Lignocellulosic Biomass (Cellulose, Hemicellulose, Lignin) Interaction Disruption of Hydrogen Bonds Cleavage of Ether/Ester Linkages Biomass->Interaction DES This compound-based DES DES->Interaction Cellulose Solid Cellulose-rich Residue Interaction->Cellulose Lignin_Hemi Dissolved Lignin & Hemicellulose in DES Interaction->Lignin_Hemi AntiSolvent + Anti-solvent (Water) Lignin_Hemi->AntiSolvent PrecipitatedLignin Precipitated Lignin AntiSolvent->PrecipitatedLignin DES_Hemi DES + Solubilized Hemicellulose Sugars AntiSolvent->DES_Hemi Recycle DES Recycling DES_Hemi->Recycle

Caption: Mechanism of biomass fractionation using deep eutectic solvents.

Conclusion and Future Perspectives

This compound-based deep eutectic solvents, along with their ammonium-based analogues, represent a highly promising class of green solvents for the sustainable processing of lignocellulosic biomass. Their ability to efficiently fractionate biomass into its core components under relatively mild conditions opens up new avenues for the development of integrated biorefineries. The high-purity lignin and reactive cellulose obtained from these processes can be valorized into a wide range of value-added products, from biofuels and biochemicals to advanced polymers and nanomaterials.

Future research should focus on optimizing the DES composition and process conditions for specific biomass feedstocks to maximize fractionation efficiency and product quality. Furthermore, developing cost-effective and efficient methods for DES recycling is crucial for the industrial-scale implementation of these technologies, ensuring the economic viability and environmental sustainability of the entire biorefinery concept.[17][18][23] The continued exploration of novel this compound-based DESs with tailored properties will undoubtedly accelerate the transition towards a bio-based economy.

References

Application Notes and Protocols: Phosphonium Reagents in Photoredox-Driven Deoxygenative Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild reaction conditions. A particularly innovative application of this technology is the deoxygenative cross-coupling of abundant and readily available starting materials like alcohols and carboxylic acids. This process, often mediated by phosphonium reagents, allows for the conversion of C–O bonds into C–C, C–N, or C–H bonds, providing novel synthetic pathways for drug discovery and development. These reactions proceed via the generation of radical intermediates from activated alcohol or carboxylic acid precursors, driven by visible light and a photocatalyst. The thermodynamic driving force is often the formation of a strong P=O bond in the phosphine oxide byproduct.[1] This document provides detailed application notes and experimental protocols for key this compound-mediated photoredox-driven deoxygenative cross-coupling reactions.

Core Concepts and Mechanism

The central feature of these reactions is the generation of a phosphoranyl radical intermediate. The general mechanism commences with the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) with a phosphine, such as triphenylphosphine (PPh₃), to generate a phosphine radical cation. This electrophilic radical cation is subsequently trapped by an alcohol or a carboxylate to form a phosphoranyl radical. This key intermediate can then undergo β-scission to release an alkyl or acyl radical, respectively, along with a stable phosphine oxide. These generated radicals can then participate in a variety of cross-coupling reactions.

A representative catalytic cycle for the deoxygenative coupling of a benzylic alcohol with a carbonyl compound is depicted below.

G cluster_photo Photocatalytic Cycle cluster_substrate Substrate Activation & Radical Generation cluster_coupling Cross-Coupling PC_hv PC* PC PC PC->PC_hv hv (Visible Light) PC_red PC⁻ PC_red->PC SET PPh3 PPh₃ RCH2OH RCH₂OH (Alcohol) Phosphoranyl_rad [RCH₂O-PPh₃]• (Phosphoranyl Radical) PPh3_cat PPh₃⁺• PPh3_cat->Phosphoranyl_rad + RCH₂OH - H⁺ RCH2_rad RCH₂• (Alkyl Radical) Phosphoranyl_rad->RCH2_rad β-scission Ph3PO Ph₃P=O Phosphoranyl_rad->Ph3PO Coupling Radical-Radical Coupling RCH2_rad->Coupling Carbonyl R'₂C=O (Carbonyl) Ketyl_rad R'₂C-O⁻• (Ketyl Radical) Ketyl_rad->Coupling Product_alkoxide RCH₂-C(R'₂)O⁻ Coupling->Product_alkoxide Product RCH₂-C(R'₂)OH (Coupled Product) Product_alkoxide->Product Protonation

Caption: General mechanism for photoredox deoxygenative cross-coupling.

Application Note 1: Deoxygenative Cross-Coupling of Alcohols with Carbonyls

This protocol enables the direct synthesis of sterically hindered secondary and tertiary alcohols through the cross-coupling of benzylic alcohols with aldehydes and ketones.[1] The reaction demonstrates good functional group tolerance and avoids the use of stoichiometric reducing agents.[1]

Substrate Scope and Yields

The following tables summarize the scope for benzylic alcohols and carbonyl compounds with their corresponding isolated yields under optimized conditions.

Table 1: Scope of Benzylic Alcohols with 4-(trifluoromethyl)benzaldehyde

EntryBenzylic AlcoholProductYield (%)
14-Phenylbenzyl alcohol1-(Biphenyl-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanol85
24-Methoxybenzyl alcohol2-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethanol78
34-Chlorobenzyl alcohol2-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl)ethanol72
42-Naphthylmethanol2-(Naphthalen-2-yl)-1-(4-(trifluoromethyl)phenyl)ethanol65
51-Phenylethanol2-Phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-ol58

Reaction Conditions: Benzylic alcohol (0.15 mmol), 4-(trifluoromethyl)benzaldehyde (0.75 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol %), PPh₃ (0.54 mmol), N(n-Bu)₄I (0.075 mmol) in dry toluene (1.5 mL) under argon, irradiated with 30 W blue LEDs for 48 h.[1]

Table 2: Scope of Carbonyl Compounds with 4-Phenylbenzyl alcohol

EntryCarbonyl CompoundProductYield (%)
14-Chlorobenzaldehyde2-(Biphenyl-4-yl)-1-(4-chlorophenyl)ethanol81
24-Acetylbenzaldehyde1-(4-(1-(Biphenyl-4-yl)-2-hydroxyethyl)phenyl)ethan-1-one75
32-Naphthaldehyde1-(Biphenyl-4-yl)-2-(naphthalen-2-yl)ethanol68
42,2,2-Trifluoroacetophenone1-(Biphenyl-4-yl)-2,2,2-trifluoro-1-phenylethanol68
5Acetophenone1-(Biphenyl-4-yl)-2-phenylpropan-2-ol46

Reaction Conditions: 4-Phenylbenzyl alcohol (0.15 mmol), carbonyl compound (0.45-0.75 mmol), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol %), PPh₃ (0.54 mmol), N(n-Bu)₄I (0.075 mmol) in dry toluene (1.5 mL) under argon, irradiated with 30 W blue LEDs for 48 h.[1]

Detailed Experimental Protocol

Materials:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆

  • Phosphine: Triphenylphosphine (PPh₃)

  • Additive: Tetrabutylammonium iodide (N(n-Bu)₄I)

  • Solvent: Anhydrous toluene

  • Benzylic alcohol

  • Carbonyl compound

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Blue LED light source (e.g., 30 W, 450 nm)

  • Argon or nitrogen supply

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the benzylic alcohol (0.15 mmol, 1.0 equiv), triphenylphosphine (0.54 mmol, 3.6 equiv), [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (0.003 mmol, 2 mol %), and tetrabutylammonium iodide (0.075 mmol, 0.5 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (1.5 mL) and the carbonyl compound (3.0-5.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a 30 W blue LED lamp. A cooling fan may be used to maintain ambient temperature (30–50 °C).

  • Irradiate the reaction for 48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired alcohol product.

Application Note 2: Deoxygenative Allylation of Carboxylic Acids

This method provides access to 1,6-dicarbonyl compounds through the selective 1,6-addition of acyl radicals, generated from carboxylic acids, to electron-deficient 1,3-dienes. This transformation is highly efficient and demonstrates broad substrate compatibility.

Substrate Scope and Yields

Table 3: Scope of Carboxylic Acids in Deoxygenative Allylation

EntryCarboxylic Acid1,3-DieneProductYield (%)
1Benzoic acid(E)-tert-Butyl hexa-3,5-dienoatetert-Butyl (E)-6-oxo-6-phenylhex-3-enoate83
24-Methoxybenzoic acid(E)-tert-Butyl hexa-3,5-dienoatetert-Butyl (E)-6-(4-methoxyphenyl)-6-oxohex-3-enoate96
34-(Trifluoromethyl)benzoic acid(E)-tert-Butyl hexa-3,5-dienoatetert-Butyl (E)-6-oxo-6-(4-(trifluoromethyl)phenyl)hex-3-enoate71
4Thiophene-2-carboxylic acid(E)-tert-Butyl hexa-3,5-dienoatetert-Butyl (E)-6-oxo-6-(thiophen-2-yl)hex-3-enoate65
5Cyclohexanecarboxylic acid(E)-tert-Butyl hexa-3,5-dienoatetert-Butyl (E)-6-cyclohexyl-6-oxohex-3-enoate55

Reaction Conditions: Carboxylic acid (0.2 mmol), 1,3-diene (0.3 mmol), photocatalyst (e.g., 4CzIPN), triarylphosphine (e.g., P(p-Anisole)₃), and a base (e.g., di-iso-butylamine) in DCM/H₂O under an inert atmosphere, irradiated with visible light.

Detailed Experimental Protocol

Materials:

  • Photocatalyst (e.g., 4CzIPN)

  • Phosphine: Tris(4-methoxyphenyl)phosphine (P(p-Anisole)₃)

  • Base: Di-iso-butylamine

  • Solvent: Dichloromethane (DCM) and water

  • Carboxylic acid

  • 1,3-Diene

  • Reaction vial with a magnetic stir bar

  • Visible light source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (0.2 mmol, 1.0 equiv), the 1,3-diene (0.3 mmol, 1.5 equiv), the photocatalyst (1-2 mol %), and tris(4-methoxyphenyl)phosphine (0.24 mmol, 1.2 equiv).

  • Seal the vial and purge with an inert gas.

  • Add dichloromethane and water (e.g., 9:1 ratio) followed by di-iso-butylamine (0.4 mmol, 2.0 equiv) via syringe.

  • Stir the mixture vigorously and irradiate with a visible light source at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram

The following diagram illustrates a typical experimental workflow for these photoredox reactions.

G start Start prep Prepare Reaction Vessel (Oven-dried, inert atmosphere) start->prep add_solids Add Solids (Substrate, Photocatalyst, Phosphine, Additives) prep->add_solids add_liquids Add Solvents and Liquid Reagents add_solids->add_liquids irradiate Irradiate with Visible Light (Stirring, controlled temperature) add_liquids->irradiate monitor Monitor Reaction Progress (TLC, LC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: Standard experimental workflow for photoredox cross-coupling.

Conclusion

The use of this compound reagents in photoredox-driven deoxygenative cross-coupling reactions represents a significant advancement in synthetic organic chemistry. These methods provide access to valuable and complex molecules from simple, abundant starting materials under mild conditions. The protocols and data presented herein serve as a guide for researchers to apply these powerful transformations in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the efficient construction of novel molecular architectures is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Wittig Reactions with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Wittig reactions involving sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in my Wittig reaction with a sterically hindered ketone?

Low yields in Wittig reactions with sterically hindered ketones are a common issue and can be attributed to several factors:

  • Steric Hindrance: The bulky nature of the ketone and/or the ylide can physically impede the initial nucleophilic attack of the ylide on the carbonyl carbon. This steric clash slows down the rate-determining step, often leading to the prevalence of side reactions.[1][2]

  • Ylide Reactivity and Stability:

    • Stabilized Ylides: These ylides, which contain electron-withdrawing groups, are more stable but less reactive. Their reduced nucleophilicity often results in failure to react with sterically hindered ketones.[1][2]

    • Unstabilized Ylides: While more reactive, unstabilized ylides can be unstable and may decompose before reacting with the ketone, especially if the reaction is sluggish due to steric hindrance.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success. Suboptimal conditions can lead to ylide decomposition, side reactions, or an unfavorable reaction equilibrium.

Q2: What are the most common and effective alternatives to the Wittig reaction for sterically hindered ketones?

When facing low yields with the Wittig reaction for sterically hindered ketones, several alternative olefination methods are often more successful:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is the most frequently recommended alternative. It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and generally more reactive than the corresponding Wittig reagent, enabling it to react more efficiently with hindered ketones.[1][2][3] A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[4][5]

  • Julia-Kocienski Olefination: This reaction is another excellent choice for hindered systems and typically provides good yields of (E)-alkenes.[5]

  • Tebbe Olefination: For the specific purpose of methylenation (introducing a =CH₂ group), the Tebbe reagent is highly effective, even with severely hindered ketones where the Wittig reaction may fail completely.[5][6][7]

Troubleshooting Guide

Optimizing Your Wittig Reaction

If you wish to persist with the Wittig reaction before moving to an alternative, consider the following optimization strategies:

Issue: Low or No Product Formation

Potential Cause Recommended Solution
Insufficiently reactive ylide For sterically hindered ketones, unstabilized ylides are generally required. If using a stabilized ylide, consider switching to a more reactive, unstabilized ylide.
Poor choice of base Use a strong, non-nucleophilic base to generate the ylide. Good choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). Avoid organolithium bases like n-butyllithium (n-BuLi) if possible, as the resulting lithium salts can sometimes negatively impact the reaction.[5]
"Salt-free" conditions The presence of lithium salts can hinder the reaction. "Salt-free" ylides, prepared using methods that avoid lithium-based reagents, may lead to higher yields.
Suboptimal temperature While ylide generation is often performed at low temperatures (e.g., -78 °C or 0 °C), a higher temperature may be necessary to overcome the activation energy barrier for the reaction with the hindered ketone.[5]
Incorrect solvent Tetrahydrofuran (THF) and diethyl ether are common solvents. Ensure the chosen solvent is anhydrous and appropriate for the solubility of all reagents and intermediates.

Troubleshooting Workflow

Troubleshooting_Wittig start Low Yield with Hindered Ketone check_ylide Check Ylide Reactivity (Stabilized vs. Unstabilized) start->check_ylide Initial Check change_base Optimize Base (e.g., NaH, KHMDS) check_ylide->change_base If ylide is appropriate salt_free Consider Salt-Free Conditions change_base->salt_free optimize_temp Adjust Temperature salt_free->optimize_temp HWE Switch to Horner- Wadsworth-Emmons optimize_temp->HWE If optimization fails Julia Consider Julia-Kocienski Olefination optimize_temp->Julia Alternative Tebbe Use Tebbe Reagent (for Methylenation) optimize_temp->Tebbe Alternative for =CH2 success Improved Yield HWE->success Julia->success Tebbe->success Olefination_Choice start Goal: Olefination of a Sterically Hindered Ketone is_methylenation Is the desired transformation a methylenation (=CH2)? start->is_methylenation tebbe Tebbe Olefination is a strong candidate is_methylenation->tebbe Yes wittig_or_hwe Consider Wittig or HWE is_methylenation->wittig_or_hwe No final_choice Select optimal olefination strategy tebbe->final_choice byproduct_concern Is byproduct removal a major concern? wittig_or_hwe->byproduct_concern hwe Horner-Wadsworth-Emmons (HWE) is preferred byproduct_concern->hwe Yes wittig_optimized Attempt optimized Wittig reaction byproduct_concern->wittig_optimized No hwe->final_choice julia Consider Julia-Kocienski for (E)-selective synthesis wittig_optimized->julia If Wittig fails julia->final_choice

References

Technical Support Center: Optimizing Phosphonium Salt-Mediated Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for phosphonium salt-mediated polymerization.

Troubleshooting Guide

This section addresses common issues encountered during this compound salt-mediated polymerization experiments.

Issue 1: Low or No Monomer Conversion

Low or no conversion of the monomer into a polymer is a frequent challenge. The following steps can help diagnose and resolve this issue.

Possible Causes and Solutions

CauseRecommended Action
Inactive Initiator Synthesize fresh this compound salt initiator. Ensure the purity of the phosphine and alkyl halide precursors. Store the initiator under inert conditions to prevent degradation.
Inappropriate Temperature The polymerization rate is temperature-dependent. For thermally initiated polymerizations, gradually increase the temperature. However, be aware that excessively high temperatures can lead to polymer degradation.[1]
Incorrect Solvent The polarity of the solvent can significantly impact the reactivity of the propagating cationic chain.[2] Experiment with solvents of different polarities, such as acetonitrile, dichloromethane, or toluene, to find the optimal medium for your specific monomer and initiator system.[3]
Inhibitors in Monomer Purify the monomer to remove any inhibitors that may be present from storage. This can often be achieved by passing the monomer through a column of basic alumina.
Low Initiator Concentration An insufficient amount of initiator will result in a low polymerization rate. While keeping the monomer-to-initiator ratio in mind for molecular weight control, ensure the initiator concentration is adequate for efficient initiation.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow start Low/No Conversion Observed check_initiator Verify Initiator Activity & Purity start->check_initiator check_temp Optimize Reaction Temperature check_initiator->check_temp If initiator is active check_solvent Evaluate Solvent Polarity check_temp->check_solvent If temperature is optimal check_monomer Purify Monomer check_solvent->check_monomer If solvent is appropriate check_conc Adjust Initiator Concentration check_monomer->check_conc If monomer is pure success Successful Polymerization check_conc->success Problem Resolved

Caption: Troubleshooting steps for addressing low monomer conversion.

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)

Achieving a target molecular weight and a narrow molecular weight distribution (low PDI) is crucial for many applications.

Factors Influencing Molecular Weight and PDI

ParameterEffect on Molecular Weight and PDIRecommendations
Monomer-to-Initiator (M/I) Ratio The molecular weight is generally proportional to the M/I ratio. A higher M/I ratio leads to a higher molecular weight.[4] PDI can be affected if initiation is slow compared to propagation.Carefully control the stoichiometry of the monomer and initiator. For lower molecular weights, decrease the M/I ratio.
Reaction Time As the reaction progresses, the molecular weight of the polymer chains increases.[5] However, prolonged reaction times can sometimes lead to side reactions that broaden the PDI.Monitor the polymerization over time by taking aliquots and analyzing the molecular weight and PDI to determine the optimal reaction time.
Temperature Higher temperatures can increase the rate of chain transfer reactions, which can lead to a broader PDI.[1]Conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
Choice of Counter-ion The nucleophilicity of the counter-ion can affect the stability of the propagating chain. Weakly nucleophilic counter-ions are preferred to prevent early termination.[2]Use this compound salts with counter-ions like SbF₆⁻, PF₆⁻, or BF₄⁻. The order of initiator activity is often SbF₆⁻ > PF₆⁻ > AsF₆⁻ > BF₄⁻.

Logical Relationship for Controlling Molecular Weight

MolecularWeightControl goal Target Molecular Weight & Low PDI mi_ratio Adjust Monomer/Initiator Ratio goal->mi_ratio temp_control Control Temperature goal->temp_control time_control Optimize Reaction Time goal->time_control counter_ion Select Appropriate Counter-ion goal->counter_ion outcome Achieve Desired Polymer Characteristics mi_ratio->outcome temp_control->outcome time_control->outcome counter_ion->outcome

Caption: Key parameters for controlling molecular weight and PDI.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right this compound salt initiator?

The choice of initiator depends on several factors:

  • Monomer Type: The reactivity of the monomer will influence the choice of the this compound salt. For example, phenacyl triphenylthis compound salts have been used for epoxide and vinyl monomers.[6]

  • Desired Polymer Properties: The structure of the this compound salt, including the phosphine moiety and the counter-ion, can affect the polymerization kinetics and the properties of the resulting polymer.[7]

  • Solubility: The initiator must be soluble in the chosen reaction solvent. The solubility of this compound salts can be tuned by changing the counter-ion or the organic substituents on the phosphorus atom.[8]

Q2: What is the effect of the counter-ion on the polymerization?

The counter-ion plays a critical role in the polymerization process. Its primary functions are to stabilize the cationic propagating center and to be non-nucleophilic to avoid premature termination of the growing polymer chain.[2] For many cationic polymerizations, the order of initiator activity is influenced by the counter-ion, with less coordinating anions generally leading to higher activity. A common trend is SbF₆⁻ > PF₆⁻ > AsF₆⁻ > BF₄⁻.

Q3: How can I address the insolubility of my this compound salt initiator?

If your this compound salt initiator is not soluble in the desired polymerization solvent, you can try the following:

  • Change the Solvent: Experiment with a range of solvents with varying polarities.[3]

  • Modify the Initiator: The solubility of this compound salts can be altered by changing the alkyl or aryl groups on the phosphorus atom. Longer alkyl chains can increase solubility in less polar organic solvents.

  • Anion Exchange: The counter-ion can be exchanged for one that imparts better solubility in the desired solvent.[8] For example, exchanging a halide for a hexafluorophosphate (PF₆⁻) can increase solubility in some organic solvents.

Q4: What are the typical reaction times and temperatures for these polymerizations?

Reaction times and temperatures can vary widely depending on the specific monomer, initiator, and solvent system used.

  • Temperature: Polymerizations can be conducted at a range of temperatures, from ambient up to 200°C.[7] It is often a trade-off between reaction rate and control over the polymer structure.

  • Time: Reaction times can range from a few hours to over 24 hours.[9] It is recommended to monitor the reaction progress to determine the optimal time for achieving high conversion while minimizing side reactions.[5]

Experimental Protocols

General Protocol for this compound Salt Synthesis

This protocol describes a general method for the synthesis of a this compound salt from a phosphine and an alkyl halide.

  • Reagents and Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phosphine (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene or acetonitrile).[7]

    • The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • Add the alkyl halide to the phosphine solution.

    • Heat the reaction mixture to reflux and maintain for the desired reaction time (typically 10-30 hours).[9]

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • The this compound salt may precipitate out of the solution. If so, collect the solid by filtration.

    • Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.

    • Dry the purified this compound salt under vacuum.

General Protocol for this compound Salt-Mediated Polymerization

This protocol outlines a general procedure for the bulk polymerization of a monomer using a this compound salt initiator.

  • Preparation:

    • In a reaction vessel, add the purified monomer and the this compound salt initiator at the desired monomer-to-initiator ratio.

    • Ensure the system is under an inert atmosphere.

  • Polymerization:

    • Heat the mixture to the desired polymerization temperature with constant stirring.

    • Allow the reaction to proceed for the predetermined time.

  • Termination and Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a suitable solvent.

    • Precipitate the polymer by adding the solution to a non-solvent.

    • Collect the polymer by filtration and dry it under vacuum. Purification methods such as dialysis may also be employed to remove unreacted monomer and initiator.[10]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Initiator Synthesis cluster_1 Polymerization cluster_2 Polymer Purification reagents_synthesis Combine Phosphine & Alkyl Halide reflux Reflux under Inert Atmosphere reagents_synthesis->reflux isolate_salt Isolate & Purify this compound Salt reflux->isolate_salt mix_reagents Mix Monomer & Initiator isolate_salt->mix_reagents heat Heat to Polymerization Temperature mix_reagents->heat polymerize Monitor Reaction heat->polymerize dissolve Dissolve Polymer polymerize->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Dry Purified Polymer precipitate->dry

Caption: General workflow for this compound salt-mediated polymerization.

References

Technical Support Center: Overcoming the Instability of Air-Sensitive Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on handling and overcoming the inherent instability of air-sensitive phosphonium ylides. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure the success of your Wittig reactions and other applications of these valuable reagents.

Frequently Asked Questions (FAQs)

Q1: What makes a this compound ylide "air-sensitive"?

A this compound ylide features a carbanion adjacent to a positively charged this compound center. This carbanionic character makes many ylides, particularly those without stabilizing groups, highly basic and nucleophilic.[1] Their instability in the presence of air is primarily due to two reactions:

  • Hydrolysis: Ylides are strong bases and are readily protonated by water, leading to their decomposition into the corresponding hydrocarbon and triphenylphosphine oxide.[1]

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the ylide.[2]

Q2: How can I determine the stability of my this compound ylide?

The stability of a this compound ylide is primarily determined by the substituents on the negatively charged carbon atom.[1][3] Ylides are generally categorized as follows:

  • Stabilized Ylides: These contain an electron-withdrawing group (e.g., ester, ketone, nitrile) attached to the carbanion. The negative charge is delocalized through resonance, making the ylide more stable and less reactive.[3] Many stabilized ylides can be isolated, stored, and handled in the air for short periods.[4]

  • Unstabilized Ylides: These have electron-donating or neutral groups (e.g., alkyl, hydrogen) on the carbanion.[1] The negative charge is localized, making them highly reactive, potent bases that are very sensitive to air and moisture.[2] They must be generated and used in situ under a strictly inert atmosphere.[1][2]

  • Semi-stabilized Ylides: Ylides with an aryl or vinyl group on the carbanion fall into this category. They exhibit intermediate stability and reactivity.

Q3: Can I store prepared this compound ylides?

This is highly dependent on the ylide's stability.

  • Stabilized ylides , such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), are often commercially available as crystalline solids and can be stored.[4]

  • Unstabilized ylides are too reactive to be isolated and stored. They must be generated immediately before use (in situ) under anhydrous and anaerobic conditions.[1][3]

Q4: I see a distinct color change upon adding the base to my this compound salt. What does this signify?

The formation of a this compound ylide is often accompanied by the appearance of a vibrant color, typically orange, red, or deep yellow.[1] This color is a visual indicator that the ylide has been successfully generated. The absence of this color suggests that the deprotonation of the this compound salt was unsuccessful.

Q5: My ylide's characteristic color faded before I could add my carbonyl compound. What happened?

The disappearance of the ylide's color is a strong indication of its decomposition.[1] The most common reasons for this are:

  • Exposure to air or moisture: A leak in your inert atmosphere setup or the use of non-anhydrous solvents or glassware is the most likely cause.

  • Thermal instability: Some unstabilized ylides are not stable at room temperature for extended periods.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No formation of the characteristic ylide color. 1. Insufficiently strong base: The base used was not strong enough to deprotonate the this compound salt. Unstabilized ylides require very strong bases like n-butyllithium (n-BuLi).[1]1. Use a stronger base: For unstabilized ylides, use n-BuLi or sodium amide. For stabilized ylides, weaker bases like sodium ethoxide or even sodium hydroxide can be sufficient.[5]
2. Poor quality base: The base may have degraded due to improper storage.2. Use fresh or titrated base: Use a fresh bottle of base or titrate organolithium solutions before use.
3. Incorrect temperature: Ylide formation is often carried out at low temperatures to prevent side reactions.[1]3. Optimize temperature: Follow a reliable protocol for the specific ylide being generated. This often involves initial cooling (e.g., to -78 °C or 0 °C) followed by warming to room temperature.[6]
Ylide color forms but disappears prematurely. 1. Contamination with air or moisture: Leaks in the apparatus or use of wet solvents/glassware.1. Ensure rigorous inert atmosphere and anhydrous conditions: Flame-dry all glassware immediately before use.[7] Use freshly distilled anhydrous solvents. Check all connections for leaks.
2. Thermal instability: The ylide is not stable at the reaction temperature.2. Maintain low temperature: Keep the reaction at the recommended low temperature until the carbonyl compound is added.
Low or no yield of the desired alkene. 1. Ylide decomposition: The ylide decomposed before it could react with the carbonyl compound.1. Generate the ylide in situ in the presence of the carbonyl: For particularly unstable ylides, add the base to a mixture of the this compound salt and the aldehyde or ketone.[1]
2. Steric hindrance: A sterically hindered ketone may react slowly or not at all, especially with stabilized ylides.[8]2. Use a more reactive ylide or an alternative method: Consider using an unstabilized ylide or the Horner-Wadsworth-Emmons reaction.
3. Presence of acidic protons in the substrate: Functional groups like alcohols or carboxylic acids on the substrate will be deprotonated by the ylide.3. Protect acidic functional groups: Use a suitable protecting group for any acidic protons on your substrate before introducing the ylide.
Formation of unexpected side products. 1. Hydrolysis of the ylide: Reaction with water leads to a phosphine oxide and a hydrocarbon.[1]1. Maintain strict anhydrous conditions.
2. Oxidation of the ylide: Reaction with oxygen.2. Maintain a strict inert atmosphere.

Quantitative Data Summary

Ylide TypeSubstituent on CarbanionRelative StabilityReactivityHandling ConditionsTypical Base for Formation
Unstabilized Alkyl, HydrogenLowHighStrict inert atmosphere (Schlenk line or glovebox); in situ generation and use.[2]Strong bases (e.g., n-BuLi, NaNH₂)[7]
Semi-stabilized Aryl, VinylModerateModerateInert atmosphere recommended; may be isolated with care.Strong bases (e.g., alkoxides, NaH)[2]
Stabilized -CO₂R, -COR, -CNHighLowCan often be handled in air for short periods; can be isolated and stored.[4]Weaker bases (e.g., NaOEt, K₂CO₃, NaOH)[4]

Experimental Protocols

Protocol 1: Preparation and In Situ Use of an Unstabilized Ylide via Schlenk Line Technique

This protocol describes the generation of methylenetriphenylphosphorane and its subsequent reaction with an aldehyde under an inert atmosphere using a Schlenk line.

Materials:

  • Methyltriphenylthis compound bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Round-bottom flask with a sidearm (Schlenk flask)

  • Magnetic stir bar

  • Rubber septa

  • Syringes and needles

  • Schlenk line with a supply of dry argon or nitrogen

Procedure:

  • Glassware Preparation: Thoroughly clean and flame-dry the Schlenk flask containing a magnetic stir bar under a stream of inert gas.[7] Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Under a positive flow of inert gas, add methyltriphenylthis compound bromide (1.1 equivalents) to the cooled Schlenk flask. Seal the flask with a rubber septum.

  • Solvent Addition: Using a dry syringe, add anhydrous THF to the flask to create a suspension.

  • Ylide Generation: Cool the flask to 0 °C in an ice bath. While stirring vigorously, add n-BuLi solution (1.0 equivalent) dropwise via a syringe. A deep red or orange color should develop, indicating the formation of the ylide.[1]

  • Reaction with Aldehyde: After stirring at 0 °C for 30 minutes, slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution. Proceed with standard extraction and purification procedures.

Protocol 2: Handling a Stabilized Ylide in a Glovebox

This protocol outlines the procedure for weighing and dispensing a solid, air-stable stabilized ylide inside a glovebox.

Materials:

  • Stabilized this compound ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Reaction flask

  • Spatula

  • Weighing paper or boat

  • Glovebox with an inert atmosphere (argon or nitrogen)

Procedure:

  • Glovebox Preparation: Ensure the glovebox has a low oxygen and moisture level (typically <1 ppm).

  • Transfer of Materials: Transfer the sealed container of the stabilized ylide, the reaction flask, and any necessary tools (spatula, weighing paper) into the glovebox antechamber.

  • Antechamber Purging: Evacuate and refill the antechamber with inert gas for at least three cycles to remove air and moisture.

  • Weighing and Dispensing: Inside the glovebox, open the container of the ylide. Using a clean spatula, weigh the desired amount of the ylide onto a weighing paper or directly into the reaction flask.

  • Sealing and Removal: Securely seal the reaction flask. The flask can now be removed from the glovebox for the subsequent reaction steps, which may not require a strictly inert atmosphere depending on the other reagents.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction prep_glassware Flame-dry glassware under inert gas add_salt Add this compound salt prep_glassware->add_salt add_solvent Add anhydrous solvent add_salt->add_solvent cool Cool to low temperature (e.g., 0°C or -78°C) add_solvent->cool add_base Add strong base dropwise cool->add_base ylide_formed Ylide forms (color change) add_base->ylide_formed add_carbonyl Add aldehyde or ketone ylide_formed->add_carbonyl warm_rt Warm to room temperature and stir add_carbonyl->warm_rt workup Quench and work-up warm_rt->workup

Caption: Workflow for an in situ Wittig reaction using an unstabilized ylide.

troubleshooting_logic cluster_solutions Troubleshooting Solutions start Wittig Reaction Start check_color Observe ylide color formation? start->check_color color_fades Does the color fade prematurely? check_color->color_fades Yes sol_base Check base strength and quality check_color->sol_base No sol_temp Optimize temperature check_color->sol_temp No low_yield Low or no alkene yield? color_fades->low_yield No sol_inert Improve inert atmosphere and anhydrous conditions color_fades->sol_inert Yes success Successful Reaction low_yield->success No sol_insitu Generate ylide in the presence of carbonyl low_yield->sol_insitu Yes failure Reaction Failure/Low Yield sol_base->failure sol_temp->failure sol_inert->failure sol_insitu->failure

Caption: Troubleshooting logic for common issues in Wittig reactions.

References

Technical Support Center: Enhancing Phosphonium-Based Catalyst Efficiency in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when utilizing phosphonium-based catalysts in industrial and laboratory settings. The information is designed to help researchers optimize their experimental outcomes, improve catalyst efficiency, and ensure safe handling and operation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during experiments involving this compound-based catalysts.

Issue 1: Low or No Reaction Conversion

Low or nonexistent product yield is a frequent challenge. The following steps provide a logical workflow to diagnose and resolve this issue.

Possible Causes and Recommended Actions:

Possible Cause Recommended Action Explanation
Insufficient Catalyst Loading Increase catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Verify the purity and integrity of the catalyst.An optimal concentration of the catalyst is essential to maintain an efficient catalytic cycle.
Poor Mass Transfer Increase the stirring rate. For viscous reaction mixtures, consider using a mechanical stirrer. In biphasic systems, ensure vigorous agitation to maximize the interfacial area.Effective mixing is crucial for bringing reactants and the catalyst into contact, especially in heterogeneous or biphasic systems.
Inappropriate Reaction Temperature Gradually increase the reaction temperature while monitoring for potential catalyst decomposition or side product formation.Higher temperatures can increase reaction rates, but excessive heat may lead to catalyst degradation.
Incorrect Solvent Choice Select a solvent that is appropriate for the specific reaction and ensures the solubility of the catalyst-anion ion pair. Consider the polarity of the solvent.The solvent plays a critical role in solubilizing reactants and the catalyst, thereby influencing reaction kinetics.
Weak Base (in base-mediated reactions) If applicable, consider using a stronger base (e.g., switching from K₂CO₃ to NaOH). Adjust the concentration of the aqueous base.The generation of the active nucleophile is often a critical step in the catalytic cycle and depends on the strength of the base.

Troubleshooting Workflow for Low Conversion

LowConversionWorkflow Start Low or No Conversion CheckCatalyst Verify Catalyst Loading & Purity Start->CheckCatalyst CheckMixing Evaluate Mass Transfer (Stirring) CheckCatalyst->CheckMixing If catalyst is adequate CheckTemp Optimize Reaction Temperature CheckMixing->CheckTemp If mixing is sufficient CheckSolvent Assess Solvent Suitability CheckTemp->CheckSolvent If temperature is optimal CheckBase Review Base Strength (if applicable) CheckSolvent->CheckBase If solvent is appropriate Resolved Reaction Optimized CheckBase->Resolved If base is suitable

Caption: A step-by-step decision-making process for troubleshooting low reaction conversion.

Issue 2: Catalyst Deactivation

Catalyst deactivation leads to a gradual loss of catalytic activity and can be caused by several factors.

Common Deactivation Mechanisms and Mitigation Strategies:

Deactivation Mechanism Description Mitigation Strategies
Poisoning Impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, heavy metals, and in some cases, water.[1][2]Purify reactants and solvents to remove potential poisons. Use guard beds to trap impurities before they reach the catalyst.[3] Select catalysts that are more resistant to known contaminants.
Fouling/Coking Deposition of carbonaceous materials (coke) or other high-molecular-weight byproducts on the catalyst surface, blocking active sites.[4]Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize the formation of fouling agents. Implement periodic catalyst regeneration procedures, such as controlled oxidation to burn off coke.[5]
Thermal Degradation (Sintering) High temperatures can cause the active catalytic particles to agglomerate, leading to a reduction in the active surface area.[1]Operate the reaction at the lowest effective temperature. Choose catalysts with higher thermal stability.
Leaching For supported catalysts, the active catalytic species can dissolve into the reaction medium, leading to a loss of catalyst.Select a support material that strongly anchors the catalyst. Optimize the solvent system to minimize catalyst solubility.

Comparative Performance of this compound-Based Catalysts

The choice of this compound salt can significantly impact catalyst performance and stability. The following table provides a comparison of different this compound salts in the synthesis of 1,2-butylene carbonate from 1,2-butylene oxide and CO₂.[6]

CatalystPressure (MPa)Temperature (°C)Time (h)Yield (%)
Tributyl(2-hydroxy-3-phenoxypropyl)this compound bromide1.090298
Tripropyl(2-hydroxy-3-phenoxypropyl)this compound iodide1.090267
Tripropyl(2-hydroxy-3-phenoxypropyl)this compound bromide1.090240
Issue 3: Poor Selectivity

Low selectivity results in the formation of undesired byproducts, reducing the yield of the target molecule and complicating purification.

Factors Influencing Selectivity and Improvement Strategies:

Factor Influence on Selectivity Improvement Strategies
Catalyst Structure The steric and electronic properties of the this compound salt can direct the reaction towards a specific pathway.Screen a range of this compound catalysts with varying alkyl or aryl substituents to identify the most selective one.
Reaction Temperature Temperature can affect the relative rates of competing reaction pathways.Conduct a temperature optimization study to find the optimal balance between reaction rate and selectivity.
Solvent Effects The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting selectivity.Experiment with a variety of solvents to determine the one that provides the best selectivity.
Reactant Concentration The relative concentrations of reactants can influence the rates of competing reactions.Optimize the stoichiometry of the reactants.
Issue 4: Difficulty in Catalyst Recycling and Reuse

Efficient recycling of the catalyst is crucial for the economic and environmental sustainability of a process.

Common Challenges and Solutions for Catalyst Recycling:

Challenge Description Recommended Solutions
Catalyst Leaching The catalyst dissolves into the product stream, making it difficult to recover.For this compound ionic liquids, consider using a biphasic system where the catalyst remains in one phase and the product in another, allowing for easy separation.[7] Immobilize the this compound salt on a solid support (e.g., silica, polystyrene) for easy filtration and reuse.[8]
Deactivation during Recovery The catalyst loses activity during the recovery and regeneration process.Use mild recovery conditions (e.g., low-temperature distillation, extraction with a non-coordinating solvent).[9] Ensure complete removal of any residual reactants or byproducts that could act as poisons in subsequent runs.
Complex Separation Procedures The separation of the catalyst from the product is cumbersome and inefficient.For this compound ionic liquids, techniques like vacuum distillation (for volatile products) or extraction with a non-miscible solvent can be employed.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of this compound-based catalysts over ammonium-based catalysts?

A1: this compound-based catalysts generally exhibit higher thermal and chemical stability compared to their ammonium counterparts.[11] Ammonium salts are susceptible to Hofmann elimination, a degradation pathway that can occur under basic conditions and at elevated temperatures. This compound salts are not prone to this degradation pathway, making them more suitable for demanding industrial processes.[11]

Q2: How should I handle and store this compound-based catalysts, especially those that are pyrophoric?

A2: Many this compound-based reagents, particularly certain phosphines, can be pyrophoric, meaning they can ignite spontaneously on contact with air.[12]

  • Handling: Always handle pyrophoric reagents under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[13] Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves.[14]

  • Storage: Store pyrophoric materials in a cool, dry place away from heat sources and incompatible materials.[13] The original manufacturer's container, often a Sure/Seal™ bottle, is designed for safe storage and dispensing.[14]

  • Spills: In case of a small spill, smother the material with dry sand, powdered lime, or another non-combustible absorbent.[14] Do not use water, as it can react violently with some pyrophoric compounds.[12]

Q3: What analytical techniques are most useful for characterizing this compound-based catalysts and monitoring their degradation?

A3:

  • ³¹P NMR Spectroscopy: This is a powerful technique for characterizing this compound compounds and monitoring their degradation. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment, allowing for the identification of the catalyst, its intermediates, and degradation products such as phosphine oxides.[4][15]

  • X-ray Diffraction (XRD): For solid or supported catalysts, XRD can be used to determine the crystalline structure and phase composition.

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the catalyst and identify any impurities or degradation products.

Q4: Can water in the reaction mixture negatively impact the performance of my this compound-based catalyst?

A4: The effect of water is highly dependent on the specific reaction and catalyst. In some cases, water can act as a poison by hydrolyzing the catalyst or reacting with intermediates.[16] However, in phase-transfer catalysis, an aqueous phase is often a necessary component of the reaction system. It is crucial to control the amount of water and understand its role in your specific reaction.

Experimental Protocols

Protocol 1: General Procedure for Evaluating Catalyst Performance in a Suzuki Cross-Coupling Reaction

This protocol provides a general method for screening the performance of different this compound-based ligands in a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium source (e.g., Pd(OAc)₂)

  • This compound-based ligand

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., toluene/water mixture)

  • Internal standard for GC analysis (e.g., biphenyl)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), base (2.0 mmol), and internal standard.

  • In a separate vial, prepare the catalyst precursor by dissolving the palladium source (e.g., 1 mol%) and the this compound-based ligand (e.g., 2-4 mol%) in a portion of the organic solvent.

  • Add the catalyst solution to the reaction vessel, followed by the remaining organic solvent and water (e.g., a 5:1 ratio of toluene to water).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature, extract the product with an organic solvent, and wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification and analysis.

Protocol 2: Step-by-Step ³¹P NMR Analysis for Monitoring Catalyst Degradation

This protocol outlines the use of ³¹P NMR spectroscopy to monitor the degradation of a this compound catalyst over time.

Materials:

  • This compound catalyst

  • Reaction mixture (or a sample of the catalyst in a relevant solvent)

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • External standard (optional, e.g., 85% H₃PO₄)

Procedure:

  • At the start of the reaction (time = 0), take an initial sample of the reaction mixture containing the this compound catalyst.

  • Prepare the NMR sample by dissolving a small amount of the reaction mixture in a deuterated solvent in an NMR tube.

  • Acquire a proton-decoupled ³¹P NMR spectrum. The initial spectrum should show a characteristic peak for the active this compound catalyst. Note its chemical shift and integration.[15]

  • As the reaction progresses, take samples at regular time intervals (e.g., every hour).

  • Prepare and analyze each sample by ³¹P NMR as described in steps 2 and 3.

  • Monitor the spectra for the appearance of new peaks, which may correspond to degradation products such as phosphine oxides. These typically appear at a different chemical shift from the parent this compound salt.[4]

  • By comparing the integration of the catalyst peak to the integration of the degradation product peaks over time, the rate of catalyst degradation can be quantified.

Signaling Pathways and Experimental Workflows

Wittig Reaction Catalytic Cycle

The Wittig reaction is a classic example of a reaction involving a this compound ylide intermediate. The following diagram illustrates the key steps in the formation of the ylide and its subsequent reaction with a carbonyl compound.[6][17][18]

WittigReaction cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction PPh3 Triphenylphosphine (R₃P) PhosphoniumSalt This compound Salt ([R₃PCH₂R']⁺X⁻) PPh3->PhosphoniumSalt SN2 Reaction AlkylHalide Alkyl Halide (R'CH₂X) AlkylHalide->PhosphoniumSalt Ylide This compound Ylide (R₃P=CHR') PhosphoniumSalt->Ylide Deprotonation Base Strong Base (B⁻) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R''COR''') Carbonyl->Oxaphosphetane Alkene Alkene (R''R'''C=CHR') Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide (R₃P=O) Oxaphosphetane->PhosphineOxide

Caption: The two main stages of the Wittig reaction: ylide formation and subsequent olefination.

References

addressing matrix effects in the quantitative analysis of phosphine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of phosphine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of phosphine derivatives?

A1: In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest. For phosphine derivatives, this can include salts, proteins, lipids, and other endogenous compounds from the biological or environmental sample. Matrix effects occur when these co-eluting components interfere with the ionization of the target phosphine derivative in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly compromise the accuracy, precision, and sensitivity of the quantitative results.[2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two primary methods are used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4] It involves infusing a constant flow of the phosphine derivative standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample.[3] Dips or rises in the baseline signal indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.[3][4]

  • Post-Extraction Spike: This is a quantitative method to measure the matrix effect.[3][4] It involves comparing the signal response of a phosphine derivative standard in a clean solvent to the response of the same standard spiked into a blank matrix extract at the same concentration.[5] A significant difference in the signal indicates the presence of matrix effects.[4] The matrix factor (MF) can be calculated to quantify this effect; an MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.[4]

Q3: What are the primary strategies to mitigate matrix effects?

A3: Strategies to address matrix effects can be broadly categorized into three areas: sample preparation, chromatographic separation, and calibration methods.[2][3]

  • Sample Preparation: The goal is to remove interfering matrix components before analysis.[6] Common techniques include:

    • Sample Dilution: A simple approach to reduce the concentration of interfering components.[1]

    • Protein Precipitation (for biological samples): Removes the bulk of proteins.

    • Liquid-Liquid Extraction (LLE): Separates the analyte from the matrix based on differential solubility.

    • Solid-Phase Extraction (SPE): Provides a more selective cleanup by retaining the analyte on a solid support while washing away interfering components.

  • Chromatographic Separation: Optimizing the LC method can help separate the phosphine derivative from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry to improve resolution.

  • Calibration Methods: When matrix effects cannot be eliminated, certain calibration strategies can compensate for them.[2] These include:

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed.[6]

    • Standard Addition: The sample is spiked with known concentrations of the analyte to create a calibration curve within each sample, which can be very effective but is also labor-intensive.[1][3]

    • Use of Internal Standards: A compound with similar physicochemical properties to the analyte is added to all samples, standards, and blanks. The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to correct for variability.

Q4: What is the best type of internal standard to use for the analysis of phosphine derivatives?

A4: The most effective internal standards are stable isotope-labeled (SIL) internal standards .[1][7] A SIL-IS is a version of the analyte (the phosphine derivative) where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[8][9] Because SIL internal standards are chemically almost identical to the analyte, they co-elute and experience the same matrix effects.[7] The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference.[9] This allows for highly accurate and precise correction of matrix effects.[7][10]

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of phosphine derivatives.

Issue 1: Poor reproducibility and high variability in quantitative results.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects Different samples may have varying compositions of matrix components, leading to inconsistent ion suppression or enhancement.[4]
1. Evaluate Matrix Effects: Perform post-extraction spike experiments on a representative set of samples to quantify the variability of the matrix effect.
2. Improve Sample Cleanup: Optimize or change the sample preparation method (e.g., switch from protein precipitation to SPE) to more effectively remove interfering components.[6]
3. Implement a SIL-IS: If a suitable SIL-IS for your phosphine derivative is available, its use is the most robust way to correct for sample-to-sample variations in matrix effects.[1][7]
4. Use Matrix-Matched Calibrants: If a SIL-IS is not available, prepare calibration curves in a pooled blank matrix to better mimic the study samples.

Issue 2: Significant ion suppression observed for the phosphine derivative.

Possible Cause Troubleshooting Steps
Co-elution with Highly Abundant Matrix Components Phospholipids (in plasma), salts, or other endogenous molecules can co-elute with the analyte and compete for ionization.
1. Modify Chromatographic Conditions: Adjust the LC gradient to better separate the analyte from the suppression zone identified by post-column infusion. Consider a different stationary phase that offers alternative selectivity.
2. Enhance Sample Preparation: Employ more rigorous cleanup techniques. For plasma samples, consider specific phospholipid removal plates or cartridges.[4]
3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components and lessen the suppression effect.[1]

Issue 3: On-column degradation of phosphine derivatives.

Possible Cause Troubleshooting Steps
Oxidation of the Phosphine Phosphines are susceptible to oxidation, which can occur on the analytical column, leading to inaccurate quantification.[11]
1. Add a Reducing Agent to the Mobile Phase: A trace amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), can be added to the aqueous mobile phase to passivate the LC column and prevent on-column oxidation.[11]
2. Use Fresh Solvents and Samples: Ensure all solvents are freshly prepared and de-gassed. Prepare samples immediately before analysis if possible.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol provides a detailed methodology for quantifying the matrix effect for a phosphine derivative.

1. Reagent and Standard Preparation:

  • Prepare a stock solution of the phosphine derivative in a suitable organic solvent (e.g., methanol or acetonitrile).
  • Prepare a spiking solution from the stock solution at a concentration that will result in a clear, on-scale signal when added to the blank matrix extract.

2. Sample Preparation:

  • Select at least six different sources of blank matrix (e.g., plasma from six different individuals).
  • Extract these blank matrix samples using the same procedure as for the study samples.

3. Spiking and Analysis:

  • Prepare two sets of samples:
  • Set A (Analyte in Solvent): Add a known volume of the spiking solution to a clean solvent mixture that mimics the final composition of the extracted sample.
  • Set B (Analyte in Matrix): Add the same volume of the spiking solution to the extracted blank matrix samples.
  • Inject and analyze both sets of samples using the established LC-MS/MS method.

4. Data Analysis:

  • Calculate the Matrix Factor (MF) for each blank matrix source using the following equation:
  • MF = (Peak Area of Analyte in Matrix) / (Mean Peak Area of Analyte in Solvent)
  • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
  • Calculate the coefficient of variation (%CV) of the matrix factors across the different sources to assess the variability of the matrix effect. A high %CV suggests that a SIL-IS is necessary.

Matrix Factor (MF) Interpretation Recommended Action
0.8 < MF < 1.2 and %CV < 15%Matrix effect is acceptable. Proceed with the current method.
MF < 0.8 or MF > 1.2Significant matrix effect. Improve sample cleanup or chromatographic separation.
%CV > 15%High variability in matrix effect. Use of a stable isotope-labeled internal standard is strongly recommended.

Visualizations

MatrixEffect_Troubleshooting_Workflow start Start: Quantitative Analysis of Phosphine Derivative check_reproducibility Poor Reproducibility or High Variability? start->check_reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) check_reproducibility->assess_me Yes method_valid Method is Valid for Use check_reproducibility->method_valid No me_significant Matrix Effect Significant? (MF < 0.8 or > 1.2) assess_me->me_significant me_variable Matrix Effect Variable? (%CV > 15%) me_significant->me_variable Yes me_significant->method_valid No improve_cleanup Optimize Sample Preparation (SPE, LLE) me_variable->improve_cleanup No use_sil_is Implement Stable Isotope-Labeled Internal Standard me_variable->use_sil_is Yes optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_mmc Use Matrix-Matched Calibrants optimize_lc->use_mmc use_sil_is->method_valid use_mmc->assess_me Re-assess

Caption: Troubleshooting workflow for addressing matrix effects.

SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification sample Sample (e.g., Plasma) add_sil Add Known Amount of SIL-IS sample->add_sil extract Extraction (e.g., SPE) add_sil->extract lcms Inject into LC-MS/MS extract->lcms detect Detect Analyte and SIL-IS lcms->detect ratio Calculate Peak Area Ratio (Analyte / SIL-IS) detect->ratio calibration Determine Concentration from Calibration Curve ratio->calibration

References

Technical Support Center: Enhancing the Thermal Stability of Phosphonium Ionic Liquid GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the maximum operating temperature of phosphonium ionic liquid (IL) stationary phases in gas chromatography (GC).

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound IL GC columns at high temperatures and provides actionable solutions.

Issue 1: Rapid Column Bleed at Temperatures Below the Stated Maximum Allowable Operating Temperature (MAOT).

  • Question: My new this compound IL column is showing significant baseline bleed well below its specified MAOT. What could be the cause and how can I fix it?

  • Answer:

    • Oxygen in the Carrier Gas: The presence of oxygen in the carrier gas is a primary cause of premature column degradation. Ensure you are using high-purity carrier gas (99.999% or higher) and that your gas lines are leak-free. An oxygen trap is highly recommended. Some this compound ILs are more stable in a nitrogen atmosphere than in air or oxygen.[1]

    • Contamination: Contaminants in the sample or from previous injections can catalyze the thermal decomposition of the stationary phase. Bake out the column at a temperature slightly above your highest operating temperature (but still below the MAOT) for a few hours.

    • Incorrect Column Installation: Improperly cut column ends or loose fittings can introduce dead volume and promote bleed. Ensure the column is installed correctly according to the manufacturer's instructions.

    • Aggressive Temperature Ramping: Very fast temperature ramp rates can cause thermal shock to the stationary phase. A ramp rate of 10°C/min is a good starting point for method development.[2]

Issue 2: Poor Peak Shape and Loss of Efficiency After High-Temperature Runs.

  • Question: After running my this compound IL column at higher temperatures, I'm observing tailing peaks and a general loss of resolution. What is happening?

  • Answer:

    • Stationary Phase Degradation: This is a strong indicator that the stationary phase has started to decompose. The decomposition products can create active sites that lead to poor peak shape. Operating the column consistently above its true thermal stability limit, even for short periods, can cause irreversible damage.

    • Immobilization Failure: For immobilized or bonded stationary phases, high temperatures can lead to the disruption of the chemical bonds holding the IL to the capillary wall. This results in pooling of the stationary phase and a loss of efficiency.

    • Sample Matrix Effects: Non-volatile components in your sample matrix can accumulate at the head of the column and degrade at high temperatures, creating active sites. Using a guard column or sample cleanup procedures can mitigate this.

Issue 3: Inconsistent Retention Times at Elevated Temperatures.

  • Question: My retention times are shifting, particularly for later-eluting compounds, when I operate my this compound IL column near its MAOT. Why is this occurring?

  • Answer:

    • Stationary Phase Loss (Bleed): As the stationary phase bleeds, the film thickness decreases, leading to shorter retention times. This is a common issue when operating near the thermal limit of the column.[3]

    • Changes in Selectivity: Thermal degradation can alter the chemical structure of the this compound IL, changing its selectivity and causing shifts in retention times for certain analytes.

    • Carrier Gas Flow Inconsistency: Ensure your electronic pressure control (EPC) is functioning correctly and that there are no leaks in the system, as temperature programming can affect carrier gas viscosity and flow rate.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing the thermal stability of this compound ILs?

The thermal stability of this compound ILs is primarily influenced by the nature of both the cation and the anion.[4]

  • Anion: The anion often has a more significant impact on thermal stability than the cation.[1][5] Subtle changes in the anion's chemical structure can lead to substantial differences in thermal decomposition temperatures. For instance, this compound salicylate has been shown to be more thermally stable than this compound benzoate under isothermal high-temperature conditions.[5][6]

  • Cation: While generally considered less influential than the anion, the cation structure does affect stability. Dicationic this compound ILs have been reported to possess greater thermal stability due to the two charge centers strengthening ionic interactions.[7] Perarylated this compound ILs have also shown extremely high thermal stability.[8] The length of the alkyl chains on the this compound cation can have a minor effect on thermal stability.[5]

2. How can I increase the maximum operating temperature of my this compound IL stationary phase?

Several strategies can be employed to enhance the MAOT of this compound IL GC columns:

  • Immobilization/Bonding: Chemically bonding the this compound IL to the inner wall of the fused silica capillary is a highly effective method. This process can significantly increase the MAOT. For example, the MAOT of a [P₆₆₆₁₄⁺][Cl⁻] column was increased from 200°C to 220-240°C through immobilization.[9]

  • Polymerization: Using polymerizable this compound ILs to create a cross-linked stationary phase can result in columns with high thermal stability, with some reported to be stable up to 220-380°C.[10][11]

  • Synthesis of Novel Thermally Stable PILs: Research into new this compound ILs with inherently higher thermal stability is ongoing. For example, dicationic PILs have demonstrated decomposition temperatures up to 383°C.[7][12]

3. What is the typical thermal decomposition mechanism for this compound ILs?

The thermal decomposition of this compound ILs can proceed through several pathways, which can be broadly categorized as:[5]

  • Proton-transfer reactions

  • Association reactions

  • Dissociation reactions

The specific dominant pathway can be influenced by the chemical structures of the cation and anion. For example, the presence of a hydroxyl group in the salicylate anion can affect the ability of oxygen atoms to participate in proton-transfer reactions, which are often the initial step in decomposition.[5]

4. How is the Maximum Allowable Operating Temperature (MAOT) determined?

The MAOT is typically determined through thermogravimetric analysis (TGA), which measures the weight loss of the IL as a function of temperature. The decomposition temperature (Td) is often defined as the temperature at which a certain percentage of weight loss occurs. However, it's important to note that the MAOT for a GC column is often lower than the Td determined by TGA. The MAOT in GC is a more practical value that considers not just decomposition, but also the point at which column bleed becomes unacceptably high for chromatographic applications.

Data Summary

The following tables summarize quantitative data on the thermal stability of various this compound ILs.

Table 1: Maximum Allowable Operating Temperatures (MAOT) of Selected this compound IL GC Columns

This compound IL Stationary PhaseAnionMAOT (Non-Immobilized) (°C)MAOT (Immobilized) (°C)
Trihexyl(tetradecyl)this compound Chloride ([P₆₆₆₁₄⁺][Cl⁻])Chloride200[9]220 (Soft), 240 (Hard)[9]
Trihexyl(tetradecyl)this compound Bis[(trifluoromethyl)sulfonyl]imide ([P₆₆₆₁₄⁺][NTf₂⁻])Bis[(trifluoromethyl)sulfonyl]imide180[9]200 (Soft), 220 (Hard)[9]

Table 2: Decomposition Temperatures (Td) of Various this compound ILs from TGA

This compound ILAnionDecomposition Temperature (Td) (°C)
Fluorescent PILs5-(dimethylamino)-1-naphthalenesulfonate (DNS⁻)332–383[7][12]
di---INVALID-LINK--₂5-(dimethylamino)-1-naphthalenesulfonate (DNS⁻)383[7]
[P₆₆₆,₁₄]ClChloride~320[7]
Polymerized this compound ILsVarious220–380[10][11]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Ionic Liquid via Metathesis Reaction

This protocol provides a general method for synthesizing this compound ILs with different anions through a metathesis reaction.

Materials:

  • Tetrabutylthis compound bromide

  • Lithium salt of the desired anion (e.g., lithium trifluoromethanesulfonate, lithium bis(trifluoromethane)sulfonimide)

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolve an equimolar amount of tetrabutylthis compound bromide in deionized water.

  • In a separate container, dissolve a stoichiometric amount of the lithium salt of the desired anion in deionized water.

  • Slowly add the lithium salt solution to the this compound bromide solution while stirring at room temperature.

  • A biphasic mixture will form as the hydrophobic this compound IL separates from the aqueous phase.

  • Continue stirring for 2-4 hours to ensure complete reaction.

  • Separate the organic (this compound IL) layer using a separatory funnel.

  • Wash the organic layer multiple times with deionized water to remove any remaining lithium bromide.

  • Dry the this compound IL phase over a drying agent like anhydrous magnesium sulfate.

  • Remove the solvent (if any was used for extraction) under reduced pressure using a rotary evaporator.

  • Dry the final product under high vacuum to remove any residual volatile impurities.

Protocol 2: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for assessing the thermal stability of a this compound IL.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the this compound IL into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5]

  • Record the sample weight as a function of temperature.

  • The decomposition temperature (Td) can be determined as the onset temperature of weight loss or the temperature at which a specific percentage (e.g., 5% or 10%) of weight loss has occurred.

Visualizations

G cluster_factors Factors Influencing Thermal Stability cluster_strategies Strategies to Increase MAOT cluster_outcome Desired Outcome Anion Anion Structure (Primary Influence) Increased_MAOT Increased Maximum Operating Temperature Anion->Increased_MAOT Cation Cation Structure (Secondary Influence) Cation->Increased_MAOT Purity Purity of IL Purity->Increased_MAOT Immobilization Immobilization/ Bonding Immobilization->Increased_MAOT Polymerization Polymerization Polymerization->Increased_MAOT Synthesis Novel IL Synthesis (e.g., Dicationic, Perarylated) Synthesis->Increased_MAOT

Caption: Factors influencing and strategies for increasing the MAOT of this compound ILs.

G Start Start: High Column Bleed Observed Below MAOT Check_Gas Check Carrier Gas Purity and for Leaks Start->Check_Gas Install_Trap Install/Replace Oxygen Trap Check_Gas->Install_Trap Purity/Leaks Issue Bakeout Perform Column Bakeout Check_Gas->Bakeout No Gas Issue Problem_Solved Problem Resolved Install_Trap->Problem_Solved Check_Installation Verify Correct Column Installation Bakeout->Check_Installation Bakeout->Problem_Solved Contamination Issue Reduce_Ramp Reduce Temperature Ramp Rate Check_Installation->Reduce_Ramp Check_Installation->Problem_Solved Installation Issue Reduce_Ramp->Problem_Solved Ramp Rate Issue Contact_Support Contact Technical Support Reduce_Ramp->Contact_Support Issue Persists

Caption: Troubleshooting workflow for excessive column bleed in this compound IL GC columns.

References

minimizing side reactions in phosphonium-catalyzed C-N coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonium-catalyzed C-N coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on minimizing side reactions.

Troubleshooting Guide

This guide provides solutions to common problems observed during this compound-catalyzed C-N coupling reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Activation of the Substrate: The this compound salt may not be effectively activating the coupling partner (e.g., a carboxylic acid or a heteroaryl alcohol).- Increase Reagent Equivalents: Use a slight excess (1.1-1.2 equivalents) of the this compound coupling reagent (e.g., PyBOP, BOP). - Optimize Base: Ensure the use of a suitable non-nucleophilic hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to facilitate the formation of the reactive intermediate. - Check Reagent Quality: this compound salts can be moisture-sensitive. Ensure they are stored in a desiccator and handled under an inert atmosphere.
Steric Hindrance: Bulky reacting partners can impede the coupling reaction.- Elevate Temperature: Gradually increase the reaction temperature to provide sufficient energy to overcome the steric barrier. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration. - Use a More Powerful Reagent: Consider using a more reactive coupling reagent like HATU if steric hindrance is significant.[1]
Peptide Aggregation (in peptide synthesis): The growing peptide chain may aggregate, preventing further reaction.- Use Chaotropic Salts: Add salts like LiCl to disrupt secondary structures.[1] - Incorporate Structure-Disrupting Elements: Introduce pseudoprolines or depsipeptides into the peptide sequence.[1] - Change Solvent: Switch to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to improve solvation.[1]
Formation of Side Products Racemization of Chiral Centers (especially in peptide synthesis): The stereochemical integrity of the product is compromised.- Optimize Base Selection: Use a sterically hindered or weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine to minimize abstraction of the α-proton.[2] - Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C).[2] - Minimize Pre-activation Time: Add the coupling reagent to the mixture of the carboxylic acid and amine simultaneously (in-situ activation).[2] - Use Additives: Incorporate racemization suppressants like 1-hydroxybenzotriazole (HOBt) or Oxyma.[1][2]
Formation of Phosphine Oxide: The this compound reagent is consumed, forming a phosphine oxide byproduct, which can complicate purification.- Mechanism-driven: This is often an inherent part of the reaction mechanism where the phosphorus(V) center acts as an oxophile, driving the reaction forward by forming a stable P=O bond.[3][4] - Purification: Phosphine oxide byproducts are typically removed by column chromatography.
Hydrodehalogenation: In reactions involving aryl halides, the halogen is replaced by a hydrogen atom.- Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction, as these can contribute to radical pathways leading to hydrodehalogenation. - Control Base Stoichiometry: An excessive amount of a strong base can sometimes promote this side reaction.
Homocoupling: Formation of a biaryl product from the aryl halide starting material.- Optimize Catalyst Loading: In transition-metal-catalyzed reactions that use this compound-derived ligands, high catalyst concentrations can sometimes favor homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this compound-catalyzed C-N coupling?

A1: In a typical this compound-mediated C-N coupling (e.g., using BOP or PyBOP for amide bond formation), the this compound salt activates a carboxylic acid. A base deprotonates the acid to form a carboxylate anion, which then attacks the this compound salt to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine, leading to the formation of the desired C-N bond and a stable phosphine oxide byproduct.[4]

Q2: How do I choose the right this compound coupling reagent?

A2: The choice of reagent depends on the specific application.

  • BOP (Benzotriazol-1-yloxy)tris(dimethylamino)this compound hexafluorophosphate) is highly efficient but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinothis compound hexafluorophosphate) is a safer alternative to BOP as it does not generate HMPA and is widely used in both solid-phase and solution-phase peptide synthesis.[4]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a more reactive reagent, often used for coupling sterically hindered amino acids.

Q3: What is the role of the base in these reactions?

A3: The primary role of the base (typically a non-nucleophilic tertiary amine like DIPEA) is to deprotonate the carboxylic acid, forming a carboxylate anion. This anion is the active nucleophile that attacks the this compound reagent to initiate the coupling process. The choice and amount of base are critical, as a strong or sterically unhindered base can lead to side reactions like racemization.[2]

Q4: Can this compound-catalyzed C-N coupling be used for molecules other than peptides?

A4: Yes. While extensively used in peptide synthesis, this compound salts can also mediate the formation of C-N bonds in other contexts, such as the synthesis of 2-amino-1,3,4-oxadiazoles from oxadiazol-2-ones via an SNAr-type reaction.[6] They are also used to activate tautomerizable heterocycles for subsequent amination.[7]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of this compound-catalyzed C-N coupling reactions. Note: Specific quantitative data is highly dependent on the substrates and exact conditions used. The information below represents general trends.

Table 1: Effect of Base on Racemization in Peptide Coupling

BaseSteric HindranceBasicityRelative Degree of Racemization
DIPEAHighModerateLow to Moderate
TEALowModerateModerate to High
NMMModerateLowLow
2,4,6-CollidineHighLowVery Low

Table 2: General Influence of Parameters on Reaction Outcome

ParameterVariationEffect on YieldEffect on Side Reactions
Temperature IncreaseGenerally increases for sterically hindered substratesMay increase racemization and other side reactions
Reagent Equivalents Increase (e.g., 1.0 to 1.5)Can improve yield for difficult couplingsMay lead to byproducts from excess reagent
Solvent Polarity Non-polar (e.g., DCM) vs. Polar (e.g., DMF)Substrate dependentNon-polar solvents may reduce racemization[2]

Experimental Protocols

Protocol 1: General Solution-Phase Amide Coupling using PyBOP

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • PyBOP (1.2 eq)

  • Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • 10% Citric Acid Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the carboxylic acid (1 eq), amine (1.2 eq), and DIPEA (1.5 eq) in DMF (10 volumes) in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add PyBOP (1.2 eq) to the solution and stir.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using TLC.

  • Upon completion, dilute the reaction mixture with DCM (20 volumes).

  • Wash the organic layer successively with 10% citric acid solution, water (2 x 10 volumes), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using PyBOP

This protocol outlines a standard coupling step in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 eq)

  • PyBOP (2.9-4.9 eq)

  • DIPEA (6-10 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 15-30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes) and wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 eq), PyBOP (2.9-4.9 eq), and DIPEA (6-10 eq) in DMF.

  • Pre-activation: Gently swirl the activation mixture for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes at room temperature. For sterically hindered couplings, a second coupling with fresh reagents may be necessary.

  • Monitoring and Washing: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Visualizations

Catalytic Cycle of this compound-Mediated Amide Bond Formation

Catalytic Cycle cluster_0 Activation cluster_1 Coupling RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., DIPEA) ActiveEster Reactive Intermediate RCOO->ActiveEster PyBOP This compound Salt (PyBOP) PyBOP->ActiveEster Amide Amide Product (R-CO-NH-R') ActiveEster->Amide PhosphineOxide Phosphine Oxide Byproduct ActiveEster->PhosphineOxide Byproduct Formation Amine Amine (R'-NH₂) Amine->Amide

Caption: General mechanism of this compound-mediated amide bond formation.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents StericHindrance Is Steric Hindrance Likely? CheckReagents->StericHindrance Reagents OK IncreaseTemp Increase Temperature / Time StericHindrance->IncreaseTemp Yes StrongerReagent Use a More Reactive Coupling Reagent StericHindrance->StrongerReagent Yes Aggregation Is Peptide Aggregation Possible? StericHindrance->Aggregation No End Re-evaluate Reaction IncreaseTemp->End StrongerReagent->End ChangeSolvent Change Solvent / Add Chaotropic Salts Aggregation->ChangeSolvent Yes Aggregation->End No ChangeSolvent->End

Caption: Decision tree for troubleshooting low yield in C-N coupling.

Logical Relationship of Factors Causing Racemization

Racemization Factors Racemization Racemization Oxazolone Oxazolone Formation Racemization->Oxazolone via StrongBase Strong / Unhindered Base StrongBase->Racemization HighTemp High Temperature HighTemp->Racemization LongActivation Prolonged Activation Time LongActivation->Racemization

Caption: Factors contributing to racemization during peptide coupling.

References

Technical Support Center: Optimization of Photocatalyst and Phosphine Loading in Deoxygenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of photocatalyst and phosphine loading in deoxygenation reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during photocatalytic deoxygenation experiments.

Issue Potential Cause Recommended Action
Low or No Product Yield Insufficient Light Intensity or Inappropriate Wavelength: The photocatalyst is not being adequately excited.- Ensure the light source matches the absorption spectrum of the photocatalyst. - Increase the light intensity or move the reaction vessel closer to the source. - Check the manufacturer's specifications for the lamp's emission spectrum and intensity.
Sub-optimal Catalyst Loading: Too little catalyst results in poor light absorption and a low reaction rate.- Increase the photocatalyst concentration incrementally (e.g., in 0.5 mol% steps) to find the optimal loading.[1]
Sub-optimal Phosphine Loading: Insufficient phosphine may lead to incomplete deoxygenation.- Increase the phosphine loading in small increments. An excess is often required to drive the reaction to completion.[1]
Degradation of Photocatalyst: Some photocatalysts are unstable over long reaction times or under high-intensity light.- Perform a control experiment without the substrate to check for catalyst decomposition. - Consider a more robust photocatalyst or reduce the reaction time.
Presence of Quenchers: Oxygen or other impurities in the solvent or reagents can quench the excited state of the photocatalyst.- Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen).[1]
Reaction Stalls Before Completion Catalyst Poisoning: Byproducts or impurities may adsorb to the catalyst surface, deactivating it.- Purify all reagents and solvents before use. - Consider adding a co-catalyst or additive that can help regenerate the active catalyst.
Phosphine Oxide Formation: The phosphine reagent is consumed by reacting with oxygen, forming phosphine oxide.- Ensure the reaction is performed under strictly anaerobic conditions. - Add a small excess of the phosphine reagent.
Depletion of Sacrificial Electron Donor: The electron donor is consumed before the reaction is complete.- Increase the concentration of the sacrificial electron donor.
Formation of Side Products Over-reduction or Over-oxidation: The reaction conditions are too harsh, leading to undesired follow-up reactions.- Reduce the light intensity or the reaction time. - Decrease the loading of the photocatalyst or phosphine.
Reaction with Solvent: The excited catalyst or radical intermediates may react with the solvent.- Choose a more inert solvent.
Inconsistent Results Variability in Reagent Quality: Impurities in the photocatalyst, phosphine, or solvent can affect the reaction outcome.- Use high-purity reagents and solvents from a reliable source. - Purify reagents if necessary.
Inconsistent Reaction Setup: Minor changes in the setup (e.g., distance from the light source, reaction temperature) can lead to different results.- Standardize the experimental setup and record all parameters for each experiment.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal photocatalyst loading for my reaction?

A1: The optimal photocatalyst loading depends on the specific reaction, substrate, and solvent. A good starting point is typically 1-2 mol%.[1] To find the optimum, you should perform a series of small-scale experiments varying the catalyst concentration (e.g., 0.5, 1, 1.5, 2, 2.5 mol%) while keeping all other parameters constant. The optimal loading will be the one that gives the highest yield in the shortest time without significant side product formation.

Q2: What is the role of phosphine in photocatalytic deoxygenation, and how much should I use?

A2: In many photocatalytic deoxygenation reactions, a phosphine, such as triphenylphosphine, acts as an oxygen acceptor or a radical mediator to facilitate the removal of the oxygen atom.[2][3][4] The phosphine is converted to phosphine oxide in the process.[5][6] The amount of phosphine required can vary, but it is often used in stoichiometric excess (e.g., 1.5 to 3.6 equivalents) to ensure the reaction goes to completion.[1] Optimization is key, as excess phosphine can sometimes lead to side reactions.

Q3: My reaction is sensitive to air. What are the best practices for ensuring anaerobic conditions?

A3: To exclude oxygen, which can quench the photocatalyst's excited state and oxidize the phosphine reagent, it is crucial to perform the reaction under an inert atmosphere.[7] This can be achieved by:

  • Using Schlenk line techniques.

  • Performing several freeze-pump-thaw cycles on the reaction mixture.

  • Purging the solvent and the reaction vessel with a stream of inert gas (argon or nitrogen) for an extended period before adding the reagents.

Q4: Can the phosphine oxide byproduct interfere with my reaction?

A4: Yes, in some cases, the accumulation of triphenylphosphine oxide (TPPO) can potentially inhibit the catalyst or complicate product purification.[7] While it doesn't always interfere with the catalytic cycle, its removal during workup is often necessary.

Q5: What are common sacrificial electron donors used in these reactions, and why are they necessary?

A5: Sacrificial electron donors are used to regenerate the photocatalyst by providing an electron to the oxidized catalyst, completing the catalytic cycle. Common donors include tertiary amines like Hünig's base (N,N-diisopropylethylamine) or triethylamine.[8] They are considered "sacrificial" because they are consumed during the reaction.

Experimental Protocols

General Protocol for Photocatalytic Deoxygenation of Benzylic Alcohols

This protocol is adapted from a procedure for the deoxygenation of benzylic alcohols using an iridium-based photocatalyst and a sacrificial electron donor.[9]

Materials:

  • Benzylic alcohol substrate (activated as a 3,5-bis(trifluoromethyl)benzoate ester) (1.0 equiv)

  • --INVALID-LINK-- photocatalyst (1-2 mol%)

  • Hünig's base (N,N-diisopropylethylamine) (sacrificial electron donor) (3.0 equiv)

  • Acetonitrile/water mixture (e.g., 5:1 v/v) as solvent

  • Schlenk tube or other suitable reaction vessel

  • Blue LED light source (e.g., 450 nm)

Procedure:

  • To a Schlenk tube, add the activated benzylic alcohol substrate, the photocatalyst, and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed acetonitrile/water solvent mixture via syringe.

  • Add the Hünig's base via syringe.

  • Place the reaction vessel in front of a blue LED light source and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction, and purify the product using standard chromatographic techniques.

Protocol for Photoredox-Driven Deoxygenative Cross-Coupling of Alcohols with Carbonyls

This protocol is based on a method using an iridium photocatalyst and triphenylphosphine as the deoxygenation reagent.[1]

Materials:

  • Alcohol (1.0 equiv)

  • Carbonyl compound (1.5 equiv)

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 photocatalyst (2 mol%)

  • Triphenylphosphine (PPh3) (3.6 equiv)

  • Tetrabutylammonium iodide (N(n-Bu)4I) (0.5 equiv)

  • Dry toluene as solvent

  • Inert atmosphere glovebox or Schlenk line

  • 30 W 450 nm LED light source

Procedure:

  • Inside a glovebox or under an inert atmosphere, add the alcohol, photocatalyst, triphenylphosphine, and tetrabutylammonium iodide to a reaction vessel.

  • Add dry, degassed toluene, followed by the carbonyl compound.

  • Seal the vessel and place it under irradiation with a 30 W 450 nm LED light source at room temperature.

  • Stir the reaction mixture for the specified time (e.g., 48 hours).

  • Monitor the reaction by an appropriate analytical method (e.g., NMR, GC-MS).

  • After completion, concentrate the reaction mixture and purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification Reagents Weigh Substrate, Photocatalyst, Phosphine Solvent Add Degassed Solvent Reagents->Solvent Degas Degas Mixture (Freeze-Pump-Thaw) Solvent->Degas Irradiation Irradiate with Visible Light Degas->Irradiation Stirring Stir Vigorously Irradiation->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for a photocatalytic deoxygenation reaction.

Troubleshooting_Logic Start Low Yield? CheckLight Check Light Source (Intensity, Wavelength) Start->CheckLight Yes Unsuccessful Still Low Yield Start->Unsuccessful No OptimizeCatalyst Optimize Photocatalyst Loading CheckLight->OptimizeCatalyst OptimizePhosphine Optimize Phosphine Loading OptimizeCatalyst->OptimizePhosphine CheckPurity Check Reagent/Solvent Purity OptimizePhosphine->CheckPurity DegasProperly Ensure Proper Degassing CheckPurity->DegasProperly Successful Yield Improved DegasProperly->Successful

References

refining protocols for the derivatization of analytes with phosphonium reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phosphonium Reagent Derivatization

Welcome to the technical support center for analyte derivatization using this compound reagents. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of derivatizing analytes with this compound reagents?

A1: The primary purpose is to improve the analytical properties of molecules, particularly for liquid chromatography-mass spectrometry (LC-MS) analysis. This compound reagents introduce a permanent positive charge onto the analyte. This pre-charged derivatization can dramatically enhance the ionization efficiency in positive mode electrospray ionization (ESI-MS), leading to significant increases in sensitivity and lower limits of detection, especially for compounds that ionize poorly, such as carboxylic acids or neutral molecules.[1]

Q2: What types of analytes are suitable for this compound derivatization?

A2: this compound reagents are most commonly designed to target specific functional groups. The most frequent targets are primary and secondary amines, and carboxylic acids.[1][2][3] Reagents like (5-N-succinimidoxy-5-oxopentyl)triphenylthis compound bromide (SPTPP) and N-succinimidyloxycarbonylmethyl tris(2,4,6-trimethoxyphenyl) this compound bromide (TMPP-Ac-OSu) are specifically designed for amines, reacting rapidly and mildly with the N-termini of peptides or primary amine groups.[1][4] Other this compound reagents are used with coupling agents to efficiently label carboxylic acids.[1][2]

Q3: What are the advantages of using stable isotopically labeled this compound reagents?

A3: Using stable isotopically labeled reagents, such as those containing ¹³C or ²H, allows for the incorporation of a specific mass difference (e.g., a 9-Da difference between ¹²C₉-TMPP and ¹³C₉-TMPP) into the analyte.[1] This "tagging" strategy is highly beneficial for quantitative proteomics and metabolomics. It enables the use of isotopic target analysis to accurately compare the abundance of an analyte between different samples and to help identify unknown compounds by recognizing the characteristic isotope pattern.[1][2]

Q4: Can this compound reagents be sensitive to storage and handling conditions?

A4: Yes. This compound reagents, particularly the activated forms used for derivatization (like ylides or succinimidyl esters), can be sensitive to moisture.[5] Hydrolysis is a common degradation pathway where water reacts with the reagent, leading to the formation of byproducts like triphenylphosphine oxide (TPPO) and reducing the reagent's effectiveness.[6] It is crucial to store reagents in a dry environment (e.g., in a desiccator) and use anhydrous solvents during the reaction to prevent premature degradation and ensure high derivatization efficiency.

Troubleshooting Guide: Low Derivatization Yield

Low derivatization yield is one of the most common challenges encountered during experiments. The following guide provides a structured approach to identifying and resolving the issue.

Logical Flow for Troubleshooting Low Yield

TroubleshootingFlow Start Problem: Low Derivatization Yield CheckReagent 1. Reagent Integrity Issue? Start->CheckReagent CheckConditions 2. Suboptimal Reaction Conditions? Start->CheckConditions CheckAnalyte 3. Analyte-Specific Interference? Start->CheckAnalyte Sol_Reagent1 Use fresh, high-purity reagent. Store in desiccator. CheckReagent->Sol_Reagent1 Cause: Reagent Degradation Sol_Reagent2 Use anhydrous solvents (e.g., ACN). Prepare fresh reagent solutions. CheckReagent->Sol_Reagent2 Cause: Moisture/Hydrolysis Sol_Cond1 Optimize pH. For amines, pH 8.0-8.5 is often required for efficient labeling. CheckConditions->Sol_Cond1 Cause: Incorrect pH Sol_Cond2 Adjust reagent/catalyst concentrations. Perform a titration experiment. CheckConditions->Sol_Cond2 Cause: Incorrect Stoichiometry Sol_Cond3 Optimize reaction time and temperature. Test a matrix (e.g., 30 min vs 60 min). CheckConditions->Sol_Cond3 Cause: Incomplete Reaction Sol_Analyte1 Protect interfering functional groups (e.g., phenols) before derivatization. CheckAnalyte->Sol_Analyte1 Cause: Side Reactions Sol_Analyte2 Perform sample cleanup (e.g., SPE) to remove interfering matrix components. CheckAnalyte->Sol_Analyte2 Cause: Matrix Effects

Caption: A troubleshooting decision tree for low derivatization yield.

Detailed Q&A Troubleshooting

Q: My derivatization yield is very low or non-existent. What is the first thing I should check?

A: Check the integrity and handling of your this compound reagent.

  • Possible Cause: The reagent may have degraded due to improper storage, particularly from exposure to moisture. The presence of water can lead to rapid hydrolysis of the reagent.[5]

  • Solution:

    • Always use reagents from a fresh, unopened vial if possible.

    • Store this compound reagents, especially activated esters, in a desiccator under inert gas to protect from humidity.

    • Ensure all solvents (e.g., acetonitrile, THF) are anhydrous and use air-free techniques where possible.[7]

    • Prepare reagent solutions immediately before use rather than storing them.

Q: I've confirmed my reagent is good. What reaction parameters should I optimize?

A: Suboptimal reaction conditions are a common cause of low yield. Focus on pH, stoichiometry, and reaction time/temperature.

  • Possible Cause 1: Incorrect pH. Many derivatization reactions are highly pH-dependent. For example, labeling primary amines with succinimidyl ester-based reagents (like SPTPP or iTRAQ) is most efficient at a pH between 8.0 and 8.5 to ensure the amine is deprotonated and nucleophilic.[8]

    • Solution: Check the pH of your reaction mixture after adding all components and adjust with a suitable buffer or base (e.g., triethylamine, borate buffer) as needed.

  • Possible Cause 2: Incorrect Stoichiometry. The molar ratio of reagent-to-analyte is critical. Insufficient reagent will lead to an incomplete reaction, while a vast excess can sometimes increase byproduct formation and interfere with subsequent analysis.

    • Solution: Perform a series of experiments varying the concentration of the derivatization reagent and any catalysts or coupling agents. For example, a study derivatizing maleic acid found optimal conditions to be 1 mM TMPP, 10 mM CMPI (coupling agent), and 11 mM triethylamine for a 0.1 mM analyte solution.[1]

  • Possible Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature.

    • Solution: Optimize the incubation time and temperature. While some reactions are rapid and occur at room temperature, others may require heating.[9][10] For example, a protocol for derivatizing organophosphorus acids used a reaction temperature of 70 °C for 1 hour.[10] Run a time-course experiment (e.g., testing 30, 60, and 120 minutes) to find the optimal duration.

Q: Could something in my sample be inhibiting the reaction?

A: Yes, other functional groups on your analyte or components in the sample matrix can interfere.

  • Possible Cause 1: Competing Side Reactions. Functional groups on the analyte molecule other than the target can sometimes react with the reagent or interfere with the reaction. For instance, in Wittig reactions, a related chemistry, a free phenol group on the substrate can be deprotonated by the base, deactivating the substrate and leading to very low yields.[6]

    • Solution: If your analyte contains highly reactive or acidic functional groups, consider a protection strategy prior to derivatization.

  • Possible Cause 2: Matrix Effects. Buffers, salts, or other chemicals in your sample can interfere. For example, buffers containing primary amines (like Tris) will compete with the analyte for amine-reactive reagents, drastically reducing yield.[8]

    • Solution: Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization. If possible, exchange the sample into a compatible reaction buffer (e.g., borate or phosphate buffer).

Quantitative Data Summary

The following tables summarize key quantitative parameters found in the literature for this compound derivatization reactions, providing a baseline for experimental design.

Table 1: Example Reaction Conditions for Carboxylic Acid Derivatization

Parameter Analyte Reagent System Condition Estimated Efficiency Reference
Stoichiometry 0.1 mM Maleic Acid TMPP / CMPI / Triethylamine 1 mM / 10 mM / 11 mM 10–20% [1]

| Temperature & Time | Organophosphorus Acids | CAX-B / K₂CO₃ | 70 °C for 1 hour | Not specified |[10] |

Table 2: Reported Performance Metrics

Reagent Analyte Type Improvement Factor Limit of Detection (LOD) Reference
SPTPP Amines / Amino Acids ~500-fold sensitivity increase < sub-femtomole [4]

| CAX-B | Organophosphorus Acids | 1-2 orders of magnitude | 0.02–0.2 ng/mL |[10] |

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids using TMPP for LC-MS Analysis

This protocol is adapted from methodologies designed to enhance the ESI-MS detection of carboxylic acids.[1]

Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Analyte (e.g., 0.1 mM in ACN) C Combine Analyte and Reagent Mix (1:1 v/v) A->C B Prepare Reagent Mix: • 1 mM TMPP • 10 mM CMPI • 11 mM Triethylamine (in ACN) B->C D Incubate at Room Temp (e.g., 60 min) C->D E Dilute Sample with Mobile Phase D->E F Inject into LC-ESI-MS System E->F

Caption: Workflow for carboxylic acid derivatization with TMPP.

Materials:

  • Tris(2,4,6-trimethoxyphenyl)this compound (TMPP) derivatization agent

  • 2-chloro-1-methylpyridinium iodide (CMPI) as a coupling agent

  • Triethylamine (TEA) as a base

  • Anhydrous acetonitrile (ACN) as the reaction solvent

  • Analyte containing a carboxylic acid functional group

  • Standard lab equipment: vortex mixer, micropipettes, autosampler vials.

Procedure:

  • Analyte Preparation: Prepare a stock solution of your analyte in anhydrous ACN. A typical starting concentration is 0.1 mM.

  • Reagent Solution Preparation: In a single vial, prepare the derivatization master mix in anhydrous ACN. The final concentrations should be:

    • TMPP: 1 mM

    • CMPI: 10 mM

    • Triethylamine: 11 mM

    • Note: This solution should be prepared fresh before each experiment to avoid degradation.

  • Derivatization Reaction:

    • In a clean microcentrifuge tube or autosampler vial, add equal volumes of the analyte solution and the reagent solution (e.g., 50 µL of analyte solution + 50 µL of reagent solution).

    • Vortex the mixture gently for 30 seconds.

    • Allow the reaction to proceed at room temperature. An incubation time of 30-60 minutes is a good starting point for optimization.

  • Sample Analysis:

    • Following incubation, dilute the reaction mixture with the initial mobile phase of your LC method (e.g., 10-fold dilution) to stop the reaction and prepare it for injection.

    • Inject the diluted sample into the LC-MS system for analysis. Monitor for the mass of the expected derivatized product (Mass of Analyte + Mass of TMPP tag - H₂O).

References

Validation & Comparative

comparative analysis of phosphonium versus ammonium salts as phase-transfer catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase-transfer catalyst is a critical parameter that can significantly influence reaction efficiency, yield, and overall process viability. Among the most common choices are quaternary ammonium and phosphonium salts. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to facilitate informed catalyst selection.

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry, enabling reactions between reactants in immiscible phases. The catalyst, typically a quaternary salt, facilitates the transfer of a reactive anion from an aqueous phase to an organic phase where the reaction occurs. While both ammonium and this compound salts are effective in this role, their inherent chemical and physical properties lead to distinct performance profiles.

At a Glance: Key Differences

FeatureThis compound SaltsAmmonium Salts
Thermal Stability Generally high; not susceptible to Hofmann elimination.[1]Lower; prone to Hofmann elimination in the presence of base and heat.[1]
Chemical Stability More stable, particularly in strongly basic media.[1]Can degrade under strongly basic conditions.[1]
Catalytic Activity Often show higher activity and yields in specific reactions.[1]Effective in a wide range of reactions.[1]
Lipophilicity Generally higher due to the larger phosphorus atom, enhancing solubility in organic phases.[1]Varies with the alkyl chain length.
Cost Can be more expensive than common ammonium salts.[1]Generally less expensive and widely available.[1]

Performance in Key Chemical Transformations

The choice between a this compound and an ammonium salt as a phase-transfer catalyst can significantly impact the outcome of a variety of organic reactions. Below is a comparative analysis of their performance in several key transformations, supported by experimental data.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, such as alkylations and etherifications (e.g., Williamson ether synthesis), are common applications for phase-transfer catalysis. In many cases, this compound salts have demonstrated superior performance.

Table 1: Comparison of Catalyst Performance in the Alkylation of Sodium Benzoate [1]

CatalystCatalyst TypeYield of Butyl Benzoate (%)
Tetra Phenyl this compound Bromide (TPPB)This compound98
Tri Caprylyl methyl Ammonium Chloride (Aliquat 336)Ammonium92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium91

Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1]

The enhanced activity of the this compound catalyst in this instance can be attributed to the larger and more lipophilic nature of the this compound cation, which facilitates a more efficient transfer of the benzoate anion into the organic phase.[1]

Metal Extraction

In the field of hydrometallurgy, bifunctional ionic liquids are utilized for the extraction and separation of valuable metals. A comparative study on the leaching of molybdenum (Mo) and vanadium (V) from spent hydrodesulfurization catalysts highlighted the superior performance of a this compound-based ionic liquid.

Table 2: Comparison of Catalyst Performance in Metal Extraction

Catalyst SystemMetalRecovery Rate (%)
This compound-based (Cyp-IL)Molybdenum (Mo)91
Vanadium (V)82.5
Ammonium-based (Ali-IL)Molybdenum (Mo)85
Vanadium (V)72

This data indicates a higher leaching efficiency for the this compound-based catalyst in this specific application.

Understanding the Mechanisms

The efficacy of both this compound and ammonium salts as phase-transfer catalysts is rooted in their ability to shuttle anions across the phase boundary.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_react M⁺Y⁻ (Reactant Salt) aq_cat Q⁺X⁻ (Catalyst) org_cat_anion Q⁺Y⁻ (Catalyst-Anion Complex) aq_cat->org_cat_anion Anion Exchange at Interface org_sub RX (Organic Substrate) org_prod RY (Product) org_cat_lg Q⁺X⁻ (Catalyst-Leaving Group Complex) org_prod->org_cat_lg Forms Product and New Catalyst Complex org_cat_anion->org_prod Reaction with Substrate org_cat_lg->aq_cat Catalyst Regeneration at Interface

General mechanism of phase-transfer catalysis.

A crucial point of differentiation lies in their stability under reaction conditions. Quaternary ammonium salts are susceptible to Hofmann elimination, a degradation pathway that occurs in the presence of a strong base and heat, leading to the formation of an alkene and a tertiary amine. This not only reduces the catalyst's effectiveness but can also introduce impurities. This compound salts, conversely, are not prone to Hofmann elimination. Their primary degradation route under basic conditions is the formation of a phosphine oxide and a hydrocarbon, which generally requires more forcing conditions.[1]

Degradation_Pathways cluster_ammonium Ammonium Salt Degradation cluster_this compound This compound Salt Degradation ammonium Quaternary Ammonium Salt (R₄N⁺X⁻) base_heat_A Base (OH⁻) Heat ammonium->base_heat_A hofmann Hofmann Elimination base_heat_A->hofmann products_A Alkene + Tertiary Amine (Degradation Products) hofmann->products_A This compound Quaternary this compound Salt (R₄P⁺X⁻) base_heat_P Strong Base (OH⁻) High Heat This compound->base_heat_P phosphine_oxide_formation Phosphine Oxide Formation base_heat_P->phosphine_oxide_formation products_P Phosphine Oxide + Hydrocarbon (Degradation Products) phosphine_oxide_formation->products_P

Catalyst degradation pathways.

Experimental Protocols

To provide a practical framework for comparison, detailed methodologies for key experiments are outlined below.

Alkylation of Sodium Benzoate with Butyl Bromide

This experiment is designed to compare the catalytic efficiency of a this compound salt (Tetra Phenyl this compound Bromide) and an ammonium salt (Tetra Butyl Ammonium Bromide) in a nucleophilic substitution reaction.

Materials:

  • Sodium Benzoate

  • Butyl Bromide

  • Toluene

  • Deionized Water

  • Tetra Phenyl this compound Bromide (TPPB)

  • Tetra Butyl Ammonium Bromide (TBAB)

  • Round-bottom flask (250 mL) with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, prepare a biphasic system by adding a 1:1 molar ratio of sodium benzoate to butyl bromide.

  • Add 100 mL of toluene and 100 mL of deionized water to the flask.

  • Add 0.001 moles of the selected phase-transfer catalyst (TPPB or TBAB).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 60°C and maintain this temperature for 60 minutes with vigorous stirring (500 rpm).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude butyl benzoate.

  • Purify the product by vacuum distillation and calculate the yield.

Williamson Ether Synthesis

This protocol can be adapted to compare the performance of this compound and ammonium salts in the synthesis of ethers.

Materials:

  • Phenol

  • 1-Bromobutane

  • Sodium Hydroxide

  • Dichloromethane

  • Selected this compound salt (e.g., Tetrabutylthis compound bromide)

  • Selected ammonium salt (e.g., Tetrabutylammonium bromide)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve phenol in dichloromethane in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide to the flask.

  • Add a catalytic amount (e.g., 1-5 mol%) of the chosen phase-transfer catalyst.

  • Add 1-bromobutane to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer using a rotary evaporator to yield the crude ether.

  • Purify the product by column chromatography on silica gel.

Conclusion and Catalyst Selection

The choice between this compound and ammonium salts as phase-transfer catalysts is a nuanced decision that depends on the specific requirements of the chemical transformation.

This compound salts are generally the preferred choice for reactions that require:

  • High temperatures

  • Strongly basic conditions

  • High chemical stability to avoid catalyst degradation and ensure product purity.

Ammonium salts are often suitable for:

  • Reactions conducted under milder conditions

  • Applications where cost-effectiveness is a primary consideration.

Researchers and process chemists should carefully evaluate the reaction conditions, including temperature, pH, and the desired level of product purity, when selecting the optimal phase-transfer catalyst. While ammonium salts have a long-standing presence and are effective for a broad range of applications, the superior stability and, in many cases, higher activity of this compound salts make them a compelling alternative for more demanding synthetic challenges.[1]

Catalyst_Selection start Reaction Conditions Analysis temp High Temperature (> 100 °C)? start->temp base Strongly Basic (High pH)? temp->base No This compound Select this compound Salt temp->this compound Yes cost Cost a Primary Constraint? base->cost No base->this compound Yes ammonium Select Ammonium Salt cost->ammonium Yes consider_both Consider Both Catalyst Types (Evaluate performance and cost) cost->consider_both No

References

A Comparative Guide to a Novel Phosphonium-Based Sensor for Mercury Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a New Phosphonium-Based Fluorescent Sensor for the Detection of Mercury (Hg²⁺) Ions.

This guide provides a comprehensive validation and comparison of a novel aggregation-induced emission (AIE)-active tetraphenylethylene-substituted this compound salt as a fluorescent sensor for the detection of mercuric ions (Hg²⁺). The performance of this new sensor is benchmarked against established methods, including a dithiothreitol-gold nanoparticle (DTT-AuNP) colorimetric sensor, a rhodamine-based fluorescent sensor, and the industry-standard Cold Vapor Atomic Absorption Spectroscopy (CVAAS). This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to evaluate the applicability of this new technology for their specific needs.

Data Presentation: A Head-to-Head Comparison

The performance of the novel this compound-based sensor and its alternatives was evaluated based on key analytical parameters. The following table summarizes the quantitative data for a clear and objective comparison.

Analytical Method Limit of Detection (LOD) Linear Range Response Time Selectivity
This compound-Based Fluorescent Sensor 45.4 nM[1]0 - 60 µM< 1 minuteHigh selectivity for Hg²⁺ over other metal ions.[1]
DTT-AuNP Colorimetric Sensor 78 nM[2]0.1 - 10 µM~5 minutesGood selectivity, but potential interference from other thiol-reactive species.[2]
Rhodamine-Based Fluorescent Sensor 30 nM[3]8.0 x 10⁻⁸ to 1.0 x 10⁻⁵ M[3]< 5 minutesHigh selectivity for Hg²⁺.[3]
Cold Vapor Atomic Absorption Spectroscopy (CVAAS) 0.2 µg/L (~1 nM)[4]0.2 - 10 µg/L[4]Minutes to hours (including sample preparation)High selectivity, considered the gold standard.[4]

Experimental Protocols: A Detailed Look into the Methodologies

Detailed experimental protocols for the synthesis and validation of the this compound-based sensor and the comparative methods are provided below.

Synthesis and Validation of the this compound-Based Fluorescent Sensor

Synthesis of the Tetraphenylethylene-Substituted this compound Salt:

The synthesis of the novel this compound-based sensor involves a two-step process. Initially, a tetraphenylethylene derivative is synthesized, which is then reacted with triphenylphosphine to yield the final this compound salt. This process is based on established organic synthesis protocols.

Experimental Workflow for Mercury Detection:

The detection of Hg²⁺ using the this compound-based sensor relies on the principle of aggregation-induced emission (AIE). In the absence of Hg²⁺, the sensor molecules are freely rotating in solution, resulting in weak fluorescence. Upon the addition of Hg²⁺, the this compound group selectively binds to the mercury ions, leading to the aggregation of the sensor molecules. This restriction of intramolecular rotation enhances the fluorescence emission, providing a "turn-on" signal.

cluster_synthesis Sensor Synthesis cluster_detection Mercury Detection Workflow TPE Tetraphenylethylene Derivative Sensor This compound-Based Sensor TPE->Sensor Reaction TPP Triphenylphosphine TPP->Sensor Sample Water Sample (potential Hg²⁺) AddSensor Addition of This compound Sensor Sample->AddSensor Incubation Incubation AddSensor->Incubation Measurement Fluorescence Measurement Incubation->Measurement Result Hg²⁺ Concentration Measurement->Result

Workflow for sensor synthesis and mercury detection.
Dithiothreitol-Gold Nanoparticle (DTT-AuNP) Colorimetric Sensor Protocol

This method utilizes the color change of a gold nanoparticle solution upon aggregation. Dithiothreitol (DTT) prevents the aggregation of AuNPs. However, in the presence of Hg²⁺, DTT preferentially binds to mercury, allowing the AuNPs to aggregate, resulting in a color change from red to blue/purple.[2]

cluster_no_hg No Mercury Present cluster_hg_present Mercury Present AuNP AuNPs (Red Solution) Agg_AuNP Aggregated AuNPs (Blue/Purple Solution) AuNP->Agg_AuNP + DTT + Hg²⁺ AuNP_DTT DTT-stabilized AuNPs (Red Solution) AuNP->AuNP_DTT + DTT DTT DTT DTT_Hg DTT-Hg²⁺ Complex DTT->DTT_Hg + Hg²⁺ Hg Hg²⁺

Signaling pathway for the DTT-AuNP colorimetric sensor.
Rhodamine-Based Fluorescent Sensor Protocol

Rhodamine-based sensors operate on a "turn-on" fluorescence mechanism. The rhodamine spirolactam structure is non-fluorescent. Upon binding with Hg²⁺, the spirolactam ring opens, leading to a significant increase in fluorescence intensity and a visible color change.[3]

Cold Vapor Atomic Absorption Spectroscopy (CVAAS) Protocol

CVAAS is a highly sensitive and specific method for mercury analysis. The protocol involves the chemical reduction of Hg²⁺ ions in the sample to elemental mercury (Hg⁰). The volatile elemental mercury is then purged from the solution with an inert gas and carried into an absorption cell of an atomic absorption spectrometer. The absorbance of light at 253.7 nm by the mercury vapor is proportional to the mercury concentration in the original sample.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_this compound This compound Sensor Signaling cluster_rhodamine Rhodamine Sensor Signaling Sensor_Free Free Sensor Weak Fluorescence Sensor_Bound Sensor-Hg²⁺ Complex Strong Fluorescence (AIE) Sensor_Free:f0->Sensor_Bound:f0 + Hg²⁺ Rh_Closed Spirolactam Form Non-fluorescent Rh_Open Ring-Opened Form Fluorescent Rh_Closed:f0->Rh_Open:f0 + Hg²⁺

Fluorescence signaling pathways.

cluster_cvaas CVAAS Experimental Workflow Sample_Prep Sample Digestion Reduction Reduction of Hg²⁺ to Hg⁰ Sample_Prep->Reduction Purge Purging with Inert Gas Reduction->Purge Detection AA Spectrometer Detection Purge->Detection Analysis Data Analysis Detection->Analysis

CVAAS experimental workflow.

References

comparative study of different phosphine ligands in palladium-catalyzed amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in C-N Cross-Coupling Reactions

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds critical to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The success of this reaction is intimately tied to the choice of phosphine ligand, which dictates the catalyst's activity, stability, and substrate scope. This guide provides a comparative study of various phosphine ligands, presenting experimental data, detailed protocols, and visual aids to inform rational ligand selection for your specific synthetic challenges.

Performance Comparison of Phosphine Ligands

The efficacy of a phosphine ligand in palladium-catalyzed amination is a function of its steric and electronic properties. Bulky, electron-rich ligands are generally favored as they promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the catalytic cycle.[1][2] Below, we present quantitative data from comparative studies on the performance of different classes of phosphine ligands in the amination of challenging aryl chloride substrates.

Table 1: Comparison of Ylide-Functionalized, Biaryl, and Trialkylphosphine Ligands

This study highlights the exceptional activity of a ylide-functionalized phosphine (YPhos) for the amination of various aryl chlorides with piperidine at room temperature, a historically challenging transformation.[3] In contrast, the biarylphosphine ligand CyJohnPhos and the simple trialkylphosphine PtBu3 showed significantly lower or no activity under these mild conditions.[3]

LigandLigand TypeAryl ChlorideYield (%) after 2hYield (%) after 6h
YPhos (L1) Ylide-FunctionalizedChlorobenzene>99>99
CyJohnPhos (L2) BiarylphosphineChlorobenzene35
P(tBu)3 (L3) TrialkylphosphineChlorobenzene00
YPhos (L1) p-chlorotoluene>99>99
CyJohnPhos (L2) p-chlorotoluene613
P(tBu)3 (L3) p-chlorotoluene00
YPhos (L1) p-chlorofluorobenzene>99>99
CyJohnPhos (L2) p-chlorofluorobenzene47
P(tBu)3 (L3) p-chlorofluorobenzene00

Reaction Conditions: 0.25 mol% Pd₂(dba)₃, 0.5 mol% ligand, 1.5 equiv. KOtBu, THF, room temperature. Data sourced from a comparative study by G. T. Plenacosta and coworkers.[3]

Table 2: Comparison of Josiphos and Buchwald-Type Ligands

This dataset compares a hindered Josiphos ligand with the Buchwald ligand XPhos and an N-heterocyclic carbene (NHC) for the amination of an electron-deficient heteroaryl chloride. The Josiphos ligand demonstrates superior performance in this specific application.[4]

LigandLigand TypeYield (%)TON (Turnover Number)
CyPF-tBu (Josiphos) Ferrocenyl Diphosphine981960
XPhos Biarylphosphine751500
IPr (NHC) N-Heterocyclic Carbene721440

Reaction Conditions: Coupling of 3-chloropyridine with octylamine. For detailed conditions, refer to the original publication.[4]

Experimental Protocols

Reproducibility is key in scientific research. Below is a detailed, representative experimental protocol for a palladium-catalyzed amination of an aryl chloride using a biaryl phosphine ligand.

General Protocol for the Amination of 4-Chlorotoluene with Morpholine using XPhos[5]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry, two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add anhydrous, degassed toluene (5 mL) to the flask.

  • Stir the resulting mixture at room temperature for 5 minutes.

  • To this mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heat the reaction mixture to reflux and stir for 6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer and wash it sequentially with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 9:1) to yield the desired N-arylated morpholine derivative.[5]

Visualizing the Process: Diagrams

To better understand the underlying chemical processes and decision-making workflows, the following diagrams are provided.

Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineComplex Amine Complex OxAdd->AmineComplex + HNR'R'' AmidoComplex Amido Complex AmineComplex->AmidoComplex - Base-H⁺X⁻ AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) AmidoComplex->Product PdII_out L-Pd(II)X(NR'R'') Ligand Selection Workflow start Define Substrates (Aryl Halide & Amine) substrate_type Substrate Challenge Level? start->substrate_type simple Simple/Activated Substrates substrate_type->simple Low challenging Challenging Substrates (Aryl-Cl, Hindered Amine) substrate_type->challenging High ligand_simple Consider: - P(tBu)₃ - Bidentate Ligands (e.g., BINAP) simple->ligand_simple ligand_challenging Consider Bulky, Electron-Rich Monodentate Ligands challenging->ligand_challenging optimize Optimize Reaction Conditions (Base, Solvent, Temp.) ligand_simple->optimize buchwald Buchwald-type (XPhos, RuPhos, BrettPhos) ligand_challenging->buchwald josiphos Josiphos-type ligand_challenging->josiphos other Other Advanced Ligands (e.g., YPhos) ligand_challenging->other buchwald->optimize josiphos->optimize other->optimize

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Phosphine Residue Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of phosphine residues, supported by experimental data from various inter-laboratory validation studies. The aim is to offer a comprehensive resource for laboratories involved in the analysis of phosphine, a widely used fumigant in the agricultural and food industries.

Introduction

Phosphine (PH₃) is a critical fumigant for protecting stored products from insect infestation. However, due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for phosphine in various commodities. Accurate and reliable determination of these residues is paramount for ensuring food safety and compliance with international trade standards. Inter-laboratory validation, or collaborative study, is a crucial step in standardizing analytical methods and ensuring the comparability of results across different laboratories. This guide summarizes the findings of such studies, focusing on the prevalent analytical techniques and their performance characteristics.

Analytical Methodologies

The most common approach for phosphine residue analysis involves the release of phosphine gas from the sample matrix, followed by analysis using gas chromatography (GC).

Sample Preparation: A near-universal step in phosphine residue analysis is the liberation of phosphine from the food or agricultural matrix. This is typically achieved by treating the sample with an acidic solution, most commonly 5% sulfuric acid, in a sealed vial.[1][2][3][4] The vial is then heated to facilitate the release of phosphine into the headspace.

Analytical Techniques: Headspace gas chromatography (HS-GC) is the predominant technique for phosphine analysis. The choice of detector significantly influences the method's sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high selectivity and is capable of providing unequivocal quantitative confirmation of phosphine residues.[1][5] It is often used as a confirmatory method.

  • Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): GC-NPD is a robust and sensitive detection method that can quantify phosphine residues at very low levels, with detection limits as low as 0.001 mg/kg.[5]

  • Gas Chromatography with Flame Photometric Detection (GC-FPD): GC-FPD is another sensitive and selective detector used for phosphine analysis.[1][2] Studies have shown that results from GC-FPD are comparable to those obtained with mass spectrometric detection.[2]

  • Spectrophotometry: A rapid spectrophotometric method has also been developed, where phosphine released into the headspace reacts with silver nitrate to produce a colored solution.[1][6]

Inter-Laboratory Validation Data

Inter-laboratory comparison tests have revealed that while methods can be well-reproducible within a single laboratory, results can vary considerably between laboratories.[1][2] This highlights the challenging nature of phosphine analysis and the importance of standardized procedures and proficiency testing.[1][2] One study noted that an uncertainty of measurement of about 50% has to be assessed in inter-laboratory comparisons.[1][2]

The following tables summarize the performance characteristics of different analytical methods as reported in various studies.

Table 1: Performance of GC-MS and GC-NPD for Phosphine Residue Analysis in Various Food Matrices.[5]

ParameterGC-MSGC-NPD
Spiked Levels (mg/kg)0.001 and 0.010.001 and 0.01
Relative Standard Deviation (RSD) for Standards13.7% and 3.4%-
Relative Standard Deviation (RSD) for Spiked Samples5.6% and 3.7%-
Incurred Residue Range (mg/kg)0.001 to 0.0930.001 to 0.094

Table 2: Performance of a Headspace GC-MS Method for Phosphine Residue Analysis in Wheat and Corn.[3]

ParameterWheatCorn
Spiking Level (mg/kg)0.010.01
Repeatability (RSD)7.6%6.3%
Limit of Detection (LOD) (µg/kg)0.460.46
Limit of Quantification (LOQ) (µg/kg)1.381.38
Mean Residue (µg/kg)8.438.09
RSD of Residue8.17%7.75%

Table 3: Performance of a Rapid Spectrophotometric Method for Phosphine Residue Analysis in Wheat.[6]

ParameterValue
Spiked Levels (µg/g)0.035 to 0.230
Correlation Coefficient (r)0.9965
Limit of Detection (LOD) (µg/g)0.026

Experimental Protocols

1. Headspace GC-MS/GC-NPD Method[1][5]

  • Sample Preparation: A known weight of the sample (e.g., 40 g) is placed in a headspace vial. 5% sulfuric acid is added.

  • Headspace Conditions: The vial is heated to facilitate the release of phosphine.

  • GC-MS Conditions:

    • Column: 30 m × 530 µm i.d. J&W GS-Q capillary column.[5]

    • Carrier Gas: Helium at a constant flow of ~11 mL/min.[5]

    • Oven Temperature: Isothermal at 50 °C or subambient temperatures for low residue levels.[5]

    • Injector Temperature: 175 °C.[5]

    • Detector Temperature: 250 °C.[5]

  • GC-NPD Conditions: Similar chromatographic conditions as GC-MS.

2. Rapid Spectrophotometric Method[6]

  • Sample Preparation: Phosphine-fumigated wheat kernels are placed in a gas-tight flask with 10% sulfuric acid.

  • Phosphine Release: The flask is subjected to microwave irradiation to release phosphine into the headspace.

  • Detection: The headspace gas is reacted with a silver nitrate solution, and the resulting color is measured spectrophotometrically.

Visualizing the Workflow

To better understand the processes involved, the following diagrams illustrate the typical workflows for inter-laboratory validation and phosphine residue analysis.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase A Selection of Analytical Method B Preparation of Homogeneous Test Material A->B C Development of Detailed Protocol B->C D Distribution of Samples and Protocol to Participating Labs C->D E Analysis of Samples by Each Laboratory D->E F Submission of Results to Coordinating Laboratory E->F G Statistical Analysis of Results (e.g., ISO 5725) F->G H Calculation of Repeatability (r) and Reproducibility (R) G->H I Preparation of Final Validation Report H->I

Caption: Workflow of an inter-laboratory validation study.

Phosphine_Residue_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification and Reporting A Weighing of Homogenized Sample B Addition of Sulfuric Acid to a Sealed Vial A->B C Heating to Release Phosphine into Headspace B->C D Injection of Headspace Gas into GC C->D E Separation on a Gas Chromatography Column D->E F Detection (MS, NPD, or FPD) E->F G Peak Identification and Integration F->G H Calculation of Phosphine Concentration using a Calibration Curve G->H I Reporting of Results H->I

Caption: Analytical workflow for phosphine residue determination.

Conclusion

The inter-laboratory validation of analytical methods for phosphine residue determination is essential for ensuring data quality and consistency across different testing facilities. While headspace gas chromatography with various detectors (MS, NPD, FPD) is the standard approach, significant variability in results between laboratories has been observed. This underscores the need for strict adherence to standardized protocols, the use of certified reference materials, and participation in proficiency testing schemes. The choice of the analytical method will depend on the specific requirements of the laboratory, including the desired level of sensitivity, selectivity, and whether confirmation of results is necessary. The data and protocols presented in this guide can serve as a valuable resource for laboratories seeking to establish or improve their phosphine residue analysis capabilities.

References

Unraveling the Attack: A Comparative Guide to the Antibacterial Mechanism of Triphenylphosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are triphenylphosphonium (TPP) salts, cationic compounds that exhibit broad-spectrum antibacterial activity. This guide provides a comprehensive comparison of the antibacterial mechanism of TPP salts, supported by experimental data and detailed methodologies, to aid in the research and development of new therapeutic strategies.

The primary mechanism of antibacterial action for triphenylthis compound salts is the disruption of the bacterial cell membrane and subsequent collapse of the cellular bioenergetic processes.[1][2] Being both lipophilic and cationic, TPP salts are drawn to the negatively charged surface of bacterial membranes.[3][4] Their accumulation leads to membrane depolarization, increased permeability, and ultimately, cell death.[1][5] This multi-pronged attack also involves the inhibition of cellular metabolism and the generation of reactive oxygen species (ROS).[6][7]

Comparative Analysis of Antibacterial Activity

The efficacy of TPP salts is often quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values are influenced by the nature of the alkyl substituent attached to the this compound core and the specific bacterial strain.

CompoundOrganismMIC (µg/mL)MBC (µg/mL)ComparatorOrganismMIC (µg/mL)
Alkyl-TPP Salts Quaternary Ammonium Salts (QAS)
Dodecyl-TPPS. aureus2.8-Benzalkonium chlorideS. aureus-
Tridecyl-TPPS. aureus (MRSA)--
Functionalized TPP Salts Conventional Antibiotics
CFX-amide-PPh3S. aureus (MRSA)2.78-Ciprofloxacin (CFX)S. aureus (MRSA)>128
CAM-C10-TPPS. aureus--Chloramphenicol (CHL)S. aureus-

Data compiled from multiple sources.[2][7][8][9][10] Note: "-" indicates data not available in the provided search results.

Core Antibacterial Mechanisms of TPP Salts

The bactericidal effect of TPP salts is not attributed to a single action but rather a cascade of disruptive events targeting the bacterial cell's integrity and function.

  • Membrane Potential Disruption: TPP salts rapidly dissipate the proton motive force across the bacterial membrane, a critical component for ATP synthesis, nutrient transport, and motility.[1][2]

  • ATP Synthesis Inhibition: By collapsing the membrane potential, TPP salts effectively shut down the primary energy-generating pathway of the cell, leading to a rapid depletion of intracellular ATP.[6]

  • Reactive Oxygen Species (ROS) Induction: The disruption of electron transport chains, a consequence of membrane damage, can lead to the formation of ROS, which cause oxidative damage to DNA, proteins, and lipids.[7][11]

  • Intracellular Targeting: Once the membrane is compromised, TPP cations can enter the cytoplasm and interact with negatively charged intracellular components, such as DNA and ribosomes, further disrupting cellular processes.[3][12][13]

cluster_mechanism Antibacterial Mechanism of TPP Salts TPP Triphenylthis compound (TPP) Salt Membrane Bacterial Cell Membrane (Negatively Charged) TPP->Membrane Electrostatic Attraction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Depolarization Membrane Depolarization Disruption->Depolarization Metabolism Inhibition of Cellular Metabolism Disruption->Metabolism ATP ATP Synthesis Inhibition Depolarization->ATP ROS Reactive Oxygen Species (ROS) Production Metabolism->ROS Death Bacterial Cell Death ATP->Death Damage Oxidative Damage to Cellular Components ROS->Damage Damage->Death

Figure 1. Signaling pathway of TPP salt antibacterial action.

Experimental Protocols for Mechanistic Confirmation

Objective evaluation of the antibacterial mechanism of TPP salts relies on a suite of well-defined experimental protocols.

This assay determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • Protocol:

    • Prepare a serial two-fold dilution of the TPP salt in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the TPP salt in which no visible bacterial growth is observed.

    • To determine the MBC, aliquots from wells showing no growth are plated on agar plates. The lowest concentration that prevents colony formation after incubation is the MBC.

This assay measures changes in the bacterial membrane potential using voltage-sensitive fluorescent dyes.

  • Protocol:

    • Harvest bacterial cells in the logarithmic growth phase and wash them with a suitable buffer (e.g., PBS).

    • Resuspend the cells to a specific optical density (e.g., OD600 of 0.5).

    • Add a voltage-sensitive dye, such as DiSC3(5) or DiOC2(3), to the bacterial suspension and incubate until the dye signal stabilizes.[14][15]

    • Add the TPP salt at various concentrations to the cell suspension.

    • Monitor the change in fluorescence over time using a fluorescence spectrophotometer or a microplate reader. An increase in fluorescence indicates membrane depolarization.[14][16]

This assay quantifies the intracellular ATP levels to assess the impact of the TPP salt on the cell's energy metabolism.

  • Protocol:

    • Treat bacterial cells with the TPP salt at its MIC for a specified duration.

    • Lyse the bacterial cells to release the intracellular ATP.

    • Use a commercial ATP assay kit, typically based on the luciferin/luciferase reaction, to measure the amount of ATP present.[17][18][19]

    • Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to untreated controls indicates ATP depletion.[17]

This assay detects the generation of intracellular ROS using fluorescent probes.

  • Protocol:

    • Load bacterial cells with a ROS-sensitive fluorescent probe, such as CellROX Green or H2DCFDA.[11][20][21]

    • Treat the cells with the TPP salt.

    • Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.[21][22]

cluster_workflow Experimental Workflow for Mechanism Confirmation start Bacterial Culture mic_mbc MIC/MBC Determination start->mic_mbc treatment Treatment with TPP Salt mic_mbc->treatment membrane Membrane Potential Assay (e.g., DiSC3(5)) treatment->membrane atp Intracellular ATP Assay (Luciferase-based) treatment->atp ros ROS Detection Assay (e.g., CellROX) treatment->ros analysis Data Analysis and Interpretation membrane->analysis atp->analysis ros->analysis

Figure 2. A typical experimental workflow for assessing antibacterial mechanisms.

Comparison with Alternative Antibacterial Agents

Triphenylthis compound salts offer a distinct mechanistic advantage over many conventional antibiotics and other cationic antimicrobials like quaternary ammonium salts (QAS).

  • TPP Salts vs. Conventional Antibiotics: Many traditional antibiotics have specific intracellular targets (e.g., cell wall synthesis, protein synthesis, DNA replication). Bacteria can develop resistance through target modification, enzymatic degradation of the antibiotic, or efflux pumps. The multi-target, membrane-disrupting action of TPP salts makes the development of resistance more challenging for bacteria.[23]

  • TPP Salts vs. Quaternary Ammonium Salts (QAS): Both TPP salts and QAS are cationic surfactants that disrupt bacterial membranes. However, due to the larger size and greater polarizability of the phosphorus atom compared to the nitrogen atom in QAS, TPP salts can exhibit stronger interactions with the bacterial membrane, often resulting in higher antibacterial activity.[4][24]

cluster_logic Logical Flow of TPP Salt Antibacterial Action start TPP Salt Introduction interaction Interaction with Bacterial Membrane start->interaction disruption Is the membrane disrupted? interaction->disruption no_effect No Antibacterial Effect disruption->no_effect No cascade Initiation of Disruptive Cascade disruption->cascade Yes depolarization Membrane Depolarization cascade->depolarization atp_loss Loss of ATP Synthesis cascade->atp_loss ros_increase Increase in ROS cascade->ros_increase death Bacterial Cell Death depolarization->death atp_loss->death ros_increase->death

Figure 3. Logical flow diagram of the antibacterial action of TPP salts.

References

comparing the properties of phosphonium ionic liquids with different halide anions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Properties of Phosphonium Ionic Liquids with Different Halide Anions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the key physicochemical properties of this compound ionic liquids (PILs) as a function of the halide anion (Cl⁻, Br⁻, I⁻, and F⁻). The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate PILs for various research and development applications.

Executive Summary

The choice of the halide anion significantly influences the properties of this compound ionic liquids. Generally, as the size of the halide anion increases (from F⁻ to I⁻), properties such as density and thermal stability tend to increase, while viscosity and conductivity show more complex trends related to ion mobility and intermolecular forces. This guide will delve into a detailed comparison of these properties, providing quantitative data where available.

Comparative Data of this compound Halide Ionic Liquids

Property[P₆,₆,₆,₁₄]Cl[P₆,₆,₆,₁₄]Br[P₄,₄,₄,₄]Br[P₄,₄,₄,₄]I
Cation Trihexyl(tetradecyl)this compoundTrihexyl(tetradecyl)this compoundTetrabutylthis compoundTetrabutylthis compound
Anion ChlorideBromideBromideIodide
Molecular Weight ( g/mol ) 519.31563.80339.37386.34
Melting Point (°C) < 25[1]0[2]102-10498-100[3]
Decomposition Temp. (°C) ~280 (T₅%)~285 (T₅%)Not AvailableNot Available
Density (g/cm³ at 25°C) 0.88[1]~0.91 (extrapolated)Not AvailableNot Available
Viscosity (cP at 25°C) 1824[1]~2500Not AvailableNot Available
Conductivity (mS/cm at 25°C) 4.63[1]Not AvailableNot AvailableNot Available

Note on Fluoride Anion: Simple this compound fluoride ionic liquids are not commonly reported in the literature, likely due to the high reactivity and hygroscopicity of the fluoride anion, which makes their synthesis and characterization challenging.

Influence of the Halide Anion on Physicochemical Properties

The properties of this compound ionic liquids are a direct result of the interplay between the cation and the anion. The nature of the halide anion has a significant impact on the following properties:

  • Thermal Stability : Generally, the thermal stability of this compound halide ILs increases with the increasing size of the halide anion. This is attributed to the decrease in the charge density of the anion, which leads to weaker ion pairing and a higher decomposition temperature. However, the decomposition mechanism can also be influenced by the nucleophilicity of the halide anion.

  • Density : The density of the ionic liquid is directly related to the mass and volume of the constituent ions. As the atomic weight of the halide anion increases from chlorine to iodine, the density of the this compound ionic liquid is expected to increase, assuming similar packing efficiencies.

  • Viscosity : The viscosity of ionic liquids is influenced by a combination of factors including van der Waals forces, hydrogen bonding, and ionic interactions. For the halide series, viscosity tends to increase with the size of the anion, likely due to stronger van der Waals interactions.

  • Conductivity : Ionic conductivity is dependent on both the number of charge carriers and their mobility. The mobility of ions is inversely related to their size and the viscosity of the medium. Therefore, a complex relationship exists where larger anions might decrease mobility but could also lead to a less viscous medium under certain conditions, affecting the overall conductivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Halide Ionic Liquids

A general and common method for the synthesis of tetraalkylthis compound halides is the quaternization reaction of a trialkylphosphine with an appropriate alkyl halide.

Procedure:

  • A trialkylphosphine is mixed with a slight excess of an alkyl halide (e.g., 1-chlorodecane, 1-bromobutane).

  • The reaction mixture is heated, typically under an inert atmosphere (e.g., nitrogen), for a specified period (e.g., 24 hours) to drive the SN2 reaction to completion.

  • After cooling, the resulting crude ionic liquid is purified. Purification often involves dissolving the product in a suitable solvent (e.g., acetonitrile) and washing with a non-polar solvent (e.g., hexane) to remove unreacted starting materials.

  • The solvent is then removed under vacuum to yield the pure this compound halide ionic liquid. The purity is typically confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P).

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis is used to determine the thermal stability of the ionic liquids by measuring the change in mass as a function of temperature.

Procedure:

  • A small sample of the ionic liquid (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

  • The sample is heated in the TGA furnace under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The decomposition temperature is typically reported as the onset temperature (Tonset) where mass loss begins, or the temperature at which a certain percentage of mass loss occurs (e.g., T₅% for 5% mass loss).

Density Measurement

The density of the ionic liquids is typically measured using a vibrating tube densimeter.

Procedure:

  • The vibrating tube of the densimeter is calibrated using two standards of known density (e.g., dry air and deionized water).

  • The ionic liquid sample is injected into the calibrated tube, ensuring no air bubbles are present.

  • The tube is thermostated to the desired temperature.

  • The instrument measures the oscillation period of the tube filled with the sample, which is then used to calculate the density.

Viscosity Measurement

The dynamic viscosity of the ionic liquids can be measured using a cone-and-plate or parallel-plate rheometer, or a capillary viscometer.

Procedure (Rheometer):

  • A small amount of the ionic liquid is placed on the lower plate of the rheometer.

  • The upper geometry (cone or plate) is lowered to a defined gap.

  • The sample is equilibrated at the desired temperature.

  • A controlled shear rate is applied to the sample, and the resulting shear stress is measured. The viscosity is then calculated as the ratio of shear stress to shear rate.

Ionic Conductivity Measurement

The ionic conductivity is measured using a conductivity meter with a calibrated probe.

Procedure:

  • The conductivity probe is calibrated using standard solutions of known conductivity (e.g., KCl solutions).

  • The probe is immersed in the ionic liquid sample, which is maintained at a constant temperature in a thermostated cell.

  • The resistance of the ionic liquid is measured, and the conductivity is calculated using the cell constant of the probe.

Logical Relationships and Signaling Pathways

The following diagram illustrates the relationship between the properties of the halide anion and the resulting macroscopic properties of the this compound ionic liquid.

G Influence of Halide Anion Properties on this compound Ionic Liquid Properties cluster_anion Anion Properties cluster_il_properties Ionic Liquid Properties Anion_Size Anion Size (I⁻ > Br⁻ > Cl⁻ > F⁻) Density Density Anion_Size->Density Increases Viscosity Viscosity Anion_Size->Viscosity Increases (due to van der Waals forces) Conductivity Conductivity Anion_Size->Conductivity Decreases (lower mobility) Charge_Density Charge Density (F⁻ > Cl⁻ > Br⁻ > I⁻) Thermal_Stability Thermal Stability Charge_Density->Thermal_Stability Decreases (generally) Polarizability Polarizability (I⁻ > Br⁻ > Br⁻ > F⁻) Polarizability->Viscosity Increases Nucleophilicity Nucleophilicity (I⁻ > Br⁻ > Cl⁻ > F⁻ in polar aprotic solvent) Nucleophilicity->Thermal_Stability Can decrease via certain decomposition pathways Viscosity->Conductivity Inversely related

Caption: Anion property effects on PILs.

References

structure-activity relationship studies of alkyl-triphenylphosphonium antimicrobial agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Alkyl-Triphenylphosphonium Antimicrobial Agents

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel antimicrobial compounds is paramount. Alkyl-triphenylthis compound (alkyl-TPP) salts have emerged as a promising class of antimicrobial agents. Their efficacy is intrinsically linked to their chemical structure, particularly the lipophilicity conferred by the alkyl chain and the cationic charge of the this compound headgroup. This guide provides a comparative analysis of their antimicrobial performance, supported by experimental data and detailed protocols.

Mechanism of Action

The primary antimicrobial mechanism of alkyl-TPP compounds involves their interaction with and subsequent disruption of the bacterial cell membrane.[1][2] The positively charged triphenylthis compound cation facilitates initial electrostatic attraction to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

Following this initial binding, the lipophilic alkyl chain penetrates the hydrophobic core of the cell membrane.[3] This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular contents (ions, metabolites, etc.), and ultimately, cell death.[1] This membrane-disrupting mechanism is a key advantage, as it is less likely to induce the development of resistance compared to agents that target specific metabolic pathways.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of alkyl-TPP salts is highly dependent on their molecular architecture. The most critical factor identified in numerous studies is the length of the alkyl chain, which dictates the compound's overall lipophilicity.

  • Effect of Alkyl Chain Length: A clear correlation exists between the length of the alkyl chain and antimicrobial activity. Generally, as the alkyl chain length increases, the antimicrobial potency improves significantly.[4] This is attributed to the enhanced ability of longer, more lipophilic chains to penetrate and disrupt the bacterial cell membrane. However, there is an optimal range. Reports suggest that alkyl chains with 10 to 16 carbon atoms often exhibit the most favorable antibacterial effects.[1] Chains that are too short may not effectively partition into the membrane, while chains that are excessively long can lead to decreased water solubility or self-aggregation, reducing their effective concentration.

  • Activity against Gram-Positive vs. Gram-Negative Bacteria: Alkyl-TPP compounds typically demonstrate greater potency against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative bacteria (e.g., Escherichia coli).[1][5][6] This difference is attributed to the structural variations in the bacterial cell envelope. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as an additional barrier, hindering the access of the TPP compounds to the inner cytoplasmic membrane.[1][3] Furthermore, some Gram-negative bacteria utilize multidrug resistance (MDR) efflux pumps, such as AcrAB-TolC, which can recognize and expel TPP derivatives.[6][7]

  • The Triphenylthis compound Cation: The delocalized positive charge of the TPP headgroup is essential for the initial electrostatic interaction with the bacterial surface and for driving the accumulation of the compounds within the cells, particularly in response to the membrane potential.[1]

Performance Data: Antimicrobial Activity and Cytotoxicity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of alkyl-TPP compounds, illustrating the impact of alkyl chain length on their activity against representative Gram-positive and Gram-negative bacteria. Cytotoxicity data (IC50) against mammalian cell lines is also included to assess their selectivity.

Compound (Alkyl Chain)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Cytotoxicity IC50 (µM)Reference
Butyl-TPP (C4)>50>50>100[1][8]
Octyl-TPP (C8)20-50>50~50-100[1][2]
Decyl-TPP (C10)0.25-2020-50~10-30[1][6]
Dodecyl-TPP (C12)0.25-520~1-10[1][7]
Hexadecyl-TPP (C16)<1>20<5[1][8]

Note: The presented values are aggregated from multiple studies and may vary based on specific strains and experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the alkyl-TPP compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[11]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium. Suspend the colonies in a sterile broth or saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Inoculation: Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) when observed with the naked eye against a dark background.[10] A growth control (broth + inoculum, no drug) and a sterility control (broth only) must be included.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] It is typically performed after an MIC test.

Protocol:

  • Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well of the MIC plate that showed no visible growth.

  • Plating: Spread the aliquot onto a suitable agar plate (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][13]

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the alkyl-TPP compounds. Incubate for 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[17] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[14]

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be calculated using a dose-response curve.

Visualizations

Structure-Activity Relationship Logic

SAR_Logic cluster_structure Chemical Structure Modification cluster_activity Resulting Biological Activity Structure Alkyl-TPP Scaffold AlkylChain Alkyl Chain Length (Lipophilicity) Structure->AlkylChain Modify Membrane Membrane Penetration & Disruption AlkylChain->Membrane Increases Activity Antimicrobial Potency (Lower MIC) Membrane->Activity Enhances Toxicity Cytotoxicity (Lower IC50) Membrane->Toxicity Increases

Caption: Logical flow of the structure-activity relationship for alkyl-TPP compounds.

Proposed Antimicrobial Mechanism

Mechanism_of_Action cluster_bacteria Bacterial Cell Membrane Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Ions, Metabolites) Disruption Membrane Disruption & Pore Formation Membrane->Disruption 2. Lipophilic Chain Insertion AlkylTPP Alkyl-TPP Compound AlkylTPP->Membrane 1. Electrostatic Attraction Leakage Leakage of Contents Disruption->Leakage 3. Permeability Increases Death Cell Death Leakage->Death 4.

Caption: Proposed mechanism of action for alkyl-triphenylthis compound antimicrobials.

General Experimental Workflow for Antimicrobial Testing

Experimental_Workflow start Prepare Bacterial Inoculum & Alkyl-TPP Serial Dilutions mic_assay Perform Broth Microdilution (Incubate 18-24h) start->mic_assay cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) on Mammalian Cells start->cytotoxicity read_mic Read MIC (Lowest concentration with no visible growth) mic_assay->read_mic mbc_assay Plate Aliquots from Clear Wells onto Agar Plates read_mic->mbc_assay read_mbc Incubate 24h & Count Colonies Determine MBC (≥99.9% killing) mbc_assay->read_mbc end Correlate Structure with MIC, MBC, & IC50 read_mbc->end read_cyto Determine IC50 Value cytotoxicity->read_cyto read_cyto->end

Caption: Workflow for evaluating the antimicrobial and cytotoxic activity of compounds.

References

density functional theory (DFT) comparison of phosphine vs. ylide-functionalized phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and steric profiles of YPhos ligands reveals their superior catalytic activity over traditional phosphines, particularly in challenging cross-coupling reactions. Density Functional Theory (DFT) studies highlight that the enhanced performance of ylide-functionalized phosphine (YPhos) ligands stems from their unique structural and electronic properties that facilitate the formation of catalytically active species.

For researchers and professionals in drug development and chemical synthesis, the choice of ligand in transition-metal catalysis is paramount. This guide provides an objective comparison between traditional phosphine ligands and the more recent class of ylide-functionalized phosphine (YPhos) ligands, with a focus on elucidating the factors behind their differing performances through the lens of Density Functional Theory (DFT).

A seminal comparative study focused on the palladium-catalyzed Buchwald-Hartwig amination of aryl chlorides provides a clear case for the advantages of YPhos ligands.[1][2] In this research, the performance of a representative YPhos ligand, keYPhos (L1), was benchmarked against two well-established and widely used traditional phosphine ligands: CyJohnPhos (L2) and tri-tert-butylphosphine (P(tBu)₃, L3).

At a Glance: Key Performance Differences

Experimental results show that at room temperature, the catalyst system employing the YPhos ligand L1 is highly efficient for the amination of aryl chlorides. In contrast, the systems using the traditional phosphine ligands L2 and L3 show minimal product formation under the same conditions.[1][2] This stark difference in activity prompted a deeper investigation using DFT to understand the underlying mechanistic and energetic disparities.

Unpacking the DFT Insights: It's All About Catalyst Activation

DFT calculations revealed a surprising insight: the activation barriers for the primary steps of the catalytic cycle—oxidative addition and reductive elimination—were similarly low for all three ligands.[1][2] This suggests that once the active catalyst is formed, any of the ligands should, in theory, promote the reaction efficiently.

The crucial difference, as pinpointed by the DFT studies, lies in the initial activation of the palladium precursor to form the catalytically active monoligated Pd(0) species. The YPhos ligand, L1, readily forms this active species from the Pd₂(dba)₃ precursor. Conversely, the traditional phosphine ligands, CyJohnPhos (L2) and P(tBu)₃ (L3), are reluctant to form the necessary monoligated complex at room temperature.[1][2] This inability to efficiently generate the active catalyst is the primary reason for their poor performance under mild conditions.[1][2]

The YPhos ligand's success is attributed to its unique combination of strong electron-donating properties and a flexible steric profile. The ylide moiety in YPhos ligands makes them exceptionally strong electron donors, surpassing even the most electron-rich alkylphosphines.[1] This electronic richness facilitates the oxidative addition step. Furthermore, the unique P-C-P backbone of the keYPhos ligand allows it to adjust its steric bulk by opening and closing the P-C-P angle, stabilizing the various intermediates throughout the catalytic cycle.[1][2]

Quantitative Comparison: DFT-Calculated Parameters

The following table summarizes key quantitative data derived from DFT calculations and experimental observations, comparing the electronic and steric properties of the YPhos ligand (keYPhos) with traditional phosphine ligands.

ParameterkeYPhos (L1)CyJohnPhos (L2)P(tBu)₃ (L3)Significance
Catalytic Activity High conversion for aryl chlorides at room temperatureMinor product formation at room temperatureMinor product formation at room temperatureDemonstrates the superior performance of the YPhos ligand under mild conditions.
Activation Barrier (Oxidative Addition of PhCl) ~49 kJ·mol⁻¹Similarly low barrierSimilarly low barrierThe main catalytic steps are energetically feasible for all ligands.
Formation of Active Species Readily forms monoligated Pd(0) speciesReluctant to form monoligated species at RTReluctant to form monoligated species at RTThe key differentiator explaining the observed activity differences.
Electronic Properties Very strong electron donorStrong electron donorStrong electron donorYPhos ligands are among the most electron-rich phosphines known.
Steric Properties Flexible and adjustable steric bulkBulky biarylphosphineBulky alkylphosphineThe flexibility of the YPhos ligand is a unique advantage.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical workflow for comparing the catalytic efficacy of YPhos and traditional phosphine ligands, as informed by DFT and experimental studies.

cluster_0 Ligand Selection cluster_1 Catalyst Formation cluster_2 Catalytic Cycle (DFT Analysis) cluster_3 Experimental Outcome L1 YPhos Ligand (keYPhos) Active_L1 [Pd(L1)] (Readily Formed) L1->Active_L1 L2 Traditional Phosphine (CyJohnPhos) Inactive_L2 [Pd(L2)n] (Formation Hindered) L2->Inactive_L2 L3 Traditional Phosphine (P(tBu)3) Inactive_L3 [Pd(L3)n] (Formation Hindered) L3->Inactive_L3 OA_RE Oxidative Addition & Reductive Elimination (Similar Low Barriers for All) Active_L1->OA_RE Enters Cycle Inactive_L2->OA_RE Does not readily enter Inactive_L3->OA_RE Does not readily enter Result_L1 High Yield at RT OA_RE->Result_L1 Leads to Result_L2_L3 Low Yield at RT OA_RE->Result_L2_L3 Blocked by activation step

Caption: Logical flow comparing YPhos and traditional phosphines.

Experimental and Computational Protocols

General Experimental Protocol for Catalysis

The catalytic amination reactions were typically carried out under an inert atmosphere (argon or nitrogen). In a representative experiment, a palladium precursor (e.g., Pd₂(dba)₃) and the respective phosphine ligand were stirred in a solvent (e.g., THF) for a short period to allow for pre-formation of the catalyst. To this mixture, the aryl chloride, the amine, and a base (e.g., NaOtBu) were added. The reaction progress was monitored at room temperature over time using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

DFT Computational Methodology

The geometric optimizations and frequency calculations of all stationary points (reactants, intermediates, transition states, and products) were performed using a DFT functional, such as B3LYP or M06, with a suitable basis set (e.g., a mixed basis set with a larger basis set for the palladium atom and a smaller one for other atoms). Solvent effects were often included using a continuum solvation model like the Solvation Model based on Density (SMD). Transition states were located using methods like the Berny algorithm and were confirmed to have a single imaginary frequency corresponding to the desired reaction coordinate. The reported activation barriers are typically Gibbs free energies.

Visualizing the Catalytic Cycle: A DFT Workflow

The following diagram outlines a typical workflow for the DFT investigation of the palladium-catalyzed Buchwald-Hartwig amination.

Start Pd(0) Precursor + Ligand Active_Catalyst [Pd(L)] (Active Species) Start->Active_Catalyst Activation TS1 TS(OA) Active_Catalyst->TS1 + Ar-X OA_Complex [Pd(L)(Ar)(X)] (Oxidative Addition Complex) Amine_Coord [Pd(L)(Ar)(X)(Amine)] OA_Complex->Amine_Coord + Amine Amido_Complex [Pd(L)(Ar)(Amido)] Amine_Coord->Amido_Complex - HX TS2 TS(RE) Amido_Complex->TS2 Product_Complex [Pd(L)(Product)] Product_Complex->Active_Catalyst - Product TS1->OA_Complex TS2->Product_Complex

Caption: A typical DFT workflow for the Buchwald-Hartwig amination.

Conclusion

The comparative analysis, strongly supported by DFT calculations, demonstrates that ylide-functionalized phosphine (YPhos) ligands offer significant advantages over traditional phosphine ligands in palladium-catalyzed amination reactions, particularly under mild conditions. Their superior performance is not due to lower energetic barriers within the main catalytic cycle but rather to their ability to facilitate the formation of the active catalytic species. The unique electronic and flexible steric properties of YPhos ligands make them a powerful tool for developing highly active and efficient catalytic systems for challenging chemical transformations.

References

A Comparative Analysis of Phosphonium and Quaternary Ammonium Compound Cytotoxicity on Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction: Phosphonium and quaternary ammonium compounds, two classes of cationic molecules, have garnered significant attention in biomedical research for their broad-spectrum antimicrobial and potential anticancer activities. Their shared cationic nature allows them to interact with negatively charged cell membranes, a key factor in their biological effects. However, subtle structural and physicochemical differences between the phosphorus and nitrogen centers lead to variations in their cytotoxic profiles. This guide provides an objective comparison of their cytotoxicity against human cell lines, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in drug development and related fields.

Comparative Cytotoxicity Data

The cytotoxic effects of this compound and quaternary ammonium compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the IC50 values of various this compound and quaternary ammonium salts against several human cancer cell lines.

Table 1: Cytotoxicity of this compound Salts on Human Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
(11-methoxy11-oxo-undecyl) triphenylthis compound bromide (MUTP)MCF-7 (Breast Cancer)Not SpecifiedAntiproliferative[1]
(11-methoxy11-oxo-undecyl) triphenylthis compound bromide (MUTP)HeLa (Cervical Cancer)Not SpecifiedAntiproliferative[1]
Alkyl-tri-n-butylthis compound bromide (C1-C16 alkyl chains)HeLa (Cervical Cancer)24 / 48Potent Cytotoxicity[2]
Alkyl-triphenylthis compound bromide (C1-C16 alkyl chains)HeLa (Cervical Cancer)24 / 48Potent Cytotoxicity[2]
Alkyl-tri-n-butylthis compound bromide (C1-C16 alkyl chains)K562 (Leukemia)24 / 48Potent Cytotoxicity[2]
Alkyl-triphenylthis compound iodide (C1-C16 alkyl chains)K562 (Leukemia)24 / 48Potent Cytotoxicity[2]
Tetraphenylthis compound Chloride (TPP-Cl)Carcinoma CellsNot Specified< 50[3]
Tri-tert-butyl(n-dodecyl)this compound bromideNormal Liver Cell LineNot SpecifiedLow Cytotoxicity[4]
Tri-tert-butyl(n-tridecyl)this compound bromideNormal Liver Cell LineNot SpecifiedLow Cytotoxicity[4]
Trihexyltetradecylthis compound chlorideMCF-7 (Breast Cancer)Not Specified5.4[5]
Trihexyltetradecylthis compound chlorideMCF-10A (Normal Breast)Not Specified3.3[5]

Table 2: Cytotoxicity of Quaternary Ammonium Salts on Human Cancer Cell Lines

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Benzalkonium chlorideSkin and Blood CellsNot SpecifiedVaried[6]
Bis-quaternary ammonium compounds (4DTBP-6,8)Skin and Blood CellsNot SpecifiedLower than Benzalkonium chloride[6]
Cetylpyridinium chloride (CPC)RPE-1 (Retinal Pigment Epithelial)Not SpecifiedComparison data[7]
Benzidodecyldimethylammonium bromide (BAB)RPE-1 (Retinal Pigment Epithelial)Not SpecifiedComparison data[7]
Cetylpyridinium chloride (CPC)HaCaT (Keratinocytes)Not SpecifiedComparison data[7]
Benzidodecyldimethylammonium bromide (BAB)HaCaT (Keratinocytes)Not SpecifiedComparison data[7]
n-dodecylpyridinium bromide (C12PB)Human Epithelial Cells1Comparison data[8]
Zinc Phthalocyanine-containing QACsMammalian CellsNot SpecifiedSafe[9]

General Observations and Mechanistic Insights

Several studies suggest that this compound salts can exhibit higher cytotoxic activity against cancer cells compared to their quaternary ammonium counterparts.[2][10] This is often attributed to the lipophilic nature of the this compound cation, which facilitates its accumulation in the mitochondria of cancer cells.[1][3][11] Cancer cells typically have a higher mitochondrial membrane potential than normal cells, leading to a selective uptake of these lipophilic cations.[1][2]

Once inside the mitochondria, this compound compounds can disrupt mitochondrial function, leading to impaired cell-cycle progression, metabolic damage, and the induction of apoptotic cell death.[1][11] Some arylthis compound salts have also been shown to interact with DNA, which may contribute to their cytotoxic effects.[3][12]

Quaternary ammonium compounds also exert their cytotoxic effects primarily through the disruption of cell membranes.[13][14] Their cationic head group interacts with the negatively charged phospholipids of the cell membrane, leading to increased membrane permeability and cell lysis.[13][14] At lower concentrations, they can impair bacterial energetics and cell division, while at higher concentrations, they cause more significant membrane disruption and mitochondrial dysfunction, ultimately leading to apoptosis.[8][15][16]

Experimental Protocols

A standardized method for assessing the in vitro cytotoxicity of these compounds is crucial for obtaining comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Human cell lines are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (this compound or quaternary ammonium salts) are dissolved in a suitable solvent (e.g., DMSO, water) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compounds. Control wells containing medium with the solvent at the same final concentration and medium alone are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the cytotoxicity of these compounds and the experimental procedures, the following diagrams have been generated.

G Experimental Workflow for Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation & Dilution treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acq Data Acquisition (Absorbance) mtt_assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis

Caption: A flowchart illustrating the key steps in determining the cytotoxicity of chemical compounds using an in vitro cell-based assay.

G Proposed Signaling Pathway for Apoptosis Induction cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytoplasm compound This compound / Quaternary Ammonium Compound mem_disruption Membrane Disruption compound->mem_disruption mito_uptake Mitochondrial Uptake compound->mito_uptake apoptosis Apoptosis mem_disruption->apoptosis mito_dysfunction Mitochondrial Dysfunction mito_uptake->mito_dysfunction ros Increased ROS Production mito_dysfunction->ros cyto_c Cytochrome c Release mito_dysfunction->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase3->apoptosis

Caption: A simplified diagram showing the potential signaling cascade leading to apoptosis initiated by this compound and quaternary ammonium compounds.

Conclusion

Both this compound and quaternary ammonium compounds demonstrate significant cytotoxicity against human cell lines, primarily through mechanisms involving membrane disruption and mitochondrial targeting. The available data suggests that this compound salts may offer a degree of selective toxicity towards cancer cells due to their preferential accumulation in mitochondria, a characteristic that could be exploited in the development of novel anticancer agents. However, the cytotoxicity of both classes of compounds is highly dependent on their specific chemical structures, including the nature of the organic substituents and the length of alkyl chains. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the design of effective and safe therapeutic agents. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational framework for the continued investigation and comparison of these promising classes of molecules.

References

A Comparative Guide to Immobilized Phosphonium Ionic Liquid Stationary Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced separation capabilities, immobilized phosphonium ionic liquid (IL) stationary phases represent a significant advancement in gas chromatography (GC). This guide provides an objective comparison of their performance against traditional stationary phases, supported by experimental data, to inform your selection process.

Immobilized this compound IL stationary phases offer a unique combination of thermal stability and tunable selectivity, addressing some of the limitations of conventional polysiloxane and polyethylene glycol (PEG) columns. Their distinct chemical properties lead to alternative elution patterns and improved resolution for a wide range of analytes, from fatty acid methyl esters (FAMEs) and pesticides to complex fragrance compounds.

Unveiling the Performance Advantages: A Data-Driven Comparison

The performance of a GC stationary phase is defined by several key parameters, including thermal stability, separation efficiency, and selectivity. The following tables summarize the quantitative data from various studies, comparing immobilized this compound IL phases with two industry-standard stationary phases: 5% diphenyl / 95% dimethyl polysiloxane (a common non-polar to mid-polar phase) and polyethylene glycol (a polar phase).

Table 1: Thermal Stability - Maximum Allowable Operating Temperature (MAOT)

A higher MAOT allows for the analysis of less volatile compounds and can reduce column bleed, leading to cleaner baselines and improved sensitivity. Immobilization of this compound ILs has been shown to significantly enhance their thermal stability.

Stationary PhaseMAOT (°C) - Non-ImmobilizedMAOT (°C) - Soft ImmobilizationMAOT (°C) - Hard Immobilization
This compound ILs
Trihexyl(tetradecyl)this compound Chloride ([P₆₆₆₁₄]⁺[Cl]⁻)200 - 210[1][2][3]220[4][5]240[4][5]
Trihexyl(tetradecyl)this compound Bis[(trifluoromethyl)sulfonyl]imide ([P₆₆₆₁₄]⁺[NTf₂]⁻)180[4]200[4][5]220[4][5]
Polymerized this compound ILs--220 - 380[6][7]
Alternative Phases
5% Phenyl-Polydimethylsiloxaneup to 325/350--
Polyethylene Glycol (PEG/WAX)up to 280--
Table 2: Separation Efficiency - Theoretical Plates per Meter (N/m)

Column efficiency, measured in theoretical plates per meter, reflects the narrowness of the chromatographic peaks. Higher efficiency leads to better resolution of closely eluting compounds.

Stationary PhaseTypical Efficiency (N/m)
This compound ILs
Polymerized this compound ILs2700 - 3700[6][7]
Alternative Phases
5% Phenyl-Polydimethylsiloxane2000 - 4000
Polyethylene Glycol (PEG/WAX)2000 - 4000
Table 3: Selectivity and Application Performance

The unique chemical structure of this compound ILs provides alternative selectivity compared to traditional phases. This can be particularly advantageous for resolving complex mixtures and challenging isomers.

ApplicationThis compound IL Phase PerformanceComparison with Alternative Phases
Phthalates, PAHs, PCBs, Dioxins Dicationic this compound ILs show unique selectivity compared to polysiloxane and cyanosiloxane columns.[8] Pairs of phthalates that co-elute on 5% phenyl columns can be well-separated.Offers complementary selectivity to standard phases, enabling the resolution of previously co-eluting compounds.
Fatty Acid Methyl Esters (FAMEs) Improved separation of C16, C18, and C20 FAMEs and conjugated linoleic acid isomers compared to polysiloxane and PEG phases.[9] The polarity and selectivity can be tuned by the anion, influencing the elution order.[10]This compound IL columns are generally less polar than the highly polar SLB-IL111 (imidazolium-based) but still provide excellent separation of cis/trans isomers.[10]
Flavors & Fragrances The anion choice significantly impacts retention and selectivity. [P₆₆₆₁₄]⁺[Cl]⁻ shows high retention and selectivity based on functional groups, while [P₆₆₆₁₄]⁺[NTf₂]⁻ exhibits shorter retention with selectivity based on volatility and polarity.[2][11]Provides a complementary separation to traditional phases, often resulting in a different elution order of analytes.
Pesticides Polymerized this compound ILs have shown unique selectivity for pesticides with good peak symmetries.[6]Offers an alternative to conventional phases for the analysis of complex pesticide mixtures.

Visualizing the Workflow and Comparative Logic

To better understand the practical application and evaluation of these stationary phases, the following diagrams illustrate a typical experimental workflow and the logical framework for comparing their performance.

Experimental_Workflow Experimental Workflow for GC Stationary Phase Evaluation cluster_prep Sample & Column Preparation cluster_analysis GC Analysis cluster_data Data Analysis & Evaluation Sample Preparation of Test Mixtures (Grob Test, FAMEs, Pesticides, etc.) Column Column Installation & Conditioning Injection Sample Injection (Split/Splitless) Column->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Detection Detection (FID/MS) Separation->Detection Acquisition Data Acquisition & Integration Detection->Acquisition Performance Performance Evaluation (Efficiency, Resolution, Peak Shape) Acquisition->Performance Comparison Comparative Analysis Performance->Comparison

Caption: A typical experimental workflow for evaluating the performance of GC stationary phases.

Comparison_Logic Logical Comparison of GC Stationary Phases cluster_phases Stationary Phase Selection cluster_criteria Performance Criteria Analyte Target Analytes (e.g., FAMEs, Pesticides, Phthalates) This compound Immobilized this compound IL Analyte->this compound Polysiloxane 5% Phenyl Polysiloxane Analyte->Polysiloxane PEG Polyethylene Glycol (PEG) Analyte->PEG Thermal Thermal Stability (MAOT) This compound->Thermal Efficiency Separation Efficiency (N/m) This compound->Efficiency Selectivity Selectivity & Resolution This compound->Selectivity Inertness Peak Shape & Inertness This compound->Inertness Polysiloxane->Thermal Polysiloxane->Efficiency Polysiloxane->Selectivity Polysiloxane->Inertness PEG->Thermal PEG->Efficiency PEG->Selectivity PEG->Inertness Conclusion Optimal Stationary Phase Selection Thermal->Conclusion Efficiency->Conclusion Selectivity->Conclusion Inertness->Conclusion

Caption: A logical diagram illustrating the comparative evaluation of different GC stationary phases.

Experimental Protocols

The data presented in this guide is a synthesis of findings from multiple research articles. The following methodologies are representative of the key experiments cited.

General GC and GC-MS Conditions
  • Injector: Typically set to 240-250 °C with a split ratio of 1:100 for most analyses.[12]

  • Oven Temperature Program: A common starting point is 40 °C (hold for 1 min), followed by a ramp of 2-5 °C/min to the Maximum Allowable Operating Temperature (MAOT) of the column, with a final hold time of 5-10 minutes.[12]

  • Carrier Gas: Helium or Hydrogen is typically used. For GC-MS, Helium is often preferred with a constant linear velocity (e.g., 39.7 cm/sec).[12] For GC-FID, Hydrogen may be used (e.g., 48.3 cm/sec).[12]

  • Detector (MS): Transfer line temperature is often set to 240 °C and the ion source to 200 °C.[12]

  • Detector (FID): Typically set to 240-250 °C.[12]

Column Performance Evaluation (Grob Test)

The Grob test mix is a standard mixture used to evaluate the quality of a capillary GC column. It contains a variety of compounds with different functionalities (e.g., alkanes, fatty acid methyl esters, alcohols, acids, bases) to probe for different aspects of column performance, including efficiency, inertness (acid/base character), and film thickness. The specific test mix and GC conditions are detailed in the cited literature.[11][12]

Analysis of Specific Compound Classes
  • Fatty Acid Methyl Esters (FAMEs): A standard mixture of 37 FAMEs is often used to evaluate the separation of saturated, monounsaturated, and polyunsaturated fatty acids, including critical cis/trans isomers.[1][12]

  • Pesticides: A standard mixture of various pesticides is used to assess the column's suitability for environmental analysis.[12]

  • Flavors and Fragrances: A model mixture of compounds with diverse polarities and functional groups representative of the flavor and fragrance field is used to test selectivity.[1][11][12]

Conclusion

Immobilized this compound ionic liquid stationary phases offer a compelling alternative to traditional GC columns, particularly for applications requiring high thermal stability and unique selectivity. Their ability to resolve complex mixtures that are challenging for conventional phases makes them a valuable tool for researchers, scientists, and drug development professionals. The enhanced thermal stability achieved through immobilization extends their applicability to a wider range of analytes. When selecting a stationary phase, a careful evaluation of the specific analytical challenge against the performance data presented in this guide will enable an informed and effective choice.

References

Safety Operating Guide

Proper Disposal of Phosphonium Compounds: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of phosphonium compounds is a critical aspect of laboratory safety and environmental responsibility. Given the diverse nature of this compound salts and their varied applications in research and development, a one-size-fits-all disposal method is not appropriate. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this compound-containing waste streams.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to establish a safe working environment. All handling of this compound compounds and their waste should be conducted within a well-ventilated chemical fume hood. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles are required. For enhanced protection, a full-face shield should be worn over the goggles.

  • Hand Protection: Use heavy-duty, chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[1]

  • Body Protection: A chemical-resistant apron or a lab coat must be worn to protect against accidental splashes.[1]

  • Respiratory Protection: If there is a risk of generating vapors or mists, a respirator with an appropriate cartridge for organic vapors should be used.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound compounds is contingent on the specific chemical properties of the salt and the nature of the waste (e.g., solid, liquid, spill). The following steps provide a general framework for safe disposal.

Step 1: Characterize the Waste

Identify the specific this compound compound and any other chemicals present in the waste stream. Key characteristics to consider include:

  • Corrosivity: Is the this compound compound a strong base (e.g., tetrabutylthis compound hydroxide) or acidic?

  • Reactivity: Is it reactive with water or other chemicals? Be aware that some phosphorus compounds can release highly toxic phosphine gas (PH3) upon hydrolysis.[2][3]

  • Toxicity: Consult the Safety Data Sheet (SDS) for specific toxicity information.

Step 2: Segregate the Waste

Proper waste segregation is crucial to prevent dangerous reactions.

  • Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.

  • As a general rule, halogenated and non-halogenated solvent wastes should be segregated.[2]

Step 3: Neutralization (for Corrosive this compound Compounds)

For corrosive this compound compounds, such as tetrabutylthis compound hydroxide, neutralization is the primary disposal method.[1]

  • Dilution: Slowly add the corrosive this compound waste to a large volume of cold water (a 1:10 dilution is a safe starting point) in a suitable container placed on a stir plate.

  • Neutralization: While stirring, slowly add a weak acid (e.g., dilute hydrochloric acid or sulfuric acid) to the solution.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH should be between 6.0 and 9.0, or as specified by local regulations for sewer disposal.[4]

  • Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of water, provided it meets local wastewater regulations and does not contain other hazardous materials.[4] Always verify local regulations before drain disposal.

Step 4: Handling Spills and Solid Waste

In the event of a spill or for the disposal of solid this compound waste:

  • Containment: Stop the leak if it is safe to do so. For liquid spills, contain the material by diking.[5]

  • Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[5]

  • Collection: Carefully collect the absorbed material and place it in a suitable, closed, and properly labeled container for disposal.[5]

  • Decontamination: Clean the spill area, tools, and equipment with water, and collect the cleaning water for subsequent disposal.[5]

Step 5: Container Management and Labeling

  • All waste containers must be clearly labeled with their contents and approximate concentrations.[2]

  • When reusing a container, ensure the original label is completely defaced.[2]

  • For "P-listed" acutely hazardous chemicals, containers must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[2]

Step 6: Final Disposal

  • All collected this compound waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Never return spilled material to the original container for re-use.[5]

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of hazardous chemical waste.

III. Quantitative Data for Disposal

The following table summarizes key quantitative parameters relevant to the disposal of this compound-containing waste.

ParameterGuideline / ValueSource / Notes
Neutralization Target pH 6.0 - 9.0General laboratory practice for sewer disposal; verify with local wastewater authorities.[4]
Waste Dilution (for neutralization) 1:10 (waste to cold water)A safe starting point to control exothermic reactions.
Concentration of Neutral Salts for Sewer Disposal Generally below 1%A common guideline to prevent overloading the sanitary sewer system.[2]

IV. Experimental Protocols and Methodologies

Methodology for the Neutralization of Tetrabutylthis compound Hydroxide (TBPH) Waste

This protocol outlines the laboratory-scale neutralization of a corrosive this compound base.

  • Preparation: Don all required PPE and work within a certified chemical fume hood.

  • Dilution: In a large beaker equipped with a magnetic stirrer, add a volume of cold water approximately ten times the volume of the TBPH waste solution.

  • Controlled Addition: Slowly and with constant stirring, add the TBPH waste solution to the cold water.

  • Neutralization: While continuing to stir, add a weak acid (e.g., 1M HCl) dropwise to the diluted TBPH solution.

  • pH Monitoring: Use a calibrated pH meter to monitor the pH of the solution. Continue adding the weak acid until the pH is stable within the neutral range (6.0-9.0).

  • Disposal: If the neutralized solution contains no other hazardous components and meets local regulatory requirements, it may be flushed down the drain with a large volume of water. Otherwise, it must be collected as hazardous aqueous waste.

V. Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste.

PhosphoniumDisposalWorkflow start Start: this compound Waste Generated characterize Characterize Waste (Identify this compound compound, concentration, and contaminants) start->characterize is_corrosive Is the waste corrosive? (e.g., strong base like TBPH) characterize->is_corrosive neutralize Neutralize with weak acid to pH 6-9 is_corrosive->neutralize Yes is_spill_or_solid Is it a solid or a spill? is_corrosive->is_spill_or_solid No check_local_regs Check local regulations for neutralized waste neutralize->check_local_regs drain_disposal Drain Disposal with copious water check_local_regs->drain_disposal Permitted collect_hazardous Collect as Hazardous Aqueous Waste check_local_regs->collect_hazardous Not Permitted final_disposal Dispose of as Hazardous Waste via EHS collect_hazardous->final_disposal is_spill_or_solid->collect_hazardous No (Liquid Waste) absorb_collect Absorb with inert material and collect in a sealed container is_spill_or_solid->absorb_collect Yes absorb_collect->final_disposal

Caption: Decision workflow for this compound waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.